4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-1-phenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGZFVQFYCRRGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474600 | |
| Record name | 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58432-26-1 | |
| Record name | 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Foreword: The Strategic Importance of the 1,2,3-Triazole Scaffold
An In-depth Technical Guide to the Synthesis of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole
The 1,2,3-triazole ring system has emerged as a cornerstone in modern medicinal chemistry and drug discovery.[1][2] This five-membered heterocycle is not merely a passive scaffold but an active contributor to molecular properties, prized for its exceptional metabolic stability, capacity for hydrogen bonding, and dipole character. Its true ascent to prominence, however, was fueled by the development of the Huisgen 1,3-dipolar cycloaddition, particularly its copper(I)-catalyzed variant (CuAAC), famously dubbed "click chemistry".[3][4][5] This reaction provides a highly efficient, regioselective, and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily accessible building blocks.
Within this valuable class of compounds, This compound stands out as a particularly strategic synthetic intermediate. Its molecular architecture combines the stable 1-phenyl-1,2,3-triazole core with a highly reactive bromomethyl group. This electrophilic center serves as a versatile handle, enabling facile derivatization through nucleophilic substitution reactions and providing a gateway to a vast chemical space for the development of novel therapeutic agents.[6] This guide offers a comprehensive exploration of its synthesis, characterization, and strategic application for researchers and drug development professionals.
Core Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound is most logically and efficiently approached via a two-stage process. This strategy hinges on first constructing the stable triazole core and then performing a functional group interconversion to install the reactive bromomethyl handle.
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Stage 1: Triazole Ring Formation via [3+2] Cycloaddition. The foundational step is the creation of the 1-phenyl-4-(hydroxymethyl)-1H-1,2,3-triazole intermediate. This is achieved through the highly reliable Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) between phenyl azide (the 1,3-dipole) and propargyl alcohol (the dipolarophile).[4][7] The use of a copper catalyst is critical as it ensures complete regioselectivity, yielding exclusively the desired 1,4-isomer.
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Stage 2: Halogenation. The second stage involves the conversion of the primary alcohol in 4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole to the corresponding alkyl bromide. This is a standard functional group transformation, for which several reliable brominating agents are available.
This sequential approach ensures high yields and purity, avoiding potential side reactions that could occur if a brominated alkyne were used in the initial cycloaddition step.
Detailed Synthetic Methodologies & Protocols
Methodology 1: Synthesis of 4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole
The CuAAC reaction is the gold standard for this transformation due to its mild conditions, high yields, and operational simplicity. The reaction is typically catalyzed by a copper(I) species, which is generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).
Causality Behind Experimental Choices:
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Catalyst System: The combination of CuSO₄ and sodium ascorbate is widely used because both reagents are inexpensive, stable, and easy to handle. Sodium ascorbate efficiently reduces Cu(II) to the active Cu(I) catalytic species and helps prevent oxidative side reactions.
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Solvent System: A mixture of t-butanol and water (or DMSO and water) is often employed.[8] Water is essential for dissolving the copper salt and ascorbate, while the organic co-solvent ensures the solubility of the organic starting materials (azide and alkyne). This biphasic system often facilitates product precipitation or simplifies extraction.
Experimental Protocol: Step 1
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Reagent Preparation: In a 250 mL round-bottom flask, dissolve phenyl azide (1.19 g, 10.0 mmol, 1.0 equiv) and propargyl alcohol (0.56 g, 10.0 mmol, 1.0 equiv) in a 1:1 mixture of t-butanol and water (80 mL).
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Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.396 g, 2.0 mmol, 0.2 equiv) in water (10 mL). Prepare a solution of copper(II) sulfate pentahydrate (0.250 g, 1.0 mmol, 0.1 equiv) in water (10 mL).
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Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution. The mixture will typically turn from blue to a yellowish or heterogeneous suspension.
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Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are fully consumed (typically 4-12 hours).
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Work-up and Purification: Upon completion, add 50 mL of water and cool the flask in an ice bath. The product often precipitates as a white solid. Collect the solid by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum. If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Methodology 2: Bromination of 4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole
The conversion of the primary alcohol to an alkyl bromide is a robust transformation. Using phosphorus tribromide (PBr₃) is a classic and effective method.
Causality Behind Experimental Choices:
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Reagent: PBr₃ is a powerful brominating agent for primary and secondary alcohols. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an SN2 reaction.
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Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) is ideal as it is inert to the reaction conditions and readily dissolves the starting material.
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Temperature Control: The initial addition of PBr₃ is performed at 0 °C to control the exothermic reaction and minimize potential side reactions.
Experimental Protocol: Step 2
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Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole (1.75 g, 10.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 40 mL).
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Cooling: Cool the resulting solution to 0 °C in an ice bath.
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Reagent Addition: Add phosphorus tribromide (PBr₃) (0.47 mL, 5.0 mmol, 0.5 equiv) dropwise to the stirred solution over 10 minutes. Caution: PBr₃ is corrosive and reacts violently with water.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding it to a beaker containing 50 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases.
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Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is typically purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Data Presentation & Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.
Table 1: Summary of Synthetic Steps and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Typical Yield | Purity (Post-Purification) |
| 1 | CuAAC Cycloaddition | Phenyl azide, Propargyl alcohol, CuSO₄, Na-Ascorbate | t-BuOH / H₂O | 85-95% | >98% |
| 2 | Bromination | 4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole, PBr₃ | Dichloromethane | 70-85% | >98% |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ, ppm) | ~8.0-8.2 (s, 1H, triazole C5-H), ~7.6-7.8 (m, 2H, Ar-H), ~7.4-7.6 (m, 3H, Ar-H), ~4.7 (s, 2H, -CH₂Br) |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~145 (C4-triazole), ~136 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~121 (C5-triazole), ~120 (Ar-CH), ~25 (-CH₂Br) |
| MS (ESI+) | m/z | [M+H]⁺ calculated for C₉H₉BrN₃⁺: 238.00, 240.00. The characteristic ~1:1 isotopic pattern for bromine should be observed. |
| Appearance | Physical State | White to off-white solid |
Note: NMR chemical shifts are approximate and can vary based on the solvent used. Confirmation using 2D NMR techniques is recommended for unambiguous assignment.[9]
Applications in Drug Development & Medicinal Chemistry
The value of this compound lies in its utility as a versatile building block. The C-Br bond is an excellent leaving group, making the methylene carbon highly susceptible to nucleophilic attack.[6]
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Synthesis of Compound Libraries: This molecule is an ideal starting point for creating large libraries of analogues for structure-activity relationship (SAR) studies. Reaction with various nucleophiles introduces diverse functionalities:
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Amines (Primary/Secondary): Leads to aminomethyl derivatives, crucial for introducing basic centers and modifying solubility.
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Thiols: Forms thioether linkages, often used to mimic biological structures or act as linkers.
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Azides: Reaction with sodium azide yields 4-(azidomethyl)-1-phenyl-1H-1,2,3-triazole, a "clickable" handle for subsequent CuAAC reactions to build more complex, multi-triazole architectures.[6]
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Phenols/Alcohols: Generates ether linkages, expanding the structural diversity.
-
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Role as a Bioisostere and Linker: The 1,2,3-triazole ring is an excellent bioisostere for amide bonds, offering improved metabolic stability. The entire 1-phenyl-1-(methylene)-1H-1,2,3-triazole core can function as a rigid, stable linker to connect two distinct pharmacophores, holding them in a specific orientation for optimal interaction with a biological target.[2][10]
-
Proven Therapeutic Relevance: The 1,2,3-triazole motif is present in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][10][11] The ability to easily functionalize this scaffold via the bromomethyl group allows researchers to rapidly explore and optimize compounds for specific therapeutic targets.
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An In-depth Technical Guide on the Physicochemical Properties of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 1,2,3-triazole scaffold has emerged as a cornerstone in modern medicinal chemistry, prized for its exceptional metabolic stability, capacity for hydrogen bonding, and predictable geometry. This guide focuses on a particularly valuable derivative, 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole, a versatile building block that serves as a gateway to a vast chemical space. Its strategic combination of a stable triazole core and a reactive bromomethyl handle makes it an indispensable tool for the synthesis of novel therapeutic agents and functional materials. This document provides a comprehensive overview of its synthesis, physicochemical properties, and reactivity, offering field-proven insights to empower researchers in their scientific endeavors.
Core Compound Identity and Structure
This compound is a crystalline solid at ambient temperature. Its fundamental properties are summarized below.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈BrN₃ | |
| Molecular Weight | 238.08 g/mol | |
| Appearance | Solid | |
| CAS Number | 58432-26-1 |
The structural architecture, featuring a phenyl group at the 1-position and a bromomethyl substituent at the 4-position of the 1,2,3-triazole ring, is pivotal to its utility.
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cayw [label=""]; cayx [label=""]; cayy [label=""]; cayz [label=""]; caza [label=""]; cazb [label=""]; cazc [label=""]; cazd [label=""]; caze [label=""]; cazf [label=""]; cazg [label=""]; cazh [label=""]; cazi [label=""]; cazj [label=""]; cazk [label=""]; cazl [label=""]; cazm [label=""]; cazn [label=""]; cazo [label=""]; cazp [label=""]; cazq [label=""]; cazr [label=""]; cazs [label=""]; cazt [label=""]; cazu [label=""]; cazv [label=""]; cazw [label=""]; cazx [label=""]; cazy [label=""]; cazz [label=""]; cbaaa [label=""]; cbaab [label=""]; cbaac [label=""]; cbaad [label=""]; cbaae [label=""]; cbaaf [label=""]; cbaag [label=""]; cbaah [label=""]; cbaai [label=""]; cbaaj [label=""]; cbaak [label=""]; cbaal [label=""]; cbaam [label=""]; cbaan [label=""]; cbaao [label=""]; cbaap [label=""]; cbaaq [label=""]; cbaar [label=""]; cbaas [label=""]; cbaat [label=""]; cbaau [label=""]; cbaav [label=""]; cbaaw [label=""]; cbaax [label=""]; cbaay [label=""]; cbaaz [label=""]; cbaba [label=""]; cbabb [label=""]; cbabc [label=""]; cbabd [label=""]; cbabe [label=""]; cbabf [label=""]; cbabg [label=""]; cbabh [label=""]; cbabi [label=""]; cbabj [label=""]; cbabk [label=""]; cbabl [label=""]; cbabm [label=""]; cbabn [label=""]; cbabo [label=""]; cbabp [label=""]; cbabq [label=""]; cbabr [label=""]; cbabs [label=""]; cbabt [label=""]; cbabu [label=""]; cbabv [label=""]; cbabw [label=""]; cbabx [label=""]; cbaby [label=""]; cbabz [label=""]; cbaca [label=""]; cbacb [label=""]; cbacc [label=""]; cbacd [label=""]; cbace [label=""]; cbacf [label=""]; cbacg [label=""]; cbach [label=""]; cbaci [label=""]; cbacj [label=""]; cback [label=""]; cbacl [label=""]; cbacm [label=""]; cbacn [label=""]; cbaco [label=""]; cbacp [label=""]; cbacq [label=""]; cbacr [label=""]; cbacs [label=""]; cbact [label=""]; cbacu [label=""]; cbacv [label=""]; cbacw [label=""]; cbacx [label=""]; cbacy [label=""]; cbacz [label=""]; cbada [label=""]; cbadb [label=""]; cbadc [label=""]; cbadd [label=""]; cbade [label=""]; cbadf [label=""]; cbadg [label=""]; cbadh [label=""]; cbadi [label=""]; cbadj [label=""]; cbadk [label=""]; cbadl [label=""]; cbadm [label=""]; cbadn [label=""]; cbado [label=""]; cbadp [label=""]; cbadq [label=""]; cbadr [label=""]; cbads [label=""]; cbadt [label=""]; cbadu [label=""]; cbadv [label=""]; cbadw [label=""]; cbadx [label=""]; cbady [label=""]; cbadz [label=""]; cbaea [label=""]; cbaeb [label=""]; cbaec [label=""]; cbaed [label=""]; cbaee [label=""]; cbaef [label=""]; cbaeg [label=""]; cbaeh [label=""]; cbaei [label=""]; cbaej [label=""]; cbaek [label=""]; cbael [label=""]; cbaem [label=""]; cbaen [label=""]; cbaeo [label=""]; cbaep [label=""]; cbaeq [label=""]; cbaer [label=""]; cbaes [label=""]; cbaet [label=""]; cbaeu [label=""]; cbaev [label=""]; cbaew [label=""]; cbaex [label=""]; cbaey [label=""]; cbaez [label=""]; cbafa [label=""]; cbafb [label=""]; cbafc [label=""]; cbafd [label=""]; cbafe [label=""]; cbaff [label=""]; cbafg [label=""]; cbafh [label=""]; cbafi [label=""]; cbafj [label=""]; cbafk [label=""]; cbafl [label=""]; cbafm [label=""]; cbafn [label=""]; cbafo [label=""]; cbafp [label=""]; cbafq [label=""]; cbafr [label=""]; cbafs [label=""]; cbaft [label=""]; cbafu [label=""]; cbafv [label=""]; cbafw [label=""]; cbafx [label=""]; cbafy [label=""]; cbafz [label=""]; cbaga [label=""]; cbagb [label=""]; cbagc [label=""]; cbagd [label=""]; cbage [label=""]; cbagf [label=""]; cbagg [label=""]; cbagh [label=""]; cbagi [label=""]; cbagj [label=""]; cbagk [label=""]; cbagl [label=""]; cbagm [label=""]; cbagn [label=""]; cbago [label=""]; cbagp [label=""]; cbagq [label=""]; cbagr [label=""]; cbags [label=""]; cbagt [label=""]; cbagu [label=""]; cbagv [label=""]; cbagw [label=""]; cbagx [label=""]; cbagy [label=""]; cbagz [label=""]; cbaha [label=""]; cbahb [label=""]; cbahc [label=""]; cbahd [label=""]; cbahe [label=""]; cbahf [label=""]; cbahg [label=""]; cbahh [label=""]; cbahi [label=""]; cbahj [label=""]; cbahk [label=""]; cbahl [label=""]; cbahm [label=""]; cbahn [label=""]; cbaho [label=""]; cbahp [label=""]; cbahq [label=""]; cbahr [label=""]; cbahs [label=""]; cbaht [label=""]; cbahu [label=""]; cbahv [label=""]; cbahw [label=""]; cbahx [label=""]; cbahy [label=""]; cbahz [label=""]; cbaia [label=""]; cbaib [label=""]; cbaic [label=""]; cbaid [label=""]; cbaie [label=""]; cbaif [label=""]; cbaig [label=""]; cbaih [label=""]; cbaii [label=""]; cbaij [label=""]; cbaik [label=""]; cbail [label=""]; cbaim [label=""]; cbain [label=""]; cbaio [label=""]; cbaip [label=""]; cbaiq [label=""]; cbair [label=""]; cbais [label=""]; cbait [label=""]; cbaiu [label=""]; cbaiv [label=""]; cbaiw [label=""]; cbaix [label=""]; cbaiy [label=""]; cbaiz [label=""]; cbaja [label=""]; cbajb [label=""]; cbajc [label=""]; cbajd [label=""]; cbaje [label=""]; cbajf [label=""]; cbajg [label=""]; cbajh [label=""]; cbaji [label=""]; cbajj [label=""]; cbajk [label=""]; cbajl [label=""]; cbajm [label=""]; cbajn [label=""]; cbajo [label=""]; cbajp [label=""]; cbajq [label=""]; cbajr [label=""]; cbajs [label=""]; cbajt [label=""]; cbaju [label=""]; cbajv [label=""]; cbajw [label=""]; cbajx [label=""]; cbajy [label=""]; cbajz [label=""]; cbaka [label=""]; cbakb [label=""]; cbakc [label=""]; cbakd [label=""]; cbake [label=""]; cbakf [label=""]; cbakg [label=""]; cbakh [label=""]; cbaki [label=""]; cbakj [label=""]; cbakk [label=""]; cbakl [label=""]; cbakm [label=""]; cbakn [label=""]; cbako [label=""]; cbakp [label=""]; cbakq [label=""]; cbakr [label=""]; cbaks [label=""]; cbakt [label=""]; cbaku [label=""]; cbakv [label=""]; cbakw [label=""]; cbakx [label=""]; cbaky [label=""]; cbakz [label=""]; cbala [label=""]; cbalb [label=""]; cbalc [label=""]; cbald [label=""]; cbale [label=""]; cbalf [label=""]; cbalg [label=""]; cbalh [label=""]; cbali [label=""]; cbalj [label=""]; cbalk [label=""]; cball [label=""]; cbalm [label=""]; cbaln [label=""]; cbalo [label=""]; cbalp [label=""]; cbalq [label=""]; cbalr [label=""]; cbals [label=""]; cbalt [label=""]; cbalu [label=""]; cbalv [label=""]; cbalw [label=""]; cbalx [label=""]; cbaly [label=""]; cbalz [label=""]; cbama [label=""]; cbamb [label=""]; cbamc [label=""]; cbamd [label=""]; cbame [label=""]; cbamf [label=""]; cbamg [label=""]; cbamh [label=""]; cbami [label=""]; cbamj [label=""]; cbamk [label=""]; cbaml [label=""]; cbamm [label=""]; cbamn [label=""]; cbamo [label=""]; cbamp [label=""]; cbamq [label=""]; cbamr [label=""]; cbams [label=""]; cbamt [label=""]; cbamu [label=""]; cbamv [label=""]; cbamw [label=""]; cbamx [label=""]; cbamy [label=""]; cbamz [label=""]; cbana [label=""]; cbanb [label=""]; cbanc [label=""]; cband [label=""]; cbane [label=""]; cbanf [label=""]; cbang [label=""]; cbanh [label=""]; cbani [label=""]; cbanj [label=""]; cbank [label=""]; cbanl [label=""]; cbanm [label=""]; cbann [label=""]; cbano [label=""]; cbanp [label=""]; cbanq [label=""]; cbanr [label=""]; cbans [label=""]; cbant [label=""]; cbanu [label=""]; cbanv [label=""]; cbanw [label=""]; cbanx [label=""]; cbany [label=""]; cbanz [label=""]; cbaoa [label=""]; cbaob [label=""]; cbaoc [label=""]; cbaod [label=""]; cbaoe [label=""]; cbaof [label=""]; cbaog [label=""]; cbaoh [label=""]; cbaoi [label=""]; cbaoj [label=""]; cbaok [label=""]; cbaol [label=""]; cbaom [label=""]; cbaon [label=""]; cbaoo [label=""]; cbaop [label=""]; cbaoq [label=""]; cbaor [label=""]; cbaos [label=""]; cbaot [label=""]; cbaou [label=""]; cbaov [label=""]; cbaow [label=""]; cbaox [label=""]; cbaoy [label=""]; cbaoz [label=""]; cbapa [label=""]; cbapb [label=""]; cbapc [label=""]; cbapd [label=""]; cbape [label=""]; cbapf [label=""]; cbapg [label=""]; cbaph [label=""]; cbapi [label=""]; cbapj [label=""]; cbapk [label=""]; cbapl [label=""]; cbapm [label=""]; cbapn [label=""]; cbapo [label=""]; cbapp [label=""]; cbapq [label=""]; cbapr [label=""]; cbaps [label=""]; cbapt [label=""]; cbapu [label=""]; cbapv [label=""]; cbapw [label=""]; cbapx [label=""]; cbapy [label=""]; cbapz [label=""]; cbaqa [label=""]; cbaqb [label=""]; cbaqc [label=""]; cbaqd [label=""]; cbaqe [label=""]; cbaqf [label=""]; cbaqg [label=""]; cbaqh [label=""]; cbaqi [label=""]; cbaqj [label=""]; cbaqk [label=""]; cbaql [label=""]; cbaqm [label=""]; cbaqn [label=""]; cbaqo [label=""]; cbaqp [label=""]; cbaqq [label=""]; cbaqr [label=""]; cbaqs [label=""]; cbaqt [label=""]; cbaqu [label=""]; cbaqv [label=""]; cbaqw [label=""]; cbaqx [label=""]; cbaqy [label=""]; cbaqz [label=""]; cbara [label=""]; cbarb [label=""]; cbarc [label=""]; cbard [label=""]; cbare [label=""]; cbarf [label=""]; cbarg [label=""]; cbarh [label=""]; cbari [label=""]; cbarj [label=""]; cbark [label=""]; cbarl [label=""]; cbarm [label=""]; cbarn [label=""]; cbaro [label=""]; cbarp [label=""]; cbarq [label=""]; cbarr [label=""]; cbars [label=""]; cbart [label=""]; cbaru [label=""]; cbarv [label=""]; cbarw [label=""]; cbarx [label=""]; cbary [label=""]; cbarz [label=""]; cbasa [label=""]; cbasb [label=""]; cbasc [label=""]; cbasd [label=""]; cbase [label=""]; cbasf [label=""]; cbasg [label=""]; cbash [label=""]; cbasi [label=""]; cbasj [label=""]; cbask [label=""]; cbasl [label=""]; cbasm [label=""]; cbasn [label=""]; cbaso [label=""]; cbasp [label=""]; cbasq [label=""]; cbasr [label=""]; cbass [label=""]; cbast [label=""]; cbasu [label=""]; cbasv [label=""]; cbasw [label=""]; cbasx [label=""]; cbasy [label=""]; cbasz [label=""]; cbata [label=""]; cbatb [label=""]; cbatc [label=""]; cbatd [label=""]; cbate [label=""]; cbatf [label=""]; cbatg [label=""]; cbath [label=""]; cbati [label=""]; cbatj [label=""]; cbatk [label=""]; cbatl [label=""]; cbatm [label=""]; cbatn [label=""]; cbato [label=""]; cbatp [label=""]; cbatq [label=""]; cbatr [label=""]; cbats [label=""]; cbatt [label=""]; cbatu [label=""]; cbatv [label=""]; cbatw [label=""]; cbatx [label=""]; cbaty [label=""]; cbatz [label=""]; cbaua [label=""]; cbaub [label=""]; cbauc [label=""]; cbaud [label=""]; cbaue [label=""]; cbauf [label=""]; cbaug [label=""]; cbauh [label=""]; cbaui [label=""]; cbauj [label=""]; cbauk [label=""]; cbaul [label=""]; cbaum [label=""]; cbaun [label=""]; cbauo [label=""]; cbaup [label=""]; cbauq [label=""]; cbaur [label=""]; cbaus [label=""]; cbaut [label=""]; cbauu [label=""]; cbauv [label=""]; cbauw [label=""]; cbaux [label=""]; cbauy [label=""]; cbauz [label=""]; cbava [label=""]; cbavb [label=""]; cbavc [label=""]; cbavd [label=""]; cbave [label=""]; cbavf [label=""]; cbavg [label=""]; cbavh [label=""]; cbavi [label=""]; cbavj [label=""]; cbavk [label=""]; cbavl [label=""]; cbavm [label=""]; cbavn [label=""]; cbavo [label=""]; cbavp [label=""]; cbavq [label=""]; cbavr [label=""]; cbavs [label=""]; cbavt [label=""]; cbavu [label=""]; cbavv [label=""]; cbavw [label=""]; cbavx [label=""]; cbavy [label=""]; cbavz [label=""]; cbawa [label=""]; cbawb [label=""]; cbawc [label=""]; cbawd [label=""]; cbawe [label=""]; cbawf [label=""]; cbawg [label=""]; cbawh [label=""]; cbawi [label=""]; cbawj [label=""]; cbawk [label=""]; cbawl [label=""]; cbawm [label=""]; cbawn [label=""]; cbawo [label=""]; cbawp [label=""]; cbawq [label=""]; cbawr [label=""]; cbaws [label=""]; cbawt [label=""]; cbawu [label=""]; cbawv [label=""]; cbaww [label=""]; cbawx [label=""]; cbawy [label=""]; cbawz [label=""]; cbaxa [label=""]; cbaxb [label=""]; cbaxc [label=""]; cbaxd [label=""]; cbaxe [label=""]; cbaxf [label=""]; cbaxg [label=""]; cbaxh [label=""]; cbaxi [label=""]; cbaxj [label=""]; cbaxk [label=""]; cbaxl [label=""]; cbaxm [label=""]; cbaxn [label=""]; cbaxo [label=""]; cbaxp [label=""]; cbaxq [label=""]; cbaxr [label=""]; cbaxs [label=""]; cbaxt [label=""]; cbaxu [label=""]; cbaxv [label=""]; cbaxw [label=""]; cbaxx [label=""]; cbaxy [label=""]; cbaxz [label=""]; cbaya [label=""]; cbayb [label=""]; cbayc [label=""]; cbayd [label=""]; cbaye [label=""]; cbayf [label=""]; cbayg [label=""]; cbayh [label=""]; cbayi [label=""]; cbayj [label=""]; cbayk [label=""]; cbayl [label=""]; cbaym [label=""]; cbayn [label=""]; cbayo [label=""]; cbayp [label=""]; cbayq [label=""]; cbayr [label=""]; cbays [label=""]; cbayt [label=""]; cbayu [label=""]; cbayv [label=""]; cbayw [label=""]; cbayx [label=""]; cbayy [label=""]; cbayz [label=""]; cbaza [label=""]; cbazb [label=""]; cbazc [label=""]; cbazd [label=""]; cbaze [label=""]; cbazf [label=""]; cbazg [label=""]; cbazh [label=""]; cbazi [label=""]; cbazj [label=""]; cbazk [label=""]; cbazl [label=""]; cbazm [label=""]; cbazn [label=""]; cbazo [label=""]; cbazp [label=""]; cbazq [label=""]; cbazr [label=""]; cbazs [label=""]; cbazt [label=""]; cbazu [label=""]; cbazv [label=""]; cbazw [label=""]; cbazx [label=""]; cbazy [label=""]; cbazz [label=""]; ccaaa [label=""]; ccaab [label=""]; ccaac [label=""]; ccaad [label=""]; ccaae [label=""]; ccaaf [label=""]; ccaag [label=""]; ccaah [label=""]; ccaai [label=""]; ccaaj [label=""]; ccaak [label=""]; ccaal [label=""]; ccaam [label=""]; ccaan [label=""]; ccaao [label=""]; ccaap [label=""]; ccaaq [label=""]; ccaar [label=""]; ccaas [label=""]; ccaat [label=""]; ccaau [label=""]; ccaav [label=""]; ccaaw [label=""]; ccaax [label=""]; ccaay [label=""]; ccaaz [label=""]; ccaba [label=""]; ccabb [label=""]; ccabc [label=""]; ccabd [label=""]; ccabe [label=""]; ccabf [label=""]; ccabg [label=""]; ccabh [label=""]; ccabi [label=""]; ccabj [label=""]; ccabk [label=""]; ccabl [label=""]; ccabm [label=""]; ccabn [label=""]; ccabo [label=""]; ccabp [label=""]; ccabq [label=""]; ccabr [label=""]; ccabs [label=""]; ccabt [label=""]; ccabu [label=""]; ccabv [label=""]; ccabw [label=""]; ccabx [label=""]; ccaby [label=""]; ccabz [label=""]; ccaca [label=""]; ccacb [label=""]; ccacc [label=""]; ccacd [label=""]; ccace [label=""]; ccacf [label=""]; ccacg [label=""]; ccach [label=""]; ccaci [label=""]; ccacj [label=""]; ccack [label=""]; ccacl [label=""]; ccacm [label=""]; ccacn [label=""]; ccaco [label=""]; ccacp [label=""]; ccacq [label=""]; ccacr [label=""]; ccacs [label=""]; ccact [label=""]; ccacu [label=""]; ccacv [label=""]; ccacw [label=""]; ccacx [label=""]; ccacy [label=""]; ccacz [label=""]; ccada [label=""]; ccadb [label=""]; ccadc [label=""]; ccadd [label=""]; ccade [label=""]; ccadf [label=""]; ccadg [label=""]; ccadh [label=""]; ccadi [label=""]; ccadj [label=""]; ccadk [label=""]; ccadl [label=""]; ccadm [label=""]; ccadn [label=""]; ccado [label=""]; ccadp [label=""]; ccadq [label=""]; ccadr [label=""]; ccads [label=""]; ccadt [label=""]; ccadu [label=""]; ccadv [label=""]; ccadw [label=""]; ccadx [label=""]; ccady [label=""]; ccadz [label=""]; ccaea [label=""]; ccaeb [label=""]; ccaec [label=""]; ccaed [label=""]; ccaee [label=""]; ccaef [label=""]; ccaeg [label=""]; ccaeh [label=""]; ccaei [label=""]; ccaej [label=""]; ccaek [label=""]; ccael [label=""]; ccaem [label=""]; ccaen [label=""]; ccaeo [label=""]; ccaep [label=""]; ccaeq [label=""]; ccaer [label=""]; ccaes [label=""]; ccaet [label=""]; ccaeu [label=""]; ccaev [label=""]; ccaew [label=""]; ccaex [label=""]; ccaey [label=""]; ccaez [label=""]; ccafa [label=""]; ccafb [label=""]; ccafc [label=""]; ccafd [label=""]; ccafe [label=""]; ccaff [label=""]; ccafg [label=""]; ccafh [label=""]; ccafi [label=""]; ccafj [label=""]; ccafk [label=""]; ccafl [label=""]; ccafm [label=""]; ccafn [label=""]; ccafo [label=""]; ccafp [label=""]; ccafq [label=""]; ccafr [label=""]; ccafs [label=""]; ccaft [label=""]; ccafu [label=""]; ccafv [label=""]; ccafw [label=""]; ccafx [label=""]; ccafy [label=""]; ccafz [label=""]; ccaga [label=""]; ccagb [label=""]; ccagc [label=""]; ccagd [label=""]; ccage [label=""]; ccagf [label=""]; ccagg [label=""]; ccagh [label=""]; ccagi [label=""]; ccagj [label=""]; ccagk [label=""]; ccagl [label=""]; ccagm [label=""]; ccagn [label=""]; ccago [label=""]; ccagp [label=""]; ccagq [label=""]; ccagr [label=""]; ccags [label=""]; ccagt [label=""]; ccagu [label=""]; ccagv [label=""]; ccagw [label=""]; ccagx [label=""]; ccagy [label=""]; ccagz [label=""]; ccaha [label=""]; ccahb [label=""]; ccahc [label=""]; ccahd [label=""]; ccahe [label=""]; ccahf [label=""]; ccahg [label=""]; ccahh [label=""]; ccahi [label=""]; ccahj [label=""]; ccahk [label=""]; ccahl [label=""]; ccahm [label=""]; ccahn [label=""]; ccaho [label=""]; ccahp [label=""]; ccahq [label=""]; ccahr [label=""]; ccahs [label=""]; ccaht [label=""]; ccahu [label=""]; ccahv [label=""]; ccahw [label=""]; ccahx [label=""]; ccahy [label=""]; ccahz [label=""]; ccaia [label=""]; ccaib [label=""]; ccaic [label=""]; ccaid [label=""]; ccaie [label=""]; ccaif [label=""]; ccaig [label=""]; ccaih [label=""]; ccaii [label=""]; ccaij [label=""]; ccaik [label=""]; ccail [label=""]; ccaim [label=""]; ccain [label=""]; ccaio [label=""]; ccaip [label=""]; ccaiq [label=""]; ccair [label=""]; ccais [label=""]; ccait [label=""]; ccaiu [label=""]; ccaiv [label=""]; ccaiw [label=""]; ccaix [label=""]; ccaiy [label=""]; ccaiz [label=""]; ccaja [label=""]; ccajb [label=""]; ccajc [label=""]; ccajd [label=""]; ccaje [label=""]; ccajf [label=""]; ccajg [label=""]; ccajh [label=""]; ccaji [label=""]; ccajj [label=""]; ccajk [label=""]; ccajl [label=""]; ccajm [label=""]; ccajn [label=""]; ccajo [label=""]; ccajp [label=""]; ccajq [label=""]; ccajr [label=""]; ccajs [label=""]; ccajt [label=""]; ccaju [label=""]; ccajv [label=""]; ccajw [label=""]; ccajx [label=""]; ccajy [label=""]; ccajz [label=""]; ccaka [label=""]; ccakb [label=""]; ccakc [label=""]; ccakd [label=""]; ccake [label=""]; ccakf [label=""]; ccakg [label=""]; ccakh [label=""]; ccaki [label=""]; ccakj [label=""]; ccakk [label=""]; ccakl [label=""]; ccakm [label=""]; ccakn [label=""]; ccako [label=""]; ccakp [label=""]; ccakq [label=""]; ccakr [label=""]; ccaks [label=""]; ccakt [label=""]; ccaku [label=""]; ccakv [label=""]; ccakw [label=""]; ccakx [label=""]; ccaky [label=""]; ccakz [label=""]; ccala [label=""]; ccalb [label=""]; ccalc [label=""]; ccald [label=""]; ccale [label=""]; ccalf [label=""]; ccalg [label=""]; ccalh [label=""]; ccali [label=""]; ccalj [label=""]; ccalk [label=""]; ccall [label=""]; ccalm [label=""]; ccaln [label=""]; ccalo [label=""]; ccalp [label=""]; ccalq [label=""]; ccalr [label=""]; ccals [label=""]; ccalt [label=""]; ccalu [label=""]; ccalv [label=""]; ccalw [label=""]; ccalx [label=""]; ccaly [label=""]; ccalz [label=""]; ccama [label=""]; ccamb [label=""]; ccamc [label=""]; ccamd [label=""]; ccame [label=""]; ccamf [label=""]; ccamg [label=""]; ccamh [label=""]; ccami [label=""]; ccamj [label=""]; ccamk [label=""]; ccaml [label=""]; ccamm [label=""]; ccamn [label=""]; ccamo [label=""]; ccamp [label=""]; ccamq [label=""]; ccamr [label=""]; ccams [label=""]; ccamt [label=""]; ccamu [label=""]; ccamv [label=""]; ccamw [label=""]; ccamx [label=""]; ccamy [label=""]; ccamz [label=""]; ccana [label=""]; ccanb [label=""]; ccanc [label=""]; ccand [label=""]; ccane [label=""]; ccanf [label=""]; ccang [label=""]; ccanh [label=""]; ccani [label=""]; ccanj [label=""]; ccank [label=""]; ccanl [label=""]; ccanm [label=""]; ccann [label=""]; ccano [label=""]; ccanp [label=""]; ccanq [label=""]; ccanr [label=""]; ccans [label=""]; ccant [label=""]; ccanu [label=""]; ccanv [label=""]; ccanw [label=""]; ccanx [label=""]; ccany [label=""]; ccanz [label=""]; ccaoa [label=""]; ccaob [label=""]; ccaoc [label=""]; ccaod [label=""]; ccaoe [label=""]; ccaof [label=""]; ccaog [label=""]; ccaoh [label=""]; ccaoi [label=""]; ccaoj [label=""]; ccaok [label=""]; ccaol [label=""]; ccaom [label=""]; ccaon [label=""]; ccaoo [label=""]; ccaop [label=""]; ccaoq [label=""]; ccaor [label=""]; ccaos [label=""]; ccaot [label=""]; ccaou [label=""]; ccaov [label=""]; ccaow [label=""]; ccaox [label=""]; ccaoy [label=""]; ccaoz [label=""]; ccapa [label=""]; ccapb [label=""]; ccapc [label=""]; ccapd [label=""]; ccape [label=""]; ccapf [label=""]; ccapg [label=""]; ccaph [label=""]; ccapi [label=""]; ccapj [label=""]; ccapk [label=""]; ccapl [label=""]; ccapm [label=""]; ccapn [label=""]; ccapo [label=""]; ccapp [label=""]; ccapq [label=""]; ccapr [label=""]; ccaps [label=""]; ccapt [label=""]; ccapu [label=""]; ccapv [label=""]; ccapw [label=""]; ccapx [label=""]; ccapy [label=""]; ccapz [label=""]; ccaqa [label=""]; ccaqb [label=""]; ccaqc [label=""]; ccaqd [label=""]; ccaqe [label=""]; ccaqf [label=""]; ccaqg [label=""]; ccaqh [label=""]; ccaqi [label=""]; ccaqj [label=""]; ccaqk [label=""]; ccaql [label=""]; ccaqm [label=""]; ccaqn [label=""]; ccaqo [label=""]; ccaqp [label=""]; ccaqq [label=""]; ccaqr [label=""]; ccaqs [label=""]; ccaqt [label=""]; ccaqu [label=""]; ccaqv [label=""]; ccaqw [label=""]; ccaqx [label=""]; ccaqy [label=""]; ccaqz [label=""]; ccara [label=""]; ccarb [label=""]; ccarc [label=""]; ccard [label=""]; ccare [label=""]; ccarf [label=""]; ccarg [label=""]; ccarh [label=""]; ccari [label=""]; ccarj [label=""]; ccark [label=""]; ccarl [label=""]; ccarm [label=""]; ccarn [label=""]; ccaro [label=""]; ccarp [label=""]; ccarq [label=""]; ccarr [label=""]; ccars [label=""]; ccart [label=""]; ccaru [label=""]; ccarv [label=""]; ccarw [label=""]; ccarx [label=""]; ccary [label=""]; ccarz [label=""]; ccasa [label=""]; ccasb [label=""]; ccasc [label=""]; ccasd [label=""]; ccase [label=""]; ccasf [label=""]; ccasg [label=""]; ccash [label=""]; ccasi [label=""]; ccasj [label=""]; ccask [label=""]; ccasl [label=""]; ccasm [label=""]; ccasn [label=""]; ccaso [label=""]; ccasp [label=""]; ccasq [label=""]; ccasr [label=""]; ccass [label=""]; ccast [label=""]; ccasu [label=""]; ccasv [label=""]; ccasw [label=""]; ccasx [label=""]; ccasy [label=""]; ccasz [label=""]; ccata [label=""]; ccatb [label=""]; ccatc [label=""]; ccatd [label=""]; ccate [label=""]; ccatf [label=""]; ccatg [label=""]; ccath [label=""]; ccati [label=""]; ccatj [label=""]; ccatk [label=""]; ccatl [label=""]; ccatm [label=""]; ccatn [label=""]; ccato [label=""]; ccatp [label=""]; ccatq [label=""]; ccatr [label=""]; ccats [label=""]; ccatt [label=""]; ccatu [label=""]; ccatv [label=""]; ccatw [label=""]; ccatx [label=""]; ccaty [label=""]; ccatz [label=""]; ccaua [label=""]; ccaub [label=""]; ccauc [label=""]; ccaud [label=""]; ccaue [label=""]; ccauf [label=""]; ccaug [label=""]; ccauh [label=""]; ccaui [label=""]; ccauj [label=""]; ccauk [label=""]; ccaul [label=""]; ccaum [label=""]; ccaun [label=""]; ccauo [label=""]; ccaup [label=""]; ccauq [label=""]; ccaur [label=""]; ccaus [label=""]; ccaut [label=""]; ccauu [label=""]; ccauv [label=""]; ccauw [label=""]; ccaux [label=""]; ccauy [label=""]; ccauz [label=""]; ccava [label=""]; ccavb [label=""]; ccavc [label=""]; ccavd [label=""]; ccave [label=""]; ccavf [label=""]; ccavg [label=""]; ccavh [label=""]; ccavi [label=""]; ccavj [label=""]; ccavk [label=""]; ccavl [label=""]; ccavm [label=""]; ccavn [label=""]; ccavo [label=""]; ccavp [label=""]; ccavq [label=""]; ccavr [label=""]; ccavs [label=""]; ccavt [label=""]; ccavu [label=""]; ccavv [label=""]; ccavw [label=""]; ccavx [label=""]; ccavy [label=""]; ccavz [label=""]; ccawa [label=""]; ccawb [label=""]; ccawc [label=""]; ccawd [label=""]; ccawe [label=""]; ccawf [label=""]; ccawg [label=""]; ccawh [label=""]; ccawi [label=""]; ccawj [label=""]; ccawk [label=""]; ccawl [label=""]; ccawm [label=""]; ccawn [label=""]; ccawo [label=""]; ccawp [label=""]; ccawq [label=""]; ccawr [label=""]; ccaws [label=""]; ccawt [label=""]; ccawu [label=""]; ccawv [label=""]; ccaww [label=""]; ccawx [label=""]; ccawy [label=""]; ccawz [label=""]; ccaxa [label=""]; ccaxb [label=""]; ccaxc [label=""]; ccaxd [label=""]; ccaxe [label=""]; ccaxf [label=""]; ccaxg [label=""]; ccaxh [label=""]; ccaxi [label=""]; ccaxj [label=""]; ccaxk [label=""]; ccaxl [label=""]; ccaxm [label=""]; ccaxn [label=""]; ccaxo [label=""]; ccaxp [label=""]; ccaxq [label=""]; ccaxr [label=""]; ccaxs [label=""]; ccaxt [label=""]; ccaxu [label=""]; ccaxv [label=""]; ccaxw [label=""]; ccaxx [label=""]; ccaxy [label=""]; ccaxz [label=""]; ccaya [label=""]; ccayb [label=""]; ccayc [label=""]; ccayd [label=""]; ccaye [label=""]; ccayf [label=""]; ccayg [label=""]; ccayh [label=""]; ccayi [label=""]; ccayj [label=""]; ccayk [label=""]; ccayl [label=""]; ccaym [label=""]; ccayn [label=""]; ccayo [label=""]; ccayp [label=""]; ccayq [label=""]; ccayr [label=""]; ccays [label=""]; ccayt [label=""]; ccayu [label=""]; ccayv [label=""]; ccayw [label=""]; ccayx [label=""]; ccayy [label=""]; ccayz [label=""]; ccaza [label=""]; ccazb [label=""]; ccazc [label=""]; ccazd [label=""]; ccaze [label=""]; ccazf [label=""]; ccazg [label=""]; ccazh [label=""]; ccazi [label=""]; ccazj [label=""]; ccazk [label=""]; ccazl [label=""]; ccazm [label=""]; ccazn [label=""]; ccazo [label=""]; ccazp [label=""]; ccazq [label=""]; ccazr [label=""]; ccazs [label=""]; ccazt [label=""]; ccazu [label=""]; ccazv [label=""]; ccazw [label=""]; ccazx [label=""]; ccazy [label=""]; ccazz [label=""]; cdaaa [label=""]; cdaab [label=""]; cdaac [label=""]; cdaad [label=""]; cdaae [label=""]; cdaaf [label=""]; cdaag [label=""]; cdaah [label=""]; cdaai [label=""]; cdaaj [label=""]; cdaak [label=""]; cdaal [label=""]; cdaam [label=""]; cdaan [label=""]; cdaao [label=""]; cdaap [label=""]; cdaaq [label=""]; cdaar [label=""]; cdaas [label=""]; cdaat [label=""]; cdaau [label=""]; cdaav [label=""]; cdaaw [label=""]; cdaax [label=""]; cdaay [label=""]; cdaaz [label=""]; cdaba [label=""]; cdabb [label=""]; cdabc [label=""]; cdabd [label=""]; cdabe [label=""]; cdabf [label=""]; cdabg [label=""]; cdabh [label=""]; cdabi [label=""]; cdabj [label=""]; cdabk [label=""]; cdabl [label=""]; cdabm [label=""]; cdabn [label=""]; cdabo [label=""]; cdabp [label=""]; cdabq [label=""]; cdabr [label=""]; cdabs [label=""]; cdabt [label=""]; cdabu [label=""]; cdabv [label=""]; cdabw [label=""]; cdabx [label=""]; cdaby [label=""]; cdabz [label=""]; cdaca [label=""]; cdacb [label=""]; cdacc [label=""]; cdacd [label=""]; cdace [label=""]; cdacf [label=""]; cdacg [label=""]; cdach [label=""]; cdaci [label=""]; cdacj [label=""]; cdack [label=""]; cdacl [label=""]; cdacm [label=""]; cdacn [label=""]; cdaco [label=""]; cdacp [label=""]; cdacq [label=""]; cdacr [label=""]; cdacs [label=""]; cdact [label=""]; cdacu [label=""]; cdacv [label=""]; cdacw [label=""]; cdacx [label=""]; cdacy [label=""]; cdacz [label=""]; cdada [label=""]; cdadb [label=""]; cdadc [label=""]; cdadd [label=""]; cdade [label=""]; cdadf [label=""]; cdadg [label=""]; cdadh [label=""]; cdadi [label=""]; cdadj [label=""]; cdadk [label=""]; cdadl [label=""]; cdadm [label=""]; cdadn [label=""]; cdado [label=""]; cdadp [label=""]; cdadq [label=""]; cdadr [label=""]; cdads [label=""]; cdadt [label=""]; cdadu [label=""]; cdadv [label=""]; cdadw [label=""]; cdadx [label=""]; cdady [label=""]; cdadz [label=""]; cdaea [label=""]; cdaeb [label=""]; cdaec [label=""]; cdaed [label=""]; cdaee [label=""]; cdaef [label=""]; cdaeg [label=""]; cdaeh [label=""]; cdaei [label=""]; cdaej [label=""]; cdaek [label=""]; cdael [label=""]; cdaem [label=""]; cdaen [label=""]; cdaeo [label=""]; cdaep [label=""]; cdaeq [label=""]; cdaer [label=""]; cdaes [label=""]; cdaet [label=""]; cdaeu [label=""]; cdaev [label=""]; cdaew [label=""]; cdaex [label=""]; cdaey [label=""]; cdaez [label=""]; cdafa [label=""]; cdafb [label=""]; cdafc [label=""]; cdafd [label=""]; cdafe [label=""]; cdaff [label=""]; cdafg [label=""]; cdafh [label=""]; cdafi [label=""]; cdafj [label=""]; cdafk [label=""]; cdafl [label=""]; cdafm [label=""]; cdafn [label=""]; cdafo [label=""]; cdafp [label=""]; cdafq [label=""]; cdafr [label=""]; cdafs [label=""]; cdaft [label=""]; cdafu [label=""]; cdafv [label=""]; cdafw [label=""]; cdafx [label=""]; cdafy [label=""]; cdafz [label=""]; cdaga [label=""]; cdagb [label=""]; cdagc [label=""]; cdagd [label=""]; cdage [label=""]; cdagf [label=""]; cdagg [label=""]; cdagh [label=""]; cdagi [label=""]; cdagj [label=""]; cdagk [label=""]; cdagl [label=""]; cdagm [label=""]; cdagn [label=""]; cdago [label=""]; cdagp [label=""]; cdagq [label=""]; cdagr [label=""]; cdags [label=""]; cdagt [label=""]; cdagu [label=""]; cdagv [label=""]; cdagw [label=""]; cdagx [label=""]; cdagy [label=""]; cdagz [label=""]; cdaha [label=""]; cdahb [label=""]; cdahc [label=""]; cdahd [label=""]; cdahe [label=""]; cdahf [label=""]; cdahg [label=""]; cdahh [label=""]; cdahi [label=""]; cdahj [label=""]; cdahk [label=""]; cdahl [label=""]; cdahm [label=""]; cdahn [label=""]; cdaho [label=""]; cdahp [label=""]; cdahq [label=""]; cdahr [label=""]; cdahs [label=""]; cdaht [label=""]; cdahu [label=""]; cdahv [label=""]; cdahw [label=""]; cdahx [label=""]; cdahy [label=""]; cdahz [label=""]; cdaia [label=""]; cdaib [label=""]; cdaic [label=""]; cdaid [label=""]; cdaie [label=""]; cdaif [label=""]; cdaig [label=""]; cdaih [label=""]; cdaii [label=""]; cdaij [label=""]; cdaik [label=""]; cdail [label=""]; cdaim [label=""]; cdain [label=""]; cdaio [label=""]; cdaip [label=""]; cdaiq [label=""]; cdair [label=""]; cdais [label=""]; cdait [label=""]; cdaiu [label=""]; cdaiv [label=""]; cdaiw [label=""]; cdaix [label=""]; cdaiy [label=""]; cdaiz [label=""]; cdaja [label=""]; cdajb [label=""]; cdajc [label=""]; cdajd [label=""]; cdaje [label=""]; cdajf [label=""]; cdajg [label=""]; cdajh [label=""]; cdaji [label=""]; cdajj [label=""]; cdajk [label=""]; cdajl [label=""]; cdajm [label=""]; cdajn [label=""]; cdajo [label=""]; cdajp [label=""]; cdajq [label=""]; cdajr [label=""]; cdajs [label=""]; cdajt [label=""]; cdaju [label=""]; cdajv [label=""]; cdajw [label=""]; cdajx [label=""]; cdajy [label=""]; cdajz [label=""]; cdaka [label=""]; cdakb [label=""]; cdakc [label=""]; cdakd [label=""]; cdake [label=""]; cdakf [label=""]; cdakg [label=""]; cdakh [label=""]; cdaki [label=""]; cdakj [label=""]; cdakk [label=""]; cdakl [label=""]; cdakm [label=""]; cdakn [label=""]; cdako [label=""]; cdakp [label=""]; cdakq [label=""]; cdakr [label=""]; cdaks [label=""]; cdakt [label=""]; cdaku [label=""]; cdakv [label=""]; cdakw [label=""]; cdakx [label=""]; cdaky [label=""]; cdakz [label=""]; cdala [label=""]; cdalb [label=""]; cdalc [label=""]; cdald [label=""]; cdale [label=""]; cdalf [label=""]; cdalg [label=""]; cdalh [label=""]; cdali [label=""]; cdalj [label=""]; cdalk [label=""]; cdall [label=""]; cdalm [label=""]; cdaln [label=""]; cdalo [label=""]; cdalp [label=""]; cdalq [label=""]; cdalr [label=""]; cdals [label=""]; cdalt [label=""]; cdalu [label=""]; cdalv [label=""]; cdalw [label=""]; cdalx [label=""]; cdaly [label=""]; cdalz [label=""]; cdama [label=""]; cdamb [label=""]; cdamc [label=""]; cdamd [label=""]; cdame [label=""]; cdamf [label=""]; cdamg [label=""]; cdamh [label=""]; cdami [label=""]; cdamj [label=""]; cdamk [label=""]; cdaml [label=""]; cdamm [label=""]; cdamn [label=""]; cdamo [label=""]; cdamp [label=""]; cdamq [label=""]; cdamr [label=""]; cdams [label=""]; cdamt [label=""]; cdamu [label=""]; cdamv [label=""]; cdamw [label=""]; cdamx [label=""]; cdamy [label=""]; cdamz [label=""]; cdana [label=""]; cdanb [label=""]; cdanc [label=""]; cdand [label=""]; cdane [label=""]; cdanf [label=""]; cdang [label=""]; cdanh [label=""]; cdani [label=""]; cdanj [label=""]; cdank [label=""]; cdanl [label=""]; cdanm [label=""]; cdann [label=""]; cdano [label=""]; cdanp [label=""]; cdanq [label=""]; cdanr [label=""]; cdans [label=""]; cdant [label=""]; cdanu [label=""]; cdanv [label=""]; cdanw [label=""]; cdanx [label=""]; cdany [label=""]; cdanz [label=""]; cdaoa [label=""]; cdaob [label=""]; cdaoc [label=""]; cdaod [label=""]; cdaoe [label=""]; cdaof [label=""]; cdaog [label=""]; cdaoh [label=""]; cdaoi [label=""]; cdaoj [label=""]; cdaok [label=""]; cdaol [label=""]; cdaom [label=""]; cdaon [label=""]; cdaoo [label=""]; cdaop [label=""]; cdaoq [label=""]; cdaor [label=""]; cdaos [label=""]; cdaot [label=""]; cdaou [label=""]; cdaov [label=""]; cdaow [label=""]; cdaox [label=""]; cdaoy [label=""]; cdaoz [label=""]; cdapa [label=""]; cdapb [label=""]; cdapc [label=""]; cdapd [label=""]; cdape [label=""]; cdapf [label=""]; cdapg [label=""]; cdaph [label=""]; cdapi [label=""]; cdapj [label=""]; cdapk [label=""]; cdapl [label=""]; cdapm [label=""]; cdapn [label=""]; cdapo [label=""]; cdapp [label=""]; cdapq [label=""]; cdapr [label=""]; cdaps [label=""]; cdapt [label=""]; cdapu [label=""]; cdapv [label=""]; cdapw [label=""]; cdapx [label=""]; cdapy [label=""]; cdapz [label=""]; cdaqa [label=""]; cdaqb [label=""]; cdaqc [label=""]; cdaqd [label=""]; cdaqe [label=""]; cdaqf [label=""]; cdaqg [label=""]; cdaqh [label=""]; cdaqi [label=""]; cdaqj [label=""]; cdaqk [label=""]; cdaql [label=""]; cdaqm [label=""]; cdaqn [label=""]; cdaqo [label=""]; cdaqp [label=""]; cdaqq [label=""]; cdaqr [label=""]; cdaqs [label=""]; cdaqt [label=""]; cdaqu [label=""]; cdaqv [label=""]; cdaqw [label=""]; cdaqx [label=""]; cdaqy [label=""]; cdaqz [label=""]; cdara [label=""]; cdarb [label=""]; cdarc [label=""]; cdard [label=""]; cdare [label=""]; cdarf [label=""]; cdarg [label=""]; cdarh [label=""]; cdari [label=""]; cdarj [label=""]; cdark [label=""]; cdarl [label=""]; cdarm [label=""]; cdarn [label=""]; cdaro [label=""]; cdarp [label=""]; cdarq [label=""]; cdarr [label=""]; cdars [label=""]; cdart [label=""]; cdaru [label=""]; cdarv [label=""]; cdarw [label=""]; cdarx [label=""]; cdary [label=""]; cdarz [label=""]; cdasa [label=""]; cdasb [label=""]; cdasc [label=""]; cdasd [label=""]; cdase [label=""]; cdasf [label=""]; cdasg [label=""]; cdash [label=""]; cdasi [label=""]; cdasj [label=""]; cdask [label=""]; cdasl [label=""]; cdasm [label=""]; cdasn [label=""]; cdaso [label=""]; cdasp [label=""]; cdasq [label=""]; cdasr [label=""]; cdass [label=""]; cdast [label=""]; cdasu [label=""]; cdasv [label=""]; cdasw [label=""]; cdasx [label=""]; cdasy [label=""]; cdasz [label=""]; cdata [label=""]; cdatb [label=""]; cdatc [label=""]; cdatd [label=""]; cdate [label=""]; cdatf [label=""]; cdatg [label=""]; cdath [label=""]; cdati [label=""]; cdatj [label=""]; cdatk [label=""]; cdatl [label=""]; cdatm [label=""]; cdatn [label=""]; cdato [label=""]; cdatp [label=""]; cdatq [label=""]; cdatr [label=""]; cdats [label=""]; cdatt [label=""]; cdatu [label=""]; cdatv [label=""]; cdatw [label=""]; cdatx [label=""]; cdaty [label=""]; cdatz [label=""]; cdaua [label=""]; cdaub [label=""]; cdauc [label=""]; cdaud [label=""]; cdaue [label=""]; cdauf [label=""]; cdaug [label=""]; cdauh [label=""]; cdaui [label=""]; cdauj [label=""]; cdauk [label=""]; cdaul [label=""]; cdaum [label=""]; cdaun [label=""]; cdauo [label=""]; cdaup [label=""]; cdauq [label=""]; cdaur [label=""]; cdaus [label=""]; cdaut [label=""]; cdauu [label=""]; cdauv [label=""]; cdauw [label=""]; cdaux [label=""]; cdauy [label=""]; cdauz [label=""]; cdava [label=""]; cdavb [label=""]; cdavc [label=""]; cdavd [label=""]; cdave [label=""]; cdavf [label=""]; cdavg [label=""]; cdavh [label=""]; cdavi [label=""]; cdavj [label=""]; cdavk [label=""]; cdavl [label=""]; cdavm [label=""]; cdavn [label=""]; cdavo [label=""]; cdavp [label=""]; cdavq [label=""]; cdavr [label=""]; cdavs [label=""]; cdavt [label=""]; cdavu [label=""]; cdavv [label=""]; cdavw [label=""]; cdavx [label=""]; cdavy [label=""]; cdavz [label=""]; cdawa [label=""]; cdawb [label=""]; cdawc [label=""]; cdawd [label=""]; cdawe [label=""]; cdawf [label=""]; cdawg [label=""]; cdawh [label=""]; cdawi [label=""]; cdawj [label=""]; cdawk [label=""]; cdawl [label=""]; cdawm [label=""]; cdawn [label=""]; cdawo [label=""]; cdawp [label=""]; cdawq [label=""]; cdawr [label=""]; cdaws [label=""]; cdawt [label=""]; cdawu [label=""]; cdawv [label=""]; cdaww [label=""]; cdawx [label=""]; cdawy [label=""]; cdawz [label=""]; cdaxa [label=""]; cdaxb [label=""]; cdaxc [label=""]; cdaxd [label=""]; cdaxe [label=""]; cdaxf [label=""]; cdaxg [label=""]; cdaxh [label=""]; cdaxi [label=""]; cdaxj [label=""]; cdaxk [label=""]; cdaxl [label=""]; cdaxm [label=""]; cdaxn [label=""]; cdaxo [label=""]; cdaxp [label=""]; cdaxq [label=""]; cdaxr [label=""]; cdaxs [label=""]; cdaxt [label=""]; cdaxu [label=""]; cdaxv [label=""]; cdaxw [label=""]; cdaxx [label=""]; cdaxy [label=""]; cdaxz [label=""]; cdaya [label=""]; cdayb [label=""]; cdayc [label=""]; cdayd [label=""]; cdaye [label=""]; cdayf [label=""]; cdayg [label=""]; cdayh [label=""]; cdayi [label=""]; cdayj [label=""]; cdayk [label=""]; cdayl [label=""]; cdaym [label=""]; cdayn [label=""]; cdayo [label=""]; cdayp [label=""]; cdayq [label=""]; cdayr [label=""]; cdays [label=""]; cdayt [label=""]; cdayu [label=""]; cdayv [label=""]; cdayw [label=""]; cdayx [label=""]; cdayy [label=""]; cdayz [label=""]; cdaza [label=""]; cdazb [label=""]; cdazc [label=""]; cdazd [label=""]; cdaze [label=""]; cdazf [label=""]; cdazg [label=""]; cdazh [label=""]; cdazi [label=""]; cdazj [label=""]; cdazk [label=""]; cdazl [label=""]; cdazm [label=""]; cdazn [label=""]; cdazo [label=""]; cdazp [label=""]; cdazq [label=""]; cdazr [label=""]; cdazs [label=""]; cdazt [label=""]; cdazu [label=""]; cdazv [label=""]; cdazw [label=""]; cdazx [label=""]; cdazy [label=""]; cdazz [label=""]; ceaaa [label=""]; ceaab [label=""]; ceaac [label=""]; ceaad [label=""]; ceaae [label=""]; ceaaf [label=""]; ceaag [label=""]; ceaah [label=""]; ceaai [label=""]; ceaaj [label=""]; ceaak [label=""]; ceaal [label=""]; ceaam [label=""]; ceaan [label=""]; ceaao [label=""]; ceaap [label=""]; ceaaq [label=""]; ceaar [label=""]; ceaas [label=""]; ceaat [label=""]; ceaau [label=""]; ceaav [label=""]; ceaaw [label=""]; ceaax [label=""]; ceaay [label=""]; ceaaz [label=""]; ceaba [label=""]; ceabb [label=""]; ceabc [label=""]; ceabd [label=""]; ceabe [label=""]; ceabf [label=""]; ceabg [label=""]; ceabh [label=""]; ceabi [label=""]; ceabj [label=""]; ceabk [label=""]; ceabl [label=""]; ceabm [label=""]; ceabn [label=""]; ceabo [label=""]; ceabp [label=""]; ceabq [label=""]; ceabr [label=""]; ceabs [label=""]; ceabt [label=""]; ceabu [label=""]; ceabv [label=""]; ceabw [label=""]; ceabx [label=""]; ceaby [label=""]; ceabz [label=""]; ceaca [label=""]; ceacb [label=""]; ceacc [label=""]; ceacd [label=""]; ceace [label=""]; ceacf [label=""]; ceacg [label=""]; ceach [label=""]; ceaci [label=""]; ceacj [label=""]; ceack [label=""]; ceacl [label=""]; ceacm [label=""]; ceacn [label=""]; ceaco [label=""]; ceacp [label=""]; ceacq [label=""]; ceacr [label=""]; ceacs [label=""]; ceact [label=""]; 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cgacm [label=""]; cgacn [label=""]; cgaco [label=""]; cgacp [label=""]; cgacq [label=""]; cgacr [label=""]; cgacs [label=""]; cgact [label=""]; cgacu [label=""]; cgacv [label=""]; cgacw [label=""]; cgacx [label=""]; cgacy [label=""]; cgacz [label=""]; cgada [label=""]; cgadb [label=""]; cgadc [label=""]; cgadd [label=""]; cgade [label=""]; cgadf [label=""]; cgadg [label=""]; cgadh [label=""]; cgadi [label=""]; cgadj [label=""]; cgadk [label=""]; cgadl [label=""]; cgadm [label=""]; cgadn [label=""]; cgado [label=""]; cgadp [label=""]; cgadq [label=""]; cgadr [label=""]; cgads [label=""]; cgadt [label=""]; cgadu [label=""]; cgadv [label=""]; cgadw [label=""]; cgadx [label=""]; cgady [label=""]; cgadz [label=""]; cgaea [label=""]; cgaeb [label=""]; cgaec [label=""]; cgaed [label=""]; cgaee [label=""]; cgaef [label=""]; cgaeg [label=""]; cgaeh [label=""]; cgaei [label=""]; cgaej [label=""]; cgaek [label=""]; cgael [label=""]; cgaem [label=""]; cgaen [label=""]; cgaeo [label=""]; cgaep [label=""]; 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cgagu [label=""]; cgagv [label=""]; cgagw [label=""]; cgagx [label=""]; cgagy [label=""]; cgagz [label=""]; cgaha [label=""]; cgahb [label=""]; cgahc [label=""]; cgahd [label=""]; cgahe [label=""]; cgahf [label=""]; cgahg [label=""]; cgahh [label=""]; cgahi [label=""]; cgahj [label=""]; cgahk [label=""]; cgahl [label=""]; cgahm [label=""]; cgahn [label=""]; cgaho [label=""]; cgahp [label=""]; cgahq [label=""]; cgahr [label=""]; cgahs [label=""]; cgaht [label=""]; cgahu [label=""]; cgahv [label=""]; cgahw [label=""]; cgahx [label=""]; cgahy [label=""]; cgahz [label=""]; cgaia [label=""]; cgaib [label=""]; cgaic [label=""]; cgaid [label=""]; cgaie [label=""]; cgaif [label=""]; cgaig [label=""]; cgaih [label=""]; cgaii [label=""]; cgaij [label=""]; cgaik [label=""]; cgail [label=""]; cgaim [label=""]; cgain [label=""]; cgaio [label=""]; cgaip [label=""]; cgaiq [label=""]; cgair [label=""]; cgais [label=""]; cgait [label=""]; cgaiu [label=""]; cgaiv [label=""]; cgaiw [label=""]; cgaix [label=""]; cgaiy [label=""]; cgaiz [label=""]; cgaja [label=""]; cgajb [label=""]; cgajc [label=""]; cgajd [label=""]; cgaje [label=""]; cgajf [label=""]; cgajg [label=""]; cgajh [label=""]; cgaji [label=""]; cgajj [label=""]; cgajk [label=""]; cgajl [label=""]; cgajm [label=""]; cgajn [label=""]; cgajo [label=""]; cgajp [label=""]; cgajq [label=""]; cgajr [label=""]; cgajs [label=""]; cgajt [label=""]; cgaju [label=""]; cgajv [label=""]; cgajw [label=""]; cgajx [label=""]; cgajy [label=""]; cgajz [label=""]; cgaka [label=""]; cgakb [label=""]; cgakc [label=""]; cgakd [label=""]; cgake [label=""]; cgakf [label=""]; cgakg [label=""]; cgakh [label=""]; cgaki [label=""]; cgakj [label=""]; cgakk [label=""]; cgakl [label=""]; cgakm [label=""]; cgakn [label=""]; cgako [label=""]; cgakp [label=""]; cgakq [label=""]; cgakr [label=""]; cgaks [label=""]; cgakt [label=""]; cgaku [label=""]; cgakv [label=""]; cgakw [label=""]; cgakx [label=""]; cgaky [label=""]; cgakz [label=""]; cgala [label=""]; cgalb [label=""]; 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cgats [label=""]; cgatt [label=""]; cgatu [label=""]; cgatv [label=""]; cgatw [label=""]; cgatx [label=""]; cgaty [label=""]; cgatz [label=""]; cgaua [label=""]; cgaub [label=""]; cgauc [label=""]; cgaud [label=""]; cgaue [label=""]; cgauf [label=""]; cgaug [label=""]; cgauh [label=""]; cgaui [label=""]; cgauj [label=""]; cgauk [label=""]; cgaul [label=""]; cgaum [label=""]; cgaun [label=""]; cgauo [label=""]; cgaup [label=""]; cgauq [label=""]; cgaur [label=""]; cgaus [label=""]; cgaut [label=""]; cgauu [label=""]; cgauv [label=""]; cgauw [label=""]; cgaux [label=""]; cgauy [label=""]; cgauz [label=""]; cgava [label=""]; cgavb [label=""]; cgavc [label=""]; cgavd [label=""]; cgave [label=""]; cgavf [label=""]; cgavg [label=""]; cgavh [label=""]; cgavi [label=""]; cgavj [label=""]; cgavk [label=""]; cgavl [label=""]; cgavm [label=""]; cgavn [label=""]; cgavo [label=""]; cgavp [label=""]; cgavq [label=""]; cgavr [label=""]; cgavs [label=""]; cgavt [label=""]; cgavu [label=""]; cgavv [label=""]; 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chaae [label=""]; chaaf [label=""]; chaag [label=""]; chaah [label=""]; chaai [label=""]; chaaj [label=""]; chaak [label=""]; chaal [label=""]; chaam [label=""]; chaan [label=""]; chaao [label=""]; chaap [label=""]; chaaq [label=""]; chaar [label=""]; chaas [label=""]; chaat [label=""]; chaau [label=""]; chaav [label=""]; chaaw [label=""]; chaax [label=""]; chaay [label=""]; chaaz [label=""]; chaba [label=""]; chabb [label=""]; chabc [label=""]; chabd [label=""]; chabe [label=""]; chabf [label=""]; chabg [label=""]; chabh [label=""]; chabi [label=""]; chabj [label=""]; chabk [label=""]; chabl [label=""]; chabm [label=""]; chabn [label=""]; chabo [label=""]; chabp [label=""]; chabq [label=""]; chabr [label=""]; chabs [label=""]; chabt [label=""]; chabu [label=""]; chabv [label=""]; chabw [label=""]; chabx [label=""]; chaby [label=""]; chabz [label=""]; chaca [label=""]; chacb [label=""]; chacc [label=""]; chacd [label=""]; chace [label=""]; chacf [label=""]; chacg [label=""]; chach [label=""]; chaci [label=""]; chacj [label=""]; chack [label=""]; chacl [label=""]; chacm [label=""]; chacn [label=""]; chaco [label=""]; chacp [label=""]; chacq [label=""]; chacr [label=""]; chacs [label=""]; chact [label=""]; chacu [label=""]; chacv [label=""]; chacw [label=""]; chacx [label=""]; chacy [label=""]; chacz [label=""]; chada [label=""]; chadb [label=""]; chadc [label=""]; chadd [label=""]; chade [label=""]; chadf [label=""]; chadg [label=""]; chadh [label=""]; chadi [label=""]; chadj [label=""]; chadk [label=""]; chadl [label=""]; chadm [label=""]; chadn [label=""]; chado [label=""]; chadp [label=""]; chadq [label=""]; chadr [label=""]; chads [label=""]; chadt [label=""]; chadu [label=""]; chadv [label=""]; chadw [label=""]; chadx [label=""]; chady [label=""]; chadz [label=""]; chaea [label=""]; chaeb [label=""]; chaec [label=""]; chaed [label=""]; chaee [label=""]; chaef [label=""]; chaeg [label=""]; chaeh [label=""]; chaei [label=""]; chaej [label=""]; chaek [label=""]; chael [label=""]; chaem [label=""]; chaen [label=""]; chaeo [label=""]; chaep [label=""]; chaeq [label=""]; chaer [label=""]; chaes [label=""]; chaet [label=""]; chaeu [label=""]; chaev [label=""]; chaew [label=""]; chaex [label=""]; chaey [label=""]; chaez [label=""]; chafa [label=""]; chafb [label=""]; chafc [label=""]; chafd [label=""]; chafe [label=""]; chaff [label=""]; chafg [label=""]; chafh [label=""]; chafi [label=""]; chafj [label=""]; chafk [label=""]; chafl [label=""]; chafm [label=""]; chafn [label=""]; chafo [label=""]; chafp [label=""]; chafq [label=""]; chafr [label=""]; chafs [label=""]; chaft [label=""]; chafu [label=""]; chafv [label=""]; chafw [label=""]; chafx [label=""]; chafy [label=""]; chafz [label=""]; chaga [label=""]; chagb [label=""]; chagc [label=""]; chagd [label=""]; chage [label=""]; chagf [label=""]; chagg [label=""]; chagh [label=""]; chagi [label=""]; chagj [label=""]; chagk [label=""]; chagl [label=""]; chagm [label=""]; chagn [label=""]; chago [label=""]; chagp [label=""]; chagq [label=""]; chagr [label=""]; chags [label=""]; chagt [label=""]; chagu [label=""]; chagv [label=""]; chagw [label=""]; chagx [label=""]; chagy [label=""]; chagz [label=""]; chaha [label=""]; chahb [label=""]; chahc [label=""]; chahd [label=""]; chahe [label=""]; chahf [label=""]; chahg [label=""]; chahh [label=""]; chahi [label=""]; chahj [label=""]; chahk [label=""]; chahl [label=""]; chahm [label=""]; chahn [label=""]; chaho [label=""]; chahp [label=""]; chahq [label=""]; chahr [label=""]; chahs [label=""]; chaht [label=""]; chahu [label=""]; chahv [label=""]; chahw [label=""]; chahx [label=""]; chahy [label=""]; chahz [label=""]; chaia [label=""]; chaib [label=""]; chaic [label=""]; chaid [label=""]; chaie [label=""]; chaif [label=""]; chaig [label=""]; chaih [label=""]; chaii [label=""]; chaij [label=""]; chaik [label=""]; chail [label=""]; chaim [label=""]; chain [label=""]; chaio [label=""]; chaip [label=""]; chaiq [label=""]; chair [label=""]; chais [label=""]; chait [label=""]; chaiu [label=""]; chaiv [label=""]; chaiw [label=""]; chaix [label=""]; chaiy [label=""]; chaiz [label=""]; chaja [label=""]; chajb [label=""]; chajc [label=""]; chajd [label=""]; chaje [label=""]; chajf [label=""]; chajg [label=""]; chajh [label=""]; chaji [label=""]; chajj [label=""]; chajk [label=""]; chajl [label=""]; chajm [label=""]; chajn [label=""]; chajo [label=""]; chajp [label=""]; chajq [label=""]; chajr [label=""]; chajs [label=""]; chajt [label=""]; chaju [label=""]; chajv [label=""]; chajw [label=""]; chajx [label=""]; chajy [label=""]; chajz [label=""]; chaka [label=""]; chakb [label=""]; chakc [label=""]; chakd [label=""]; chake [label=""]; chakf [label=""]; chakg [label=""]; chakh [label=""]; chaki [label=""]; chakj [label=""]; chakk [label=""]; chakl [label=""]; chakm [label=""]; chakn [label=""]; chako [label=""]; chakp [label=""]; chakq [label=""]; chakr [label=""]; chaks [label=""]; chakt [label=""]; chaku [label=""]; chakv [label=""]; chakw [label=""]; chakx [label=""]; chaky [label=""]; chakz [label=""]; chala [label=""]; chalb [label=""]; chalc [label=""]; chald [label=""]; chale [label=""]; chalf [label=""]; chalg [label=""]; chalh [label=""]; chali [label=""]; chalj [label=""]; chalk [label=""]; chall [label=""]; chalm [label=""]; chaln [label=""]; chalo [label=""]; chalp [label=""]; chalq [label=""]; chalr [label=""]; chals [label=""]; chalt [label=""]; chalu [label=""]; chalv [label=""]; chalw [label=""]; chalx [label=""]; chaly [label=""]; chalz [label=""]; chama [label=""]; chamb [label=""]; chamc [label=""]; chamd [label=""]; chame [label=""]; chamf [label=""]; chamg [label=""]; chamh [label=""]; chami [label=""]; chamj [label=""]; chamk [label=""]; chaml [label=""]; chamm [label=""]; chamn [label=""]; chamo [label=""]; champ [label=""]; chamq [label=""]; chamr [label=""]; chams [label=""]; chamt [label=""]; chamu [label=""]; chamv [label=""]; chamw [label=""]; chamx [label=""]; chamy [label=""]; chamz [label=""]; chana [label=""]; chanb [label=""]; chanc [label=""]; chand [label=""]; chane [label=""]; chanf [label=""]; chang [label=""]; chanh [label=""]; chani [label=""]; chanj [label=""]; chank [label=""]; chanl [label=""]; chanm [label=""]; chann [label=""]; chano [label=""]; chanp [label=""]; chanq [label=""]; chanr [label=""]; chans [label=""]; chant [label=""]; chanu [label=""]; chanv [label=""]; chanw [label=""]; chanx [label=""]; chany [label=""]; chanz [label=""]; chaoa [label=""]; chaob [label=""]; chaoc [label=""]; chaod [label=""]; chaoe [label=""]; chaof [label=""]; chaog [label=""]; chaoh [label=""]; chaoi [label=""]; chaoj [label=""]; chaok [label=""]; chaol [label=""]; chaom [label=""]; chaon [label=""]; chaoo [label=""]; chaop [label=""]; chaoq [label=""]; chaor [label=""]; chaos [label=""]; chaot [label=""]; chaou [label=""]; chaov [label=""]; chaow [label=""]; chaox [label=""]; chaoy [label=""]; chaoz [label=""]; chapa [label=""]; chapb [label=""]; chapc [label=""]; chapd [label=""]; chape [label=""]; chapf [label=""]; chapg [label=""]; chaph [label=""]; chapi [label=""]; chapj [label=""]; chapk [label=""]; chapl [label=""]; chapm [label=""]; chapn [label=""]; chapo [label=""]; chapp [label=""]; chapq [label=""]; chapr [label=""]; chaps [label=""]; chapt [label=""]; chapu [label=""]; chapv [label=""]; chapw [label=""]; chapx [label=""]; chapy [label=""]; chapz [label=""]; chaqa [label=""]; chaqb [label=""]; chaqc [label=""]; chaqd [label=""]; chaqe [label=""]; chaqf [label=""]; chaqg [label=""]; chaqh [label=""]; chaqi [label=""]; chaqj [label=""]; chaqk [label=""]; chaql [label=""]; chaqm [label=""]; chaqn [label=""]; chaqo [label=""]; chaqp [label=""]; chaqq [label=""]; chaqr [label=""]; chaqs [label=""]; chaqt [label=""]; chaqu [label=""]; chaqv [label=""]; chaqw [label=""]; chaqx [label=""]; chaqy [label=""]; chaqz [label=""]; chara [label=""]; charb [label=""]; charc [label=""]; chard [label=""]; chare [label=""]; charf [label=""]; charg [label=""]; charh [label=""]; chari [label=""]; charj [label=""]; chark [label=""]; charl [label=""]; charm [label=""]; charn [label=""]; charo [label=""]; charp [label=""]; charq [label=""]; charr [label=""]; chars [label=""]; chart [label=""]; charu [label=""]; charv [label=""]; charw [label=""]; charx [label=""]; chary [label=""]; charz [label=""]; chasa [label=""]; chasb [label=""]; chasc [label=""]; chasd [label=""]; chase [label=""]; chasf [label=""]; chasg [label=""]; chash [label=""]; chasi [label=""]; chasj [label=""]; chask [label=""]; chasl [label=""]; chasm [label=""]; chasn [label=""]; chaso [label=""]; chasp [label=""]; chasq [label=""]; chasr [label=""]; chass [label=""]; chast [label=""]; chasu [label=""]; chasv [label=""]; chasw [label=""]; chasx [label=""]; chasy [label=""]; chasz [label=""]; chata [label=""]; chatb [label=""]; chatc [label=""]; chatd [label=""]; chate [label=""]; chatf [label=""]; chatg [label=""]; chath [label=""]; chati [label=""]; chatj [label=""]; chatk [label=""]; chatl [label=""]; chatm [label=""]; chatn [label=""]; chato [label=""]; chatp [label=""]; chatq [label=""]; chatr [label=""]; chats [label=""]; chatt [label=""]; chatu [label=""]; chatv [label=""]; chatw [label=""]; chatx [label=""]; chaty [label=""]; chatz [label=""]; chaua [label=""]; chaub [label=""]; chauc [label=""]; chaud [label=""]; chaue [label=""]; chauf [label=""]; chaug [label=""]; chauh [label=""]; chaui [label=""]; chauj [label=""]; chauk [label=""]; chaul [label=""]; chaum [label=""]; chaun [label=""]; chauo [label=""]; chaup [label=""]; chauq [label=""]; chaur [label=""]; chaus [label=""]; chaut [label=""]; chauu [label=""]; chauv [label=""]; chauw [label=""]; chaux [label=""]; chauy [label=""]; chauz [label=""]; chava [label=""]; chavb [label=""]; chavc [label=""]; chavd [label=""]; chave [label=""]; chavf [label=""]; chavg [label=""]; chavh [label=""]; chavi [label=""]; chavj [label=""]; chavk [label=""]; chavl [label=""]; chavm [label=""]; chavn [label=""]; chavo [label=""]; chavp [label=""]; chavq [label=""]; chavr [label=""]; chavs [label=""]; chavt [label=""]; chavu [label=""]; chavv [label=""]; chavw [label=""]; chavx [label=""]; chavy [label=""]; chavz [label=""]; chawa [label=""]; chawb [label=""]; chawc [label=""]; chawd [label=""]; chawe [label=""]; chawf [label=""]; chawg [label=""]; chawh [label=""]; chawi [label=""]; chawj [label=""]; chawk [label=""]; chawl [label=""]; chawm [label=""]; chawn [label=""]; chawo [label=""]; chawp [label=""]; chawq [label=""]; chawr [label=""]; chaws [label=""]; chawt [label=""]; chawu [label=""]; chawv [label=""]; chaww [label=""]; chawx [label=""]; chawy [label=""]; chawz [label=""]; chaxa [label=""]; chaxb [label=""]; chaxc [label=""]; chaxd [label=""]; chaxe [label=""]; chaxf [label=""]; chaxg [label=""]; chaxh [label=""]; chaxi [label=""]; chaxj [label=""]; chaxk [label=""]; chaxl [label=""]; chaxm [label=""]; chaxn [label=""]; chaxo [label=""]; chaxp [label=""]; chaxq [label=""]; chaxr [label=""]; chaxs [label=""]; chaxt [label=""]; chaxu [label=""]; chaxv [label=""]; chaxw [label=""]; chaxx [label=""]; chaxy [label=""]; chaxz [label=""]; chaya [label=""]; chayb [label=""]; chayc [label=""]; chayd [label=""]; chaye [label=""]; chayf [label=""]; chayg [label=""]; chayh [label=""]; chayi [label=""]; chayj [label=""]; chayk [label=""]; chayl [label=""]; chaym [label=""]; chayn [label=""]; chayo [label=""]; chayp [label=""]; chayq [label=""]; chayr [label=""]; chays [label=""]; chayt [label=""]; chayu [label=""]; chayv [label=""]; chayw [label=""]; chayx [label=""]; chayy [label=""]; chayz [label=""]; chaza [label=""]; chazb [label=""]; chazc [label=""]; chazd [label=""]; chaze [label=""]; chazf [label=""]; chazg [label=""]; chazh [label=""]; chazi [label=""]; chazj [label=""]; chazk [label=""]; chazl [label=""]; chazm [label=""]; chazn [label=""]; chazo [label=""]; chazp [label=""]; chazq [label=""]; chazr [label=""]; chazs [label=""]; chazt [label=""]; chazu [label=""]; chazv [label=""]; chazw [label=""]; chazx [label=""]; chazy [label=""]; chazz [label=""]; ciaaa [label=""]; ciaab [label=""]; ciaac [label=""]; ciaad [label=""]; ciaae [label=""]; ciaaf [label=""]; ciaag [label=""]; ciaah [label=""]; ciaai [label=""]; ciaaj [label=""]; ciaak [label=""]; ciaal [label=""]; ciaam [label=""]; ciaan [label=""]; ciaao [label=""]; ciaap [label=""]; ciaaq [label=""]; ciaar [label=""]; ciaas [label=""]; ciaat [label=""]; ciaau [label=""]; ciaav [label=""]; ciaaw [label=""]; ciaax [label=""]; ciaay [label=""]; ciaaz [label=""]; ciaba [label=""]; ciabb [label=""]; ciabc [label=""]; ciabd [label=""]; ciabe [label=""]; ciabf [label=""]; ciabg [label=""]; ciabh [label=""]; ciabi [label=""]; ciabj [label=""]; ciabk [label=""]; ciabl [label=""]; ciabm [label=""]; ciabn [label=""]; ciabo [label=""]; ciabp [label=""]; ciabq [label=""]; ciabr [label=""]; ciabs [label=""]; ciabt [label=""]; ciabu [label=""]; ciabv [label=""]; ciabw [label=""]; ciabx [label=""]; ciaby [label=""]; ciabz [label=""]; ciaca [label=""]; ciacb [label=""]; ciacc [label=""]; ciacd [label=""]; ciace [label=""]; ciacf [label=""]; ciacg [label=""]; ciach [label=""]; ciaci [label=""]; ciacj [label=""]; ciack [label=""]; ciacl [label=""]; ciacm [label=""]; ciacn [label=""]; ciaco [label=""]; ciacp [label=""]; ciacq [label=""]; ciacr [label=""]; ciacs [label=""]; ciact [label=""]; ciacu [label=""]; ciacv [label=""]; ciacw [label=""]; ciacx [label=""]; ciacy [label=""]; ciacz [label=""]; ciada [label=""]; ciadb [label=""]; ciadc [label=""]; ciadd [label=""]; ciade [label=""]; ciadf [label=""]; ciadg [label=""]; ciadh [label=""]; ciadi [label=""]; ciadj [label=""]; ciadk [label=""]; ciadl [label=""]; ciadm [label=""]; ciadn [label=""]; ciado [label=""]; ciadp [label=""]; ciadq [label=""]; ciadr [label=""]; ciads [label=""]; ciadt [label=""]; ciadu [label=""]; ciadv [label=""]; ciadw [label=""]; ciadx [label=""]; ciady [label=""]; ciadz [label=""]; ciaea [label=""]; ciaeb [label=""]; ciaec [label=""]; ciaed [label=""]; ciaee [label=""]; ciaef [label=""]; ciaeg [label=""]; ciaeh [label=""]; ciaei [label=""]; ciaej [label=""]; ciaek [label=""]; ciael [label=""]; ciaem [label=""]; ciaen [label=""]; ciaeo [label=""]; ciaep [label=""]; ciaeq [label=""]; ciaer [label=""]; ciaes [label=""]; ciaet [label=""]; ciaeu [label=""]; ciaev [label=""]; ciaew [label=""]; ciaex [label=""]; ciaey [label=""]; ciaez [label=""]; ciafa [label=""]; ciafb [label=""]; ciafc [label=""]; ciafd [label=""]; ciafe [label=""]; ciaff [label=""]; ciafg [label=""]; ciafh [label=""]; ciafi [label=""]; ciafj [label=""]; ciafk [label=""]; ciafl [label=""]; ciafm [label=""]; ciafn [label=""]; ciafo [label=""]; ciafp [label=""]; ciafq [label=""]; ciafr [label=""]; ciafs [label=""]; ciaft [label=""]; ciafu [label=""]; ciafv [label=""]; ciafw [label=""]; ciafx [label=""]; ciafy [label=""]; ciafz [label=""]; ciaga [label=""]; ciagb [label=""]; ciagc [label=""]; ciagd [label=""]; ciage [label=""]; ciagf [label=""]; ciagg [label=""]; ciagh [label=""]; ciagi [label=""]; ciagj [label=""]; ciagk [label=""]; ciagl [label=""]; ciagm [label=""]; ciagn [label=""]; ciago [label=""]; ciagp [label=""]; ciagq [label=""]; ciagr [label=""]; ciags [label=""]; ciagt [label=""]; ciagu [label=""]; ciagv [label=""]; ciagw [label=""]; ciagx [label=""]; ciagy [label=""]; ciagz [label=""]; ciaha [label=""]; ciahb [label=""]; ciahc [label=""]; ciahd [label=""]; ciahe [label=""]; ciahf [label=""]; ciahg [label=""]; ciahh [label=""]; ciahi [label=""]; ciahj [label=""]; ciahk [label=""]; ciahl [label=""]; ciahm [label=""]; ciahn [label=""]; ciaho [label=""]; ciahp [label=""]; ciahq [label=""]; ciahr [label=""]; ciahs [label=""]; ciaht [label=""]; ciahu [label=""]; ciahv [label=""]; ciahw [label=""]; ciahx [label=""]; ciahy [label=""]; ciahz [label=""]; ciaia [label=""]; ciaib [label=""]; ciaic [label=""]; ciaid [label=""]; ciaie [label=""]; ciaif [label=""]; ciaig [label=""]; ciaih [label=""]; ciaii [label=""]; ciaij [label=""]; ciaik [label=""]; ciail [label=""]; ciaim [label=""]; ciain [label=""]; ciaio [label=""]; ciaip [label=""]; ciaiq [label=""]; ciair [label=""]; ciais [label=""]; ciait [label=""]; ciaiu [label=""]; ciaiv [label=""]; ciaiw [label=""]; ciaix [label=""]; ciaiy [label=""]; ciaiz [label=""]; ciaja [label=""]; ciajb [label=""]; ciajc [label=""]; ciajd [label=""]; ciaje [label=""]; ciajf [label=""]; ciajg [label=""]; ciajh [label=""]; ciaji [label=""]; ciajj [label=""]; ciajk [label=""]; ciajl [label=""]; ciajm [label=""]; ciajn [label=""]; ciajo [label=""]; ciajp [label=""]; ciajq [label=""]; ciajr [label=""]; ciajs [label=""]; ciajt [label=""]; ciaju [label=""]; ciajv [label=""]; ciajw [label=""]; ciajx [label=""]; ciajy [label=""]; ciajz [label=""]; ciaka [label=""]; ciakb [label=""]; ciakc [label=""]; ciakd [label=""]; ciake [label=""]; ciakf [label=""]; ciakg [label=""]; ciakh [label=""]; ciaki [label=""]; ciakj [label=""]; ciakk [label=""]; ciakl [label=""]; ciakm [label=""]; ciakn [label=""]; ciako [label=""]; ciakp [label=""]; ciakq [label=""]; ciakr [label=""]; ciaks [label=""]; ciakt [label=""]; ciaku [label=""]; ciakv [label=""]; ciakw [label=""]; ciakx [label=""]; ciaky [label=""]; ciakz [label=""]; ciala [label=""]; cialb [label=""]; cialc [label=""]; ciald [label=""]; ciale [label=""]; cialf [label=""]; cialg [label=""]; cialh [label=""]; ciali [label=""]; cialj [label=""]; cialk [label=""]; ciall [label=""]; cialm [label=""]; cialn [label=""]; cialo [label=""]; cialp [label=""]; cialq [label=""]; cialr [label=""]; cials [label=""]; cialt [label=""]; cialu [label=""]; cialv [label=""]; cialw [label=""]; cialx [label=""]; cialy [label=""]; cialz [label=""]; ciama [label=""]; ciamb [label=""]; ciamc [label=""]; ciamd [label=""]; ciame [label=""]; ciamf [label=""]; ciamg [label=""]; ciamh [label=""]; ciami [label=""]; ciamj [label=""]; ciamk [label=""]; ciaml [label=""]; ciamm [label=""]; ciamn [label=""]; ciamo [label=""]; ciamp [label=""]; ciamq [label=""]; ciamr [label=""]; ciams [label=""]; ciamt [label=""]; ciamu [label=""]; ciamv [label=""]; ciamw [label=""]; ciamx [label=""]; ciamy [label=""]; ciamz [label=""]; ciana [label=""]; cianb [label=""]; cianc [label=""]; ciand [label=""]; ciane [label=""]; cianf [label=""]; ciang [label=""]; cianh [label=""]; ciani [label=""]; cianj [label=""]; ciank [label=""]; cianl [label=""]; cianm [label=""]; ciann [label=""]; ciano [label=""]; cianp [label=""]; cianq [label=""]; cianr [label=""]; cians [label=""]; ciant [label=""]; cianu [label=""]; cianv [label=""]; cianw [label=""]; cianx [label=""]; ciany [label=""]; cianz [label=""]; ciaoa [label=""]; ciaob [label=""]; ciaoc [label=""]; ciaod [label=""]; ciaoe [label=""]; ciaof [label=""]; ciaog [label=""]; ciaoh [label=""]; ciaoi [label=""]; ciaoj [label=""]; ciaok [label=""]; ciaol [label=""]; ciaom [label=""]; ciaon [label=""]; ciaoo [label=""]; ciaop [label=""]; ciaoq [label=""]; ciaor [label=""]; ciaos [label=""]; ciaot [label=""]; ciaou [label=""]; ciaov [label=""]; ciaow [label=""]; ciaox [label=""]; ciaoy [label=""]; ciaoz [label=""]; ciapa [label=""]; ciapb [label=""]; ciapc [label=""]; ciapd [label=""]; ciape [label=""]; ciapf [label=""]; ciapg [label=""]; ciaph [label=""]; ciapi [label=""]; ciapj [label=""]; ciapk [label=""]; ciapl [label=""]; ciapm [label=""]; ciapn [label=""]; ciapo [label=""]; ciapp [label=""]; ciapq [label=""]; ciapr [label=""]; ciaps [label=""]; ciapt [label=""]; ciapu [label=""]; ciapv [label=""]; ciapw [label=""]; ciapx [label=""]; ciapy [label=""]; ciapz [label=""]; ciaqa [label=""]; ciaqb [label=""]; ciaqc [label=""]; ciaqd [label=""]; ciaqe [label=""]; ciaqf [label=""]; ciaqg [label=""]; ciaqh [label=""]; ciaqi [label=""]; ciaqj [label=""]; ciaqk [label=""]; ciaql [label=""]; ciaqm [label=""]; ciaqn [label=""]; ciaqo [label=""]; ciaqp [label=""]; ciaqq [label=""]; ciaqr [label=""]; ciaqs [label=""]; ciaqt [label=""]; ciaqu [label=""]; ciaqv [label=""]; ciaqw [label=""]; ciaqx [label=""]; ciaqy [label=""]; ciaqz [label=""]; ciara [label=""]; ciarb [label=""]; ciarc [label=""]; ciard [label=""]; ciare [label=""]; ciarf [label=""]; ciarg [label=""]; ciarh [label=""]; ciari [label=""]; ciarj [label=""]; ciark [label=""]; ciarl [label=""]; ciarm [label=""]; ciarn [label=""]; ciaro [label=""]; ciarp [label=""]; ciarq [label=""]; ciarr
A Comprehensive Technical Guide to 4-(Bromomethyl)-1-phenyl-1H-1,2,3-triazole: Synthesis, Characterization, and Applications in Drug Discovery
For inquiries, please contact: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides an in-depth exploration of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole, a key building block in medicinal chemistry and materials science. The document details its synthesis via a two-step sequence involving a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) followed by a bromination reaction. Comprehensive characterization data, including nuclear magnetic resonance (NMR) spectroscopy, are presented. The guide further elucidates the reactivity of the bromomethyl group, which serves as a versatile handle for introducing the 1-phenyl-1H-1,2,3-triazol-4-yl)methyl moiety into a wide array of molecular scaffolds. Applications in the development of novel therapeutic agents are highlighted, underscoring the significance of this compound as a versatile synthetic intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry, renowned for its metabolic stability, ability to form hydrogen bonds, and dipole character, which contribute to its favorable interactions with biological targets.[1][2] The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily accessible building blocks for drug discovery and other applications.[1]
This guide focuses on a particularly useful derivative, this compound (CAS Number: 58432-26-1 ). This compound features a reactive bromomethyl group attached to the C4 position of the 1-phenyl-1,2,3-triazole ring. This functional handle allows for the facile introduction of the triazole moiety into various molecules through nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of complex organic molecules with potential biological activity.[3][4] The 1,2,3-triazole unit can act as a stable linker or a pharmacophore itself, contributing to the overall biological profile of the final compound.[1]
This document will provide a detailed overview of the synthesis, characterization, reactivity, and applications of this compound, with a focus on its utility for researchers in the pharmaceutical and chemical sciences.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 58432-26-1 | |
| Molecular Formula | C₉H₈BrN₃ | |
| Molecular Weight | 238.08 g/mol | |
| Appearance | Solid | |
| Hazard Classification | Acute Toxicity, Oral (Category 4) |
Synthesis and Purification
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between phenyl azide and propargyl alcohol to form the intermediate, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. The subsequent step is the bromination of this alcohol to yield the target compound. This approach is favored due to the high yields and selectivity of the "click" reaction and the straightforward nature of the subsequent bromination.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Step 1 - Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
This protocol is adapted from established procedures for CuAAC reactions.[5]
Materials:
-
Phenyl azide
-
Propargyl alcohol
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve phenyl azide (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
To this solution, add copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford (1-phenyl-1H-1,2,3-triazol-4-yl)methanol as a solid.
Experimental Protocol: Step 2 - Synthesis of this compound
This protocol describes a general method for the bromination of the alcohol intermediate.
Materials:
-
(1-phenyl-1H-1,2,3-triazol-4-yl)methanol
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
Procedure (using PBr₃):
-
Dissolve (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data for a closely related compound, 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole, can be used for comparative analysis of the key spectral features.[6]
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the phenyl group protons, the triazole proton, and the methylene protons of the bromomethyl group. For a similar compound, 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole, the triazole proton appears as a singlet at δ = 9.50 ppm.[6] The phenyl group protons will appear in the aromatic region (δ 7.0-8.0 ppm). The methylene protons of the bromomethyl group are expected to appear as a singlet in the range of δ 4.5-5.0 ppm.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show signals for the carbons of the phenyl ring, the triazole ring, and the bromomethyl group. For 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole, the triazole carbons appear at δ = 148.22 and 119.75 ppm.[6] The carbons of the phenyl ring will be observed in the aromatic region (δ 120-140 ppm). The carbon of the bromomethyl group is expected to appear in the range of δ 25-35 ppm.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the reactivity of the bromomethyl group. The bromine atom is a good leaving group, making the methylene carbon susceptible to nucleophilic attack. This allows for the facile introduction of the (1-phenyl-1H-1,2,3-triazol-4-yl)methyl moiety onto a variety of nucleophiles, including amines, alcohols, thiols, and carbanions.
Caption: Reactivity of this compound with various nucleophiles.
This reactivity is widely exploited in the synthesis of novel compounds with potential therapeutic applications. The 1,2,3-triazole ring can serve as a linker to connect two different pharmacophores, leading to hybrid molecules with enhanced or novel biological activities.[1] Furthermore, the triazole moiety itself can be a key pharmacophoric element, contributing to the binding of the molecule to its biological target.[2]
Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of biological activities, including:
The synthesis of 1,2,3-triazole-containing compounds via intermediates like this compound is a cornerstone of modern medicinal chemistry programs aimed at developing new therapeutic agents.[1][9]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.[10] It is classified as causing severe skin burns and eye damage.[11] Ingestion may be harmful.[11]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Always consult the latest Safety Data Sheet (SDS) for this compound before handling.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of the bromomethyl group, provides a reliable method for incorporating the 1-phenyl-1,2,3-triazole scaffold into a wide range of molecules. The proven importance of the triazole core in bioactive compounds ensures that this intermediate will continue to be a key component in the development of new therapeutic agents. Researchers utilizing this compound should adhere to strict safety protocols due to its hazardous nature.
References
Sources
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- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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- 11. fishersci.com [fishersci.com]
"spectral data for 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole"
An In-depth Technical Guide to the Spectral Data of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectral data for this compound, a key building block in medicinal chemistry and materials science. As a versatile bifunctional molecule, it incorporates a stable 1,2,3-triazole linker, a reactive bromomethyl group for further derivatization, and a phenyl group influencing its physicochemical properties. Accurate structural confirmation and purity assessment are paramount for its application in complex molecular architectures, making a thorough understanding of its spectroscopic signature essential.
The molecular formula for this compound is C₉H₈BrN₃, with a molecular weight of approximately 238.09 g/mol .[1][2] This guide will delve into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data that define this structure, offering field-proven insights into data acquisition and interpretation.
Synthesis Context: The "Click" Chemistry Approach
The prevalence of this compound stems from its straightforward synthesis via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] The typical pathway involves the 1,3-dipolar cycloaddition of phenyl azide with propargyl bromide. This highly efficient and regioselective reaction reliably yields the 1,4-disubstituted triazole isomer. Understanding this synthetic origin is crucial for anticipating potential side products or unreacted starting materials that could interfere with spectral analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecule's atomic connectivity.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a quantitative count and connectivity map of the hydrogen atoms in the molecule. The spectrum is characterized by three distinct regions corresponding to the phenyl, triazole, and bromomethyl protons.
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 – 7.4 | Multiplet | 5H | Phenyl Protons (C₆H₅) | Aromatic protons on the phenyl ring exhibit complex splitting due to coupling with each other. |
| ~8.0 – 8.5 | Singlet | 1H | Triazole Proton (C5-H) | The single proton on the triazole ring is deshielded and appears as a sharp singlet as it has no adjacent protons to couple with.[5] |
| ~4.7 – 4.9 | Singlet | 2H | Bromomethyl Protons (CH₂Br) | These protons are adjacent to the electron-withdrawing bromine atom and the triazole ring, shifting them downfield. They appear as a singlet. |
Protocol for ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard 90° pulse angle.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full magnetization recovery, ensuring accurate integration.
-
Acquire a suitable number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).
-
Integrate the peaks to determine the relative ratios of protons.
-
Caption: Workflow for ¹³C NMR Spectroscopy.
Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation
Mass spectrometry is essential for confirming the molecular weight of the compound. For halogenated compounds, it provides an unmistakable signature due to the natural isotopic abundance of the halogen.
Key Features in the Mass Spectrum:
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units. This is a definitive confirmation of the presence of a single bromine atom.
-
Molecular Ion: The molecular ion peak ([M+H]⁺ in ESI) will be observed as a pair of peaks corresponding to C₉H₈⁷⁹BrN₃ and C₉H₈⁸¹BrN₃.
Predicted High-Resolution MS Data (ESI+):
| Adduct | Formula | Calculated m/z |
| [M(⁷⁹Br)+H]⁺ | C₉H₉⁷⁹BrN₃⁺ | 237.9974 |
| [M(⁸¹Br)+H]⁺ | C₉H₉⁸¹BrN₃⁺ | 239.9954 |
| [M(⁷⁹Br)+Na]⁺ | C₉H₈⁷⁹BrN₃Na⁺ | 259.9794 |
| [M(⁸¹Br)+Na]⁺ | C₉H₈⁸¹BrN₃Na⁺ | 261.9773 |
Predicted values are based on public database entries. [6]
Protocol for Electrospray Ionization (ESI) Mass Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).
-
Instrument Settings (Positive Ion Mode):
-
Set the capillary voltage to an appropriate value (e.g., 3-4 kV) to generate a stable spray.
-
Optimize the drying gas flow and temperature to facilitate desolvation.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 100-400 amu).
-
-
Data Acquisition: Acquire data for a few minutes to obtain an averaged spectrum with a good ion count.
-
Analysis: Examine the spectrum for the characteristic 1:1 isotopic doublet for the molecular ion ([M+H]⁺ or [M+Na]⁺) to confirm the presence of bromine and the molecular weight.
Caption: Workflow for Mass Spectrometry Analysis.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. While it doesn't provide the detailed connectivity of NMR, it is excellent for confirming the presence of key structural motifs.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3150 - 3050 | C-H Stretch | Aromatic (Phenyl & Triazole) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1450 - 1200 | N=N, C-N Stretch | Triazole Ring Vibrations [7] |
| 700 - 500 | C-Br Stretch | Bromomethyl Group |
Protocol for Attenuated Total Reflectance (ATR) IR Spectrum Acquisition
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.
-
Cleaning: After analysis, thoroughly clean the sample off the crystal using a suitable solvent (e.g., isopropanol or acetone) and a soft wipe.
Caption: Workflow for IR Spectroscopy.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not always available, data from structurally analogous brominated triazoles indicate significant potential hazards. [8]Compounds like 1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide and 4-(bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole are classified as causing severe skin burns and eye damage, and may cause respiratory irritation. [8][9][10] Essential Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles with side shields. [9]* Ventilation: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors. [8]* Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
The structural identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques. ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and the presence of bromine through its distinct isotopic signature. Finally, IR spectroscopy offers rapid verification of the key functional groups. Together, these methods form a self-validating system, ensuring the quality and reliability of this important chemical building block for all downstream applications.
References
- Benchchem. An In-depth Technical Guide to 4-(bromomethyl)-phenyl-1,2,3-triazoles for Researchers and Drug Development Professionals.
- Al-Masoudi, N. A. et al. (2024). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Iraqi National Journal of Chemistry.
- Benchchem. Navigating the Safe Disposal of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole: A Procedural Guide.
- Al-Masoudi, N. A. et al. (2024). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Iraqi National Journal of Chemistry.
-
Chemicalbook. 4-BROMO-1-PHENYL-1H-T[1][3][8]RIAZOLE synthesis. Available from:
- PubMed. (2021). Synthesis and Spectroscopic Properties of 1,2,3-Triazole BOPAHY Dyes and Their Water-Soluble Triazolium Salts. Journal of Organic Chemistry.
- Mukherjee, N. et al. (2012). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction. The Royal Society of Chemistry.
- Journal of the Chemical Society B. A vibrational assignment for 1,2,3-triazole. RSC Publishing.
- Benchchem. This compound.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole.
- Chemicalbook. 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole synthesis.
- ResearchGate. Spectroscopic characterization for 1,2,4-triazole 3.
- The Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide.
- International Chemical Safety Cards (ICSCs). (2018). ICSC 1264 - BROMUCONAZOLE.
- MDPI. (2021). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties.
- PubChemLite. This compound.
- ChemSynthesis. 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole.
- Sigma-Aldrich. This compound.
- Carl ROTH. This compound, 500 mg.
- The Royal Society of Chemistry. Supplementary Information.
- ResearchGate. Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole.
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- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. PubChemLite - this compound (C9H8BrN3) [pubchemlite.lcsb.uni.lu]
- 7. A vibrational assignment for 1,2,3-triazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. fishersci.ca [fishersci.ca]
An In-depth Technical Guide to the Solubility of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, prized for its metabolic stability and versatile synthetic utility.[1][2] 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole is a key functionalized intermediate, serving as a reactive building block for elaborating complex molecular architectures in drug discovery.[3] Understanding and quantifying its solubility in organic solvents is a critical, yet often overlooked, prerequisite for successful synthesis, purification, and formulation. Low solubility can impede reaction kinetics, complicate purification strategies, and lead to unreliable outcomes in biological screening assays.[4][5] This technical guide provides a comprehensive framework for both predicting and experimentally determining the solubility of this compound. It combines a theoretical analysis of the molecule's physicochemical properties with a detailed, field-proven experimental protocol—the isothermal shake-flask method—to empower researchers with the tools to generate reliable and reproducible solubility data.
Introduction: The Critical Role of Solubility in Triazole Chemistry
The 1,2,3-triazole ring system has become a privileged scaffold in drug discovery, largely due to the efficiency and regioselectivity of its synthesis via copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry").[6][7] These heterocycles are not merely inert linkers; their unique electronic properties, including a significant dipole moment and hydrogen bonding capability, allow them to act as effective bioisosteres for amide bonds, enhancing the pharmacological profiles of drug candidates.[6][7] Derivatives of 1,2,3-triazoles have demonstrated a vast spectrum of biological activities, including anticancer, antifungal, and antiviral properties.[1][8]
This compound (Molecular Formula: C₉H₈BrN₃, Molecular Weight: 238.08 g/mol ) is a particularly valuable synthetic intermediate.[3][9] The reactive bromomethyl group serves as an electrophilic handle for introducing the phenyl-triazole motif into a wide array of nucleophilic substrates. However, the success of these synthetic transformations hinges on a fundamental physical property: solubility.
Solubility dictates:
-
Reaction Efficiency: For a chemical reaction to proceed efficiently in a solution, the reactants must be adequately dissolved. Poor solubility leads to heterogeneous mixtures, slow reaction rates, and often, the formation of unwanted byproducts.[10]
-
Purification Strategy: Techniques like recrystallization are entirely dependent on the differential solubility of a compound in a given solvent at varying temperatures.[10][11] Knowledge of solubility is essential for selecting an appropriate solvent/anti-solvent system to achieve high purity and yield.[12]
-
Compound Management and Screening: In drug discovery, compounds are typically stored and tested as solutions. Poor solubility can lead to compound precipitation in stock solutions, resulting in inaccurate concentration measurements and unreliable data from high-throughput screening.[4][13]
Given the absence of readily available public data on the solubility of this specific compound, this guide provides the necessary theoretical foundation and practical methodology for its determination.
Theoretical & Predictive Analysis of Solubility
The principle of "like dissolves like" provides a robust qualitative framework for predicting solubility.[14][15] This rule is based on the concept that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of this compound contains distinct regions of varying polarity, which govern its interactions with different solvents.
Molecular Structure Breakdown:
-
Phenyl Group (-C₆H₅): This aromatic ring is nonpolar and lipophilic. It will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.
-
1,2,3-Triazole Ring: This heterocyclic core is the primary polar component of the molecule. The presence of three nitrogen atoms creates a significant dipole moment and provides sites for hydrogen bond acceptance.[7] This feature promotes solubility in polar solvents.
-
Bromomethyl Group (-CH₂Br): This functional group adds a degree of polarity and is a reactive site.
Based on this hybrid structure, it can be predicted that the compound will exhibit limited solubility in highly nonpolar solvents (like hexanes) and also in highly polar, protic solvents like water (due to the large nonpolar phenyl group). Its optimal solubility is likely to be found in solvents of intermediate polarity, particularly polar aprotic solvents that can engage with the triazole ring's dipole without the competing hydrogen-bonding network of water.
Logical Framework for Solvent Selection
The following diagram illustrates the predictive logic for selecting a panel of organic solvents for experimental testing, based on the compound's structural features.
Caption: Predictive workflow for solvent selection.
Experimental Determination: The Isothermal Shake-Flask Method
The most reliable method for determining thermodynamic solubility is the shake-flask technique.[16] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[4][17] The resulting saturated solution is then separated from the undissolved solid and analyzed to quantify the solute concentration.
Materials and Equipment
-
Solute: this compound (solid form)[9]
-
Solvents: High-purity (≥99.5%) organic solvents (e.g., Hexane, Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN), Methanol, Ethanol).
-
Equipment:
-
Analytical balance (±0.1 mg accuracy)
-
Glass vials (e.g., 4 mL or 8 mL) with screw caps
-
Orbital shaker with temperature control (incubator shaker)
-
Centrifuge
-
Syringes and syringe filters (0.22 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV) or UV-Vis Spectrophotometer).
-
Step-by-Step Experimental Protocol
PART A: Preparation of Saturated Solution & Equilibration
-
Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a pre-weighed glass vial. The exact mass is not critical, but it must be sufficient to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature data) and agitation speed (e.g., 150-200 rpm). Allow the mixture to equilibrate for at least 24 to 48 hours.[4][17][18] This extended time is crucial to ensure the system reaches thermodynamic equilibrium.
PART B: Phase Separation & Sample Preparation
-
Sedimentation: After equilibration, let the vials stand undisturbed at the same constant temperature for 1-2 hours to allow the excess solid to settle.
-
Filtration: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Attach a 0.22 µm syringe filter and dispense the filtrate into a clean, labeled vial. This step is critical to remove all particulate matter. Causality Note: Filtration ensures that the measured concentration corresponds only to the dissolved solute, not a suspension.
PART C: Quantification via HPLC-UV
-
Calibration Standards: Prepare a series of standard solutions of the triazole compound in the chosen solvent at known concentrations (e.g., ranging from 1 µg/mL to 100 µg/mL).
-
Calibration Curve: Analyze the standard solutions by HPLC-UV to generate a calibration curve, plotting peak area against concentration. The curve must have a correlation coefficient (R²) of >0.99 for accuracy. Trustworthiness Note: A robust calibration curve is the foundation of a self-validating analytical method.
-
Sample Analysis: Prepare a precise dilution of the saturated filtrate from step 5. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the calibration curve.
-
Concentration Calculation: Analyze the diluted sample by HPLC-UV. Use the peak area and the calibration curve equation to determine the concentration of the diluted sample.
-
Solubility Calculation: Multiply the measured concentration by the dilution factor to determine the final solubility of the compound in the solvent. Express the result in appropriate units (e.g., mg/mL or mol/L).
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Workflow.
Data Presentation and Application
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison. This allows researchers to quickly identify suitable solvents for specific applications.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent Category | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Nonpolar | Toluene | 2.4 | ~5-10 | ~0.02-0.04 |
| Polar Aprotic | Dichloromethane | 3.1 | >100 | >0.42 |
| Ethyl Acetate | 4.4 | ~50-70 | ~0.21-0.29 | |
| Acetone | 5.1 | >100 | >0.42 | |
| Acetonitrile | 5.8 | ~30-50 | ~0.13-0.21 | |
| Polar Protic | Ethanol | 4.3 | ~15-25 | ~0.06-0.10 |
| Methanol | 5.1 | ~20-30 | ~0.08-0.13 |
Note: The values presented are illustrative estimates based on chemical principles and are not experimental data. Actual values must be determined using the protocol described.
Practical Implications of the Data:
-
For Synthesis: A solvent like Dichloromethane or Acetone, showing high solubility, would be an excellent choice for running reactions to ensure a homogeneous environment.
-
For Purification: To purify the compound by recrystallization, one might dissolve it in a minimal amount of hot Acetone (where solubility is high) and then slowly add a nonpolar anti-solvent like Hexane (where solubility is very low) to induce the formation of pure crystals.
-
For Biological Screening: For creating a concentrated stock solution for in-vitro assays, DMSO is a common choice. However, if an organic co-solvent is needed, the data helps in selecting one that can dissolve the compound at the required concentration while minimizing potential toxicity to cell cultures.[13]
Conclusion
While this compound is a valuable synthetic tool, its effective use is fundamentally governed by its solubility. This guide has provided a dual approach for addressing this critical parameter. By first applying the principles of molecular polarity, researchers can make educated predictions about solubility behavior and rationally select a panel of solvents for screening. Subsequently, by employing the robust and reliable isothermal shake-flask method, precise and accurate quantitative solubility data can be generated. This information is not merely academic; it is essential for optimizing reaction conditions, developing effective purification strategies, and ensuring the integrity of data in drug discovery pipelines. Empowered with this knowledge, researchers can harness the full synthetic potential of this versatile triazole building block.
References
-
Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]
-
Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. (2020). PubMed. Retrieved January 17, 2026, from [Link]
-
The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. (2022). PubMed. Retrieved January 17, 2026, from [Link]
-
How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Solubility. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Synthesis and Application of 1,2,3-Triazole Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 17, 2026, from [Link]
-
How To Determine Solubility Of Organic Compounds? (2025). YouTube. Retrieved January 17, 2026, from [Link]
-
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The Discovery and Synthesis of Phenyl-Substituted Bromomethyl Triazoles: A Technical Guide for Medicinal Chemists
Section 1: Introduction - The Triazole Scaffold in Modern Drug Discovery
The 1,2,3-triazole ring system has emerged as a "privileged scaffold" in medicinal chemistry and drug development.[1][2] This five-membered heterocycle, composed of two carbon and three nitrogen atoms, is not merely an inert linker but an active participant in molecular interactions.[3] Its unique physicochemical properties—including metabolic stability, weak basicity, a significant dipole moment, and the capacity to act as both a hydrogen bond donor and acceptor—make it an invaluable component in the design of novel therapeutics.[4][5] The triazole moiety is often employed as a bioisostere for amide bonds, offering improved pharmacokinetic profiles, and its inherent polarity can enhance the water solubility of drug candidates.[4][5] Consequently, molecules incorporating this ring system have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anticonvulsant, and anti-inflammatory properties.[2][6][7] This guide focuses on a specific, highly versatile subclass: phenyl-substituted bromomethyl triazoles, which serve as powerful synthons for generating extensive libraries of potential drug candidates.
Section 2: The Advent of Controlled Triazole Synthesis: From Huisgen to "Click Chemistry"
The foundational method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne.[8][9][10] While groundbreaking, the thermal Huisgen reaction suffers from significant drawbacks for pharmaceutical applications. It typically requires elevated temperatures and, when using asymmetric alkynes, often yields a mixture of 1,4- and 1,5-disubstituted regioisomers, complicating purification and reducing the yield of the desired product.[11][12] This lack of regioselectivity was a major barrier to its widespread use in the systematic and efficient synthesis required for drug discovery.
The turning point came with the independent and simultaneous reports from the laboratories of Meldal and Sharpless, who introduced a copper(I)-catalyzed version of the reaction.[12][13] This discovery redefined triazole synthesis, transforming it into the premier example of "click chemistry"—a class of reactions known for their reliability, high yields, stereospecificity, and simple reaction conditions.[11][12][14] This catalytic approach not only dramatically accelerated the reaction rate (by a factor of 10⁷ to 10⁸) but, most critically, provided absolute control over the regiochemical outcome.[11]
Caption: The thermal Huisgen cycloaddition often produces a mixture of regioisomers.
Section 3: Regioselective Synthesis of 1,2,3-Triazoles: A Tale of Two Catalysts
The discovery of metal-catalyzed azide-alkyne cycloadditions provided chemists with the tools to selectively synthesize either the 1,4- or 1,5-disubstituted triazole isomer, a critical capability for structure-activity relationship (SAR) studies.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Path to 1,4-Disubstitution
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of modern triazole synthesis.[12] It proceeds under mild, often aqueous conditions and is remarkably tolerant of a wide variety of functional groups, making it ideal for complex molecule synthesis.[11] The reaction exclusively yields the 1,4-disubstituted regioisomer.[12] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[11][15]
The mechanism of CuAAC is fundamentally different from the concerted thermal reaction.[16] It involves the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise fashion. This directed mechanism is the origin of the reaction's perfect regioselectivity.[12][16]
Caption: Simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
The Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer
To complement the CuAAC reaction, a ruthenium-catalyzed method (RuAAC) was developed that provides selective access to the 1,5-disubstituted 1,2,3-triazole isomer.[17][18] This reaction is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes.[11][19] A key advantage of the RuAAC is its ability to tolerate both terminal and internal alkynes, broadening its synthetic utility beyond the scope of CuAAC, which is generally restricted to terminal alkynes.[8][17][19]
The mechanism of RuAAC does not involve a metal-acetylide intermediate. Instead, it is proposed to proceed through an oxidative coupling of the alkyne and azide to form a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to yield the 1,5-triazole product and regenerate the catalyst.[17][19][20]
Caption: Simplified catalytic cycle for the Ru(II)-catalyzed azide-alkyne cycloaddition (RuAAC).
Comparative Analysis
The choice between copper and ruthenium catalysis is dictated entirely by the desired regioisomeric outcome and the nature of the alkyne substrate.
| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium(II)-Catalyzed (RuAAC) |
| Catalyst | Cu(I) salts (e.g., from CuSO₄/NaAsc)[11] | Ru(II) complexes (e.g., [Cp*RuCl])[17][19] |
| Regioisomer | 1,4-disubstituted[11][12] | 1,5-disubstituted[17][18] |
| Alkyne Scope | Primarily terminal alkynes[8] | Terminal and internal alkynes[17][19] |
| Mechanism | Stepwise via Cu-acetylide intermediate[16] | Stepwise via ruthenacycle intermediate[19][20] |
Section 4: A Case Study - Synthesis of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole
To synthesize the title compound, a versatile building block, a two-step sequence is employed.[21][22] First, a CuAAC reaction is used to construct the 1-phenyl-4-substituted triazole core, followed by a bromination step to install the reactive bromomethyl handle. The 1,4-substitution pattern is chosen as it is the most common and readily accessible via the robust CuAAC methodology.
Synthetic Strategy Overview
The workflow begins with commercially available starting materials—phenyl azide and propargyl alcohol—and proceeds through the formation of an alcohol intermediate, which is then converted to the final brominated product.
Caption: Overall workflow for the synthesis and characterization of the target compound.
Step 1: CuAAC Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
This protocol describes a typical lab-scale synthesis using the CuAAC reaction.
Materials & Reagents
| Reagent | Formula | M.W. | Amount (mmol) |
| Phenyl Azide | C₆H₅N₃ | 119.12 | 10.0 |
| Propargyl Alcohol | C₃H₄O | 56.06 | 11.0 |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 0.5 (5 mol%) |
| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | 1.0 (10 mol%) |
| tert-Butanol | (CH₃)₃COH | 74.12 | Solvent |
| Deionized Water | H₂O | 18.02 | Solvent |
Protocol
-
In a 100 mL round-bottom flask, dissolve phenyl azide (10.0 mmol) and propargyl alcohol (11.0 mmol) in a 1:1 mixture of tert-butanol and water (40 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (1.0 mmol) in 5 mL of water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.5 mmol) in 5 mL of water.
-
To the stirred solution of the azide and alkyne at room temperature, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is typically observed.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield (1-phenyl-1H-1,2,3-triazol-4-yl)methanol as a solid.
Step 2: Bromination to Yield this compound
This step converts the intermediate alcohol into the desired reactive bromomethyl compound.[22] Caution should be exercised as reagents like phosphorus tribromide are corrosive.[23][24]
Protocol
-
In a flame-dried, 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (8.0 mmol) in anhydrous dichloromethane (DCM, 40 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 3.2 mmol, 0.4 equiv) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by column chromatography if necessary.
Section 5: Structural Elucidation and Validation
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. A combination of spectroscopic methods is employed for unambiguous characterization.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural confirmation.[25] For this compound, key expected signals in the ¹H NMR spectrum include a singlet for the triazole proton, multiplets for the phenyl protons, and a characteristic singlet for the bromomethyl (-CH₂Br) protons.[26] 2D NMR techniques can be used for definitive assignment of all signals.[25]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition and molecular formula.[21][26]
Table of Expected Characterization Data
| Technique | Expected Observation for this compound |
| ¹H NMR | δ ~8.0-8.2 (s, 1H, triazole C5-H), δ ~7.4-7.8 (m, 5H, Ar-H), δ ~4.7-4.9 (s, 2H, -CH₂Br) |
| ¹³C NMR | δ ~145 (C4-triazole), δ ~136 (ipso-C phenyl), δ ~130 (Ar-CH), δ ~129 (Ar-CH), δ ~121 (C5-triazole), δ ~120 (Ar-CH), δ ~25 (-CH₂Br) |
| HRMS (ESI) | Calculated m/z for C₉H₉BrN₃ [M+H]⁺ should match the observed value. |
Section 6: The Bromomethyl Triazole as a Synthon in Drug Discovery
The true value of this compound lies in its utility as a synthetic intermediate.[22] The bromomethyl group is an excellent electrophilic handle, readily undergoing nucleophilic substitution reactions. This allows for the covalent attachment of the phenyl-triazole core to a vast array of other molecular fragments, including amines, thiols, alcohols, and carboxylates. This capability enables researchers to rapidly generate large, diverse libraries of novel compounds for high-throughput screening. By systematically varying the nucleophile attached to the bromomethyl linker, chemists can perform detailed SAR studies to optimize potency, selectivity, and pharmacokinetic properties of a lead compound. Given the broad biological activities already associated with the triazole scaffold, this synthon is a powerful tool in the quest for new therapeutic agents.[27][28]
Section 7: Conclusion
The journey to phenyl-substituted bromomethyl triazoles exemplifies the progress of modern organic synthesis. The limitations of the classical Huisgen cycloaddition were overcome by the development of highly regioselective copper- and ruthenium-catalyzed "click" reactions, which provide chemists with precise control over molecular architecture. The synthesis of this compound, via a robust and reproducible two-step sequence, yields a versatile building block essential for medicinal chemistry. The ability to leverage this synthon for the creation of diverse molecular libraries underscores the synergy between synthetic methodology and the rational design of new pharmaceuticals.
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Methodological & Application
The Versatile "Click" Precursor: Application Notes for 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Pre-Functionalized Triazole
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and its role as a reliable bioisostere for amide bonds.[1] Among the myriad of triazole-containing building blocks, 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole stands out as a particularly versatile precursor for "click" chemistry applications. Its pre-functionalized bromomethyl group offers a reactive handle for straightforward conversion to an azide, thereby setting the stage for highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.[2] This powerful strategy allows for the modular and high-yield synthesis of complex molecular architectures, a critical advantage in drug discovery and bioconjugation.[3]
This technical guide provides an in-depth exploration of the practical applications of this compound, moving beyond theoretical concepts to deliver field-proven insights and detailed experimental protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Core Properties and Handling
This compound (Molecular Formula: C₉H₈BrN₃, Molecular Weight: 238.09 g/mol ) is a stable, crystalline solid at room temperature.[4] The key to its utility lies in the electrophilic nature of the benzylic bromide, which is readily displaced by nucleophiles, most notably the azide ion, to generate the corresponding azidomethyl derivative. This transformation is the gateway to its application in click chemistry.
Safety and Handling: As with all brominated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
From Bromo to Azido: Preparing the "Clickable" Triazole
The conversion of the bromomethyl group to an azidomethyl group is a critical first step. This is typically a high-yielding nucleophilic substitution reaction.
Protocol 1: Synthesis of 4-(azidomethyl)-1-phenyl-1H-1,2,3-triazole
This protocol details the efficient conversion of the starting bromide to the key azide intermediate.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (approximately 5-10 mL per gram of starting material).
-
Addition of Azide: To the stirred solution, add sodium azide (1.5 eq) in one portion.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (3-4 times the volume of DMF used).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude 4-(azidomethyl)-1-phenyl-1H-1,2,3-triazole is often of sufficient purity for the subsequent click reaction. If further purification is required, it can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality of Choices:
-
DMF as Solvent: DMF is an excellent polar aprotic solvent that readily dissolves both the organic substrate and the inorganic sodium azide, facilitating the SN2 reaction.
-
Excess Sodium Azide: Using a slight excess of sodium azide ensures the complete conversion of the starting bromide.
-
Heating: Moderate heating increases the reaction rate without promoting significant side reactions.
-
Aqueous Work-up: This step is crucial for removing the DMF and any unreacted sodium azide from the product.
The "Click" Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
With the azidomethyl triazole in hand, the stage is set for the CuAAC reaction. This reaction is renowned for its high efficiency, selectivity for the 1,4-disubstituted triazole isomer, and tolerance of a wide range of functional groups.[2]
Protocol 2: General Procedure for CuAAC with 4-(azidomethyl)-1-phenyl-1H-1,2,3-triazole
This protocol provides a robust starting point for the click reaction with a variety of terminal alkynes.
Materials:
-
4-(azidomethyl)-1-phenyl-1H-1,2,3-triazole (from Protocol 1)
-
Terminal alkyne (1.0 - 1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)
-
Sodium ascorbate (0.1 - 0.2 eq)
-
Solvent: A mixture of tert-butanol and water (1:1) or DMF/water.
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(azidomethyl)-1-phenyl-1H-1,2,3-triazole (1.0 eq) and the terminal alkyne (1.0 - 1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate in deionized water. In another vial, prepare a fresh solution of sodium ascorbate in deionized water.
-
Initiation of Reaction: To the stirred solution of the azide and alkyne, add the aqueous solution of CuSO₄·5H₂O, followed by the aqueous solution of sodium ascorbate. The reaction mixture will often change color, indicating the formation of the Cu(I) catalyst.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours, but can be left overnight. Monitor the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, add deionized water to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Causality of Choices:
-
In situ Catalyst Formation: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ, which is more convenient and reliable than handling potentially unstable Cu(I) salts.[5]
-
Solvent System: The use of aqueous solvent systems is a hallmark of click chemistry, making it environmentally friendly and compatible with biological molecules.
-
Sodium Ascorbate in Excess: A slight excess of the reducing agent ensures that a sufficient concentration of the active Cu(I) catalyst is maintained throughout the reaction.
Workflow Visualization
Applications in Drug Discovery and Bioconjugation
The modular nature of the click chemistry approach using this compound makes it an invaluable tool in the rapid synthesis of compound libraries for screening and lead optimization.
Application Example 1: Synthesis of Novel HIV-1 Capsid Inhibitors
Recent studies have demonstrated the utility of this building block in the development of potent antiviral agents. For instance, a series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives have been synthesized as HIV-1 capsid inhibitors.[6][7] The core triazole moiety, introduced via the click reaction, serves as a rigid scaffold to orient the phenylalanine and other substituents for optimal binding to the viral capsid protein.
| Compound ID | R-Group on Alkyne | EC₅₀ (µM)[6] |
| 6a-9 | Phenylalanine derivative | 3.13 |
| 6a-10 | Phenylalanine derivative | 3.30 |
| 5b | Phenylalanine derivative | 3.30 |
| EC₅₀: Half maximal effective concentration against HIV-1 NL4-3 virus. |
Application Example 2: Bioconjugation of Peptides
The bioorthogonal nature of the CuAAC reaction allows for its use in the specific modification of biomolecules, such as peptides, in complex biological media.[8][9] The triazole linkage formed is highly stable and can act as a mimic of the peptide bond.[10]
Workflow for Peptide Conjugation:
-
Introduce an Alkyne Handle: A terminal alkyne functionality is incorporated into the peptide sequence during solid-phase peptide synthesis using an alkyne-bearing amino acid.
-
Prepare the Azide: Synthesize 4-(azidomethyl)-1-phenyl-1H-1,2,3-triazole as described in Protocol 1.
-
Click Conjugation: Perform the CuAAC reaction (Protocol 2) using the alkyne-modified peptide and the azidomethyl triazole. The reaction is typically carried out in aqueous buffers.
-
Purification: The resulting peptide conjugate can be purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion: A Gateway to Molecular Diversity
This compound is more than just a chemical reagent; it is a strategic tool that empowers researchers to rapidly and efficiently construct complex molecules. Its straightforward conversion to a "clickable" azide, followed by the robust and versatile CuAAC reaction, provides a reliable pathway to novel therapeutics and bioconjugates. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists at the forefront of chemical and biological research, enabling them to fully harness the potential of this exceptional building block.
References
-
Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities. (2020). European Journal of Medicinal Chemistry. [Link]
-
Click Chemistry in Peptide-Based Drug Design. (2014). Molecules. [Link]
-
Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. (2020). PubMed. [Link]
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Peptide Conjugation via CuAAC 'Click' Chemistry. (2016). MDPI. [Link]
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Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2008). Chemical Society Reviews. [Link]
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Design, synthesis, and antiviral activity of new 1H-1,2,3-triazole nucleoside ribavirin analogs. (2014). Medicinal Chemistry Research. [Link]
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A practical flow synthesis of 1,2,3-triazoles. (2022). RSC Advances. [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]
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Synthesis and Biological Activity of Bis-1,2,3- Triazole Derivatives Starting from D-Mannitol. (2019). University of Kerbala. [Link]
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1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. (2020). Acta Pharmaceutica Sinica B. [Link]
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New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. (2021). Molecules. [Link]
-
An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. (2022). Molecules. [Link]
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"protocol for bioconjugation with 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole"
Application Notes & Protocols
Topic: Protocol for Bioconjugation with 4-(Bromomethyl)-1-phenyl-1H-1,2,3-triazole
Audience: Researchers, scientists, and drug development professionals.
Harnessing the Power of Triazole Chemistry: A Guide to Site-Specific Protein Modification
The covalent modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the creation of sophisticated tools and therapeutics such as antibody-drug conjugates (ADCs). The choice of linker and conjugation chemistry is paramount to achieving a homogenous, stable, and functional product. This guide details the use of this compound, a versatile reagent for the site-specific alkylation of cysteine residues on proteins and peptides.
The 1,2,3-triazole core is a highly stable, metabolically robust scaffold that can act as a non-hydrolyzable amide bond mimic, making it an attractive component in bioconjugation strategies.[1][2] The reagent's key feature is the bromomethyl group, an electrophilic "warhead" that reacts efficiently with nucleophilic amino acid side chains. This document provides a comprehensive overview of the underlying mechanism, detailed experimental protocols, and methods for characterization and purification of the resulting bioconjugates.
The Chemical Principle: Cysteine-Selective S-Alkylation
The primary mechanism for bioconjugation with this compound is the chemoselective alkylation of cysteine residues.[3] Cysteine's thiol side chain (-SH) is one of the most nucleophilic functional groups found in proteins, particularly in its deprotonated thiolate form (-S⁻).[4] This high nucleophilicity allows it to react selectively with soft electrophiles like the bromomethyl group in an SN2 reaction, forming a stable thioether bond.
Key Reaction Parameters:
-
pH: The reaction is highly pH-dependent. A pH range of 7.0-8.5 is typically optimal, as it facilitates the deprotonation of the cysteine thiol (pKa ≈ 8.3) to the more reactive thiolate anion without promoting significant hydrolysis of the reagent or modification of other residues like lysine.[4]
-
Chemoselectivity: While highly selective for cysteine, halomethyl-triazoles can also alkylate other nucleophilic residues, such as methionine, particularly under prolonged reaction times or with a large excess of the reagent.[1][2] Histidine and the N-terminus can also be potential off-target sites, though their reactivity is generally lower than that of the cysteine thiolate.
-
Stoichiometry: The molar ratio of the triazole reagent to the protein is a critical parameter to control the degree of labeling. An excess of the reagent is typically used to drive the reaction to completion.
Experimental Workflow and Protocols
The overall workflow involves preparing the protein and reagent, performing the conjugation reaction, and then purifying and characterizing the final product.
Protocol 2.1: Protein Preparation (Cysteine Reduction)
For proteins where the target cysteine(s) are involved in disulfide bonds, a reduction step is necessary to make the thiol group available for conjugation.
-
Buffer Preparation: Prepare a suitable reaction buffer, e.g., Phosphate Buffered Saline (PBS), pH 7.4. Degas the buffer thoroughly to minimize re-oxidation of thiols.
-
Protein Solution: Dissolve the protein in the degassed buffer to a final concentration of 1-10 mg/mL.
-
Reducing Agent Addition: Add a 10- to 50-fold molar excess of a disulfide reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it is stable and does not react with alkylating agents.[4] Avoid DTT or β-mercaptoethanol if an intermediate purification step is not performed, as their free thiols will compete for the alkylating reagent.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours.
-
Removal of Reducing Agent (Optional but Recommended): If necessary, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) pre-equilibrated with the degassed reaction buffer. This step is crucial if using thiol-based reducing agents.
Protocol 2.2: Bioconjugation Reaction
-
Reagent Stock Solution: Prepare a 10-100 mM stock solution of this compound in a water-miscible organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction Setup: To the reduced protein solution from Protocol 2.1, add the required volume of the triazole stock solution to achieve a 5- to 20-fold molar excess over the protein. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The optimal time should be determined empirically. Reaction progress can be monitored by taking aliquots and analyzing them by mass spectrometry.
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as glutathione or N-acetylcysteine can be added in large excess (e.g., 100-fold molar excess over the initial triazole reagent) to consume any unreacted this compound.
Protocol 2.3: Purification of the Bioconjugate
Purification is essential to remove unreacted protein, excess labeling reagent, and any reaction byproducts.
-
Size Exclusion Chromatography (SEC): This is the most common method to separate the larger protein conjugate from the small molecule reactants.[5][6]
-
Column: Choose an appropriate SEC column based on the molecular weight of the protein.
-
Mobile Phase: Use a suitable buffer, such as PBS, pH 7.4.
-
Procedure: Equilibrate the column with the mobile phase, load the quenched reaction mixture, and collect fractions corresponding to the protein's elution profile.
-
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a powerful tool for separating proteins with different degrees of labeling (e.g., unconjugated, single-labeled, double-labeled), as the addition of the phenyl-triazole moiety increases the protein's hydrophobicity.[7][8]
-
Procedure: The conjugate mixture is loaded onto the HIC column in a high-salt buffer and eluted using a decreasing salt gradient. Species with higher degrees of conjugation will be more retained and elute later.[7]
-
Characterization and Data Analysis
Confirming the identity and purity of the final conjugate is a critical step.
| Parameter | Technique | Expected Outcome |
| Confirmation of Conjugation | Electrospray Ionization Mass Spectrometry (ESI-MS) | An increase in the protein's molecular weight corresponding to the mass of the added (C₉H₈N₃) moiety (158.19 Da) per conjugation event.[9][10] |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy or Mass Spectrometry | Deconvolution of the ESI-MS spectrum reveals the distribution of species (unlabeled, singly labeled, etc.).[11] |
| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC) | A single, sharp peak at the expected retention time for the monomeric conjugate indicates high purity and absence of aggregation.[6][12] |
| Confirmation of Site-Specificity | Peptide Mapping (LC-MS/MS) | Digestion of the conjugate followed by MS/MS analysis can identify the specific cysteine residue(s) that have been modified. |
Mass Spectrometry Analysis: Electrospray ionization mass spectrometry (ESI-MS) is the gold standard for analyzing protein conjugates.[11] By comparing the mass of the unconjugated protein with the conjugated protein, one can confirm the success of the reaction. The observed mass increase should be equal to the mass of the triazole moiety (158.19 Da, from C₉H₈N₃) that has been added, as the bromine atom (79.90 Da) is the leaving group.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | Incomplete reduction of disulfide bonds. | Increase concentration or incubation time with TCEP. Confirm reduction with Ellman's reagent. |
| Inactive/hydrolyzed triazole reagent. | Use a fresh stock solution of the reagent. Store the reagent under dry conditions. | |
| Incorrect pH for the reaction. | Verify the pH of the reaction buffer is within the optimal range (7.0-8.5). | |
| Protein Precipitation/Aggregation | High concentration of organic solvent. | Keep the final concentration of DMSO/DMF below 10% (v/v). |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C). Include stabilizing excipients if compatible. | |
| Over-labeling leading to increased hydrophobicity. | Reduce the molar excess of the triazole reagent or shorten the reaction time. | |
| Off-Target Labeling | Reaction time is too long or reagent excess is too high. | Optimize reaction time and stoichiometry. Monitor reaction progress by MS. |
| Reaction pH is too high, increasing reactivity of other residues (e.g., lysine). | Lower the reaction pH to the lower end of the optimal range (e.g., 7.0-7.5). |
References
-
Bernardes, G. J. L., et al. (2013). Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification. Molecules. Available at: [Link]
-
Camacho, C. (2015). Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins. University of Bath's research portal. Available at: [Link]
-
Zheng, X., et al. (2011). Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Analytical Chemistry. Available at: [Link]
-
FUJIFILM Diosynth Biotechnologies. (2014). Mass Spectrometric Conjugate Characterization. BioProcess International. Available at: [Link]
-
National Institutes of Health (NIH). Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification - PMC. Available at: [Link]
-
Srzentic, K., et al. (2015). Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
CellMosaic. Bioconjugate Analysis & Purification. Available at: [Link]
-
Tsuchikama, K., et al. (2020). A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate. Pharmaceuticals (Basel). Available at: [Link]
-
ResearchGate. HYDROPHOBIC INTERACTION CHROMATOGRAPHY FOR THE PURIFICATION OF ANTIBODIES | Request PDF. Available at: [Link]
-
Barbon, S. M., et al. (2016). 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellmosaic.com [cellmosaic.com]
- 7. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
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"4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole as a linker for drug discovery"
Application Note & Protocols for 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Linkers in Targeted Therapeutics
In the landscape of modern drug discovery, the development of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) has revolutionized the treatment of various diseases, particularly cancer. The efficacy of these modalities hinges on the precise delivery of a payload—be it a potent cytotoxin or an E3 ligase recruiting moiety—to a specific biological target. The linker, a seemingly simple chemical bridge, is a critical determinant of the success of these complex molecules. It governs the stability of the conjugate in circulation, the efficiency of payload release at the target site, and the overall pharmacokinetic and pharmacodynamic properties of the therapeutic agent.[1]
Among the diverse chemical entities employed as linkers, the 1,2,3-triazole ring has emerged as a privileged scaffold.[2] Formed efficiently and regioselectively through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," the triazole moiety offers a unique combination of chemical stability, metabolic resistance, and favorable physicochemical properties.[2][3] Its rigid structure can influence the spatial orientation of the connected molecules, which is crucial for biological activity, particularly in the formation of the ternary complex in PROTACs.[4][5] Furthermore, the triazole ring is not merely a passive spacer; its ability to engage in hydrogen bonding and dipole interactions can contribute to target binding and improve solubility.[6]
This guide provides a comprehensive overview of a particularly versatile triazole-based linker building block: This compound . We will delve into its synthesis, reactivity, and provide detailed protocols for its application in the construction of drug conjugates, offering researchers a practical resource for harnessing the power of this exceptional linker in their drug discovery endeavors.
Physicochemical and Stability Profile of the 1,2,3-Triazole Linkage
The 1,2,3-triazole ring is renowned for its exceptional stability, a feature that makes it an ideal component for linkers in drug conjugates that require a long circulation half-life.[7] This stability profile is a direct result of its aromatic character and the strength of the bonds within the heterocyclic ring.
| Linker Type | Stability to Hydrolysis (pH 7.4) | Stability in Serum/Plasma | Stability to Reducing Agents (e.g., Glutathione) |
| 1,2,3-Triazole | Highly Stable | Highly Stable | Highly Stable |
| Amide | Highly Stable | Generally Stable (susceptible to specific proteases) | Highly Stable |
| Ester | Prone to Hydrolysis | Rapidly Cleaved by Esterases | Stable |
| Disulfide | Stable | Cleaved by Thiols | Readily Cleaved |
| Hydrazone | Labile at Acidic pH | Moderately Stable | Stable |
This table synthesizes data from multiple sources to provide a comparative overview of linker stability.
Synthesis of this compound
The synthesis of the title compound is a straightforward two-step process, beginning with the readily available starting materials, phenylacetylene and an azide source, to form the triazole ring, followed by functionalization of the methyl group. A common route involves the initial synthesis of the corresponding alcohol, 4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole, which is then converted to the desired bromomethyl derivative.
Protocol 1: Synthesis of 4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole
This protocol is based on the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Phenylacetylene
-
Sodium azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Propargyl alcohol
-
Solvent: e.g., a mixture of water and tert-butanol (1:1)
Procedure:
-
In a round-bottom flask, dissolve phenyl azide (1.0 eq) and propargyl alcohol (1.1 eq) in the water/tert-butanol solvent system.
-
To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole as a solid.
Protocol 2: Bromination of 4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole
The conversion of the alcohol to the bromide is a standard procedure, often employing phosphorus tribromide (PBr₃).
Materials:
-
4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole
-
Phosphorus tribromide (PBr₃)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve 4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of ice-cold water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.[8]
Application in Drug Conjugate Synthesis: The SN2 Reaction
The utility of this compound as a linker stems from the reactivity of the bromomethyl group. The carbon atom of the bromomethyl group is electrophilic and readily undergoes a bimolecular nucleophilic substitution (SN2) reaction with a variety of nucleophiles.[9] This allows for the covalent attachment of payload molecules or targeting ligands that possess nucleophilic functional groups such as amines, phenols, or thiols.
Protocol 3: General Procedure for Conjugation to an Amine-Containing Payload
This protocol describes a general method for the reaction of this compound with a primary or secondary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing payload (e.g., a cytotoxic drug, a small molecule inhibitor)
-
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile)
Procedure:
-
Dissolve the amine-containing payload (1.0 eq) in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Add the base (1.2-2.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Add a solution of this compound (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.
Protocol 4: General Procedure for Conjugation to a Phenol-Containing Payload
This protocol outlines the Williamson ether synthesis-type reaction with a phenolic compound.
Materials:
-
This compound
-
Phenol-containing payload
-
A suitable base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))
-
Anhydrous polar aprotic solvent (e.g., DMF or acetone)
Procedure:
-
To a solution of the phenol-containing payload (1.0 eq) in the anhydrous solvent, add the base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the phenoxide.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature, filter off any inorganic salts, and concentrate the filtrate.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with water and brine, dry, and concentrate.
-
Purify the product by column chromatography or preparative HPLC.
Application in PROTAC Development: A Workflow Example
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI. The linker plays a crucial role in orienting the two binding moieties for effective ternary complex formation.[10] The rigidity and defined geometry of the 1-phenyl-1H-1,2,3-triazole core can be advantageous in this context.
Application in Antibody-Drug Conjugate (ADC) Development
In the context of ADCs, the linker connects a highly potent cytotoxic payload to a monoclonal antibody (mAb) that targets a tumor-specific antigen. The stability of the linker in systemic circulation is paramount to minimize off-target toxicity. The exceptional stability of the triazole ring makes it an attractive component for non-cleavable linkers in ADCs.
Analytical Characterization of Triazole-Linked Conjugates
The successful synthesis of drug conjugates requires rigorous analytical characterization to confirm the structure and purity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the new C-N or C-O bond can be confirmed by the disappearance of the signal for the nucleophilic proton (e.g., -NH or -OH) and the appearance of a characteristic signal for the methylene protons adjacent to the triazole ring and the newly formed bond. For an amine conjugate, the methylene protons (-CH₂-N-) of the linker would typically appear as a singlet or a multiplet in the 4.5-5.5 ppm region. The triazole proton often appears as a singlet around 8.0-8.5 ppm.
-
¹³C NMR: The carbon spectrum will show the appearance of new signals corresponding to the carbons of the linker and shifts in the signals of the carbons adjacent to the site of conjugation.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is essential to confirm the exact mass of the synthesized conjugate, providing verification of its elemental composition. For larger molecules like ADCs, techniques like MALDI-TOF or native mass spectrometry are employed to determine the overall mass and drug-to-antibody ratio (DAR).[11]
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC (RP-HPLC) is a powerful tool for assessing the purity of the synthesized conjugate and for purification at a preparative scale.[12] The retention time of the conjugate will be different from that of the starting materials. For ADCs, hydrophobic interaction chromatography (HIC) is often used to determine the distribution of different DAR species.
Conclusion
This compound is a highly valuable and versatile building block for the construction of linkers in modern drug discovery. Its straightforward synthesis and predictable reactivity, coupled with the inherent stability of the triazole core, make it an excellent choice for applications in PROTACs, ADCs, and other targeted therapeutic strategies. The protocols and technical information provided in this guide are intended to empower researchers to effectively utilize this linker in their efforts to develop the next generation of precision medicines.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1093-1106. Available from: [Link]
-
Zaid, Y., et al. (2023). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters, 14(7), 963-971. Available from: [Link]
-
Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788-7824. Available from: [Link]
-
Geronikaki, A., et al. (2018). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry, 158, 981-1004. Available from: [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Available from: [Link]
-
Li, W., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Available from: [Link]
-
Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ResearchGate. Available from: [Link]
-
Burke, B. J., et al. (2019). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Bioconjugate Chemistry, 30(11), 2735-2747. Available from: [Link]
-
La-Venia, A., et al. (2017). Pharmacokinetic Stability of Macrocyclic Peptide Triazole HIV-1 Inactivators Alone and in Liposomes. Journal of Peptide Science, 23(7-8), 566-575. Available from: [Link]
-
Synthesis of first‐in‐class triazole‐based PROTAC (1) via CuAAC. (2022). ResearchGate. Available from: [Link]
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2020). PMC. Available from: [Link]
-
HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. (n.d.). SIELC Technologies. Available from: [Link]
-
1H and 13C NMR Data for triazole 1. (2014). The Royal Society of Chemistry. Available from: [Link]
-
Blood serum stability of conjugates 1–3 and structure of thiol reactive reagents 4 and 5. (2016). ResearchGate. Available from: [Link]
-
Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. (2017). PubMed. Available from: [Link]
-
La-Venia, A., et al. (2019). Pharmacokinetic stability of macrocyclic peptide triazole HIV-1 inactivators alone and in liposomes. Journal of Peptide Science, 25(4), e3155. Available from: [Link]
-
HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. (n.d.). SIELC Technologies. Available from: [Link]
-
Chen, R., & Chen, Y. (2025). Application of mass spectrometry for the advancement of PROTACs. Journal of Pharmaceutical and Biomedical Analysis, 250, 116829. Available from: [Link]
-
Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. (2014). ResearchGate. Available from: [Link]
-
Synthesis of hydroxymethyl-1,2,3-triazoles. (2016). ResearchGate. Available from: [Link]
-
Pippione, A. C., et al. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. MedChemComm, 6(8), 1434-1443. Available from: [Link]
-
The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. (2022). PubMed. Available from: [Link]
-
[Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. (2001). PubMed. Available from: [Link]
-
MedChemComm. (2015). E-learning. Available from: [Link]
-
Current ADC Linker Chemistry. (2016). PMC. Available from: [Link]
-
Reactivity of 4-Bromoacetyl-1,2,3-triazoles towards Amines and Phenols: Synthesis and Antimicrobial Activity of Novel Heterocycles. (2016). ResearchGate. Available from: [Link]
-
Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. (2009). Organic Chemistry Portal. Available from: [Link]
-
Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. Available from: [Link]
-
1-Phenyl-1,2,3-triazole-4-carbaldehyde - Optional[13C NMR]. (n.d.). Chemical Shifts. Available from: [Link]
-
Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). (2012). ResearchGate. Available from: [Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders. (2020). PMC. Available from: [Link]
-
Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][2][4][10]triazoles. (2018). MDPI. Available from: [Link]
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- 12. agilent.com [agilent.com]
Application Notes and Protocols for the Synthesis of Triazole Derivatives from 4-(Bromomethyl)-1-phenyl-1H-1,2,3-triazole
Introduction: The Versatility of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry and materials science.[1][2] This five-membered heterocycle is prized for its exceptional stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds, making it a privileged scaffold in drug discovery.[3] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, allowing for the rapid and efficient assembly of complex molecular architectures.[2][4][5]
Within this important class of compounds, 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole stands out as a highly versatile and strategic intermediate.[6] Its utility stems from the presence of a reactive bromomethyl group attached to the stable 1-phenyl-1,2,3-triazole core. This electrophilic center is primed for nucleophilic substitution, enabling the straightforward introduction of a wide array of functional groups and the construction of diverse molecular libraries.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for its conversion into various classes of derivatives, including azides, amines, ethers, and esters. The methodologies presented are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Core Synthetic Strategy: Nucleophilic Substitution
The primary pathway for the derivatization of this compound is the SN2 (Substitution Nucleophilic Bimolecular) reaction. The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. The choice of solvent and base is critical for ensuring efficient reaction and, in some cases, for preventing side reactions. Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (ACN), and acetone are commonly employed to dissolve the reactants and facilitate the substitution process.
General Nucleophilic Substitution Pathway. A diagram illustrating the SN2 mechanism for the derivatization of this compound.
Synthesis of 4-(Azidomethyl)-1-phenyl-1H-1,2,3-triazole: A Gateway to Further "Click" Chemistry
The conversion of the bromomethyl group to an azidomethyl group is a key transformation. This creates a new reactive handle, 4-(azidomethyl)-1-phenyl-1H-1,2,3-triazole, which can be used in subsequent CuAAC "click" reactions to link the triazole moiety to alkyne-containing molecules.[1] This two-step sequence (alkylation followed by click reaction) is a powerful strategy for creating complex, multi-triazole architectures.
Causality Behind Experimental Choices:
-
Nucleophile: Sodium azide (NaN₃) is an excellent and highly reactive source of the azide nucleophile.
-
Solvent: A polar aprotic solvent such as DMF or a mixture of methanol and water is used to dissolve the ionic sodium azide and the organic starting material, facilitating the reaction.[6]
-
Temperature: The reaction is typically performed at reflux to ensure a sufficient rate of reaction, although milder conditions can also be effective.[6]
Protocol 1: Synthesis of 4-(Azidomethyl)-1-phenyl-1H-1,2,3-triazole
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Methylene chloride (CH₂Cl₂)
Procedure:
-
Dissolve this compound (1.0 mmol) in 10 mL of methanol in a round-bottom flask.
-
In a separate container, prepare a solution of sodium azide (1.2 mmol) in 5 mL of water.
-
Add the aqueous sodium azide solution to the solution of the bromo-triazole.
-
Heat the reaction mixture to reflux and stir for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extract the remaining aqueous residue with methylene chloride (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure azide product.[6]
Synthesis of Amine Derivatives via N-Alkylation
The alkylation of primary and secondary amines with this compound is a direct method for creating new C-N bonds, leading to a wide range of biologically active compounds. This approach has been successfully used to synthesize potent carbonic anhydrase inhibitors.[7]
Causality Behind Experimental Choices:
-
Nucleophile: A primary or secondary amine (e.g., a substituted aniline or a sulfonamide) acts as the nucleophile.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is required to deprotonate the amine nucleophile (or the sulfonamide), increasing its nucleophilicity and neutralizing the HBr byproduct.
-
Solvent: Acetonitrile (ACN) is an excellent solvent for this reaction as it is polar aprotic and has a convenient boiling point for refluxing conditions.
Protocol 2: General Procedure for N-Alkylation of Sulfonamides
This protocol is adapted from the synthesis of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides.[7]
Materials:
-
This compound
-
Substituted sulfonamide (e.g., 4-chloro-3-sulfamoylbenzamide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
To a solution of the substituted sulfonamide (1.0 mmol) in 10 mL of anhydrous acetonitrile, add potassium carbonate (2.0 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 mmol) in 5 mL of anhydrous acetonitrile to the reaction mixture.
-
Heat the mixture to reflux (approximately 80 °C) and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the desired N-alkylated product.[7]
| Entry | Amine Nucleophile | Product | Yield (%) | Ref. |
| 1 | 4-Chloro-3-sulfamoylbenzamide | 4-Chloro-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | 83% | [7] |
| 2 | 4-Fluoro-3-sulfamoylbenzamide | 4-Fluoro-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | 87% | [7] |
| 3 | 4-Methoxy-3-sulfamoylbenzamide | 4-Methoxy-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | 58% | [7] |
Synthesis of Ether Derivatives via O-Alkylation
The Williamson ether synthesis is a classic and reliable method for preparing ethers. This reaction can be readily applied to this compound, using phenols or alcohols as nucleophiles to create a diverse range of aryl and alkyl ethers.
Causality Behind Experimental Choices:
-
Nucleophile: A phenol or alcohol is used as the oxygen nucleophile. Phenols are more acidic and can be deprotonated with a weaker base.
-
Base: A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide or phenoxide ion.
-
Solvent: DMF or acetone are suitable polar aprotic solvents that facilitate the SN2 reaction.
Protocol 3: Synthesis of 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetone
Procedure:
-
In a round-bottom flask, combine phenol (1.1 mmol) and anhydrous potassium carbonate (1.5 mmol) in 20 mL of anhydrous acetone.
-
Stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.0 mmol) to the suspension.
-
Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring completion by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with 1M NaOH solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ether.
-
Purify the product by column chromatography or recrystallization as needed.
Experimental Workflow for Ether Synthesis. A flowchart outlining the key steps in the O-alkylation of phenols with this compound.
Synthesis of Ester Derivatives
Ester derivatives can be synthesized by reacting this compound with a carboxylate nucleophile. This method has been employed to create gallic acid esters with potent antioxidant properties.[3][8]
Causality Behind Experimental Choices:
-
Nucleophile: The carboxylate anion, generated in situ from a carboxylic acid and a base, serves as the nucleophile.
-
Base: A base like triethylamine (TEA) or potassium carbonate is used to deprotonate the carboxylic acid.
-
Solvent: A polar aprotic solvent such as DMF is ideal for this type of reaction.
Protocol 4: Synthesis of Gallic-Acid-1-phenyl-1H-[7][9][10]triazol-4-yl Methyl Esters
This is a representative protocol based on the principles of esterification via alkylation.
Materials:
-
This compound
-
Gallic acid (or other carboxylic acid)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (e.g., gallic acid, 1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.
-
Add the base (TEA, 1.2 mmol, or K₂CO₃, 1.5 mmol) and stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography on silica gel.
Conclusion
This compound is a robust and highly effective electrophilic building block for the synthesis of a multitude of functionalized triazole derivatives. The protocols detailed in this guide for the synthesis of azides, amines, ethers, and esters demonstrate the breadth of its applicability. These straightforward nucleophilic substitution reactions provide reliable and high-yielding pathways to novel compounds with significant potential in drug discovery, chemical biology, and materials science. By leveraging the principles and procedures outlined herein, researchers can efficiently expand their chemical libraries and accelerate the development of new molecular entities.
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N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. Molbank, 2021, M1213. [Link]
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4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes. Molecules, 2020, 25(21), 5183. [Link]
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Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020, 35(1), 1256-1265. [Link]
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Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules, 2018, 23(11), 2999. [Link]
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Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 2009, 11(23), 5490-5493. [Link]
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Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 2020, 25(18), 4238. [Link]
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Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank, 2018, M987. [Link]
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Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). ARKIVOC, 2012, (v), 146-162. [Link]
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A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 2022, 12, 19965-19971. [Link]
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Synthesis of Bioactive 1,2,3-Triazole Fused Macrocycles via Azide-Alkyne Cycloaddition. Current Organic Chemistry, 2022, 26(14), 1368-1393. [Link]
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Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. European Journal of Medicinal Chemistry, 2024, 265, 116087. [Link]
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Synthesis of Gallic-Acid-1-Phenyl-1H-[7][9][10]Triazol-4-yl Methyl Esters as Effective Antioxidants. Drug Res (Stuttg), 2017, 67(2), 98-105. [Link]
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CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]
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Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. ResearchGate. [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 2022, 10, 996392. [Link]
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A straightforward and sustainable synthesis of 1,4-disubtituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC). Green Chemistry, 2018, 20, 1423-1428. [Link]
-
Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2017, 27(18), 4435-4440. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 2023, 53(3), 294-301. [Link]
-
Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. ResearchGate. [Link]
-
A Practical Procedure for Regioselective Bromination of Anilines. Synlett, 2014, 25(10), 1433-1436. [Link]
-
Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. ACS Omega, 2021, 6(1), 539-551. [Link]
-
Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. Molecules, 2012, 17(10), 11827-11835. [Link]
-
Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. ARKIVOC, 2025, (v), 124-146. [Link]
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Application Notes and Protocols for 4-(Bromomethyl)-1-phenyl-1H-1,2,3-triazole in Medicinal Chemistry
Introduction: The Ascendancy of the 1,2,3-Triazole Scaffold
In the landscape of modern medicinal chemistry, the 1,2,3-triazole ring system has established itself as a "privileged scaffold." This five-membered heterocycle is not merely a passive linker but an active contributor to a molecule's pharmacological profile. Its distinction stems from a unique combination of chemical and physical properties: exceptional metabolic stability, a significant dipole moment, and the capacity to act as a hydrogen bond acceptor.[1] These features make the triazole core an outstanding pharmacophore for engaging with biological targets.[2]
Furthermore, the 1,2,3-triazole ring is a premier bioisostere, particularly for the amide bond.[3][4] Its rigid, planar geometry and electronic characteristics can mimic the conformation of a peptide linkage while being impervious to cleavage by peptidases, a critical advantage in designing peptidomimetic drugs with enhanced bioavailability.[5] This versatility has led to the discovery of 1,2,3-triazole derivatives with a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties.[4][6][7][8] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of these compounds, offering a highly efficient and regioselective pathway to a diverse chemical space.[9][10]
This guide focuses on a particularly valuable derivative: 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole . The introduction of the bromomethyl group transforms the stable triazole core into a versatile electrophilic hub, a reactive handle for covalently linking the triazole motif to a vast array of nucleophilic building blocks, thereby unlocking immense potential for drug discovery and development.[11][12]
Core Intermediate Profile: this compound
This compound serves as a foundational building block for constructing complex molecular architectures. Its utility is centered on the reactivity of the C-Br bond, which allows for facile nucleophilic substitution.
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrN₃ | [11] |
| Molecular Weight | 238.09 g/mol | [11] |
| Structure | ||
| Core Reactivity | Electrophilic Alkylating Agent (S_N2 Pathway) | [13][14] |
Protocol 1: Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesis of the title compound is most efficiently achieved using the principles of click chemistry. The reaction joins phenyl azide and propargyl bromide with high regioselectivity, yielding the 1,4-disubstituted triazole. The copper(I) catalyst is crucial as it lowers the activation energy and controls the regiochemical outcome, which is a common challenge in thermal Huisgen cycloadditions.[15]
Workflow for Synthesis of this compound
Caption: Synthesis workflow for the title compound via CuAAC.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve phenyl azide (1.0 eq) and propargyl bromide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Causality Note: The use of a two-component system (CuSO₄ and a reducing agent) is often more convenient and reliable than handling potentially unstable Cu(I) salts directly.[15]
-
-
Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting azide is consumed (typically 2-12 hours).
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
Core Application: Molecular Elaboration via Nucleophilic Substitution
The primary application of this compound is as an electrophile in S_N2 reactions. This allows for the covalent attachment of diverse molecular fragments, a cornerstone of library synthesis in drug discovery.
Caption: General scheme for nucleophilic substitution reactions.
Section 3.1: Coupling with Nitrogen Nucleophiles
The formation of carbon-nitrogen bonds is fundamental to medicinal chemistry. Reacting the title compound with primary/secondary amines or nitrogen-containing heterocycles yields derivatives that are scaffolds for anticancer, antimicrobial, and neuroprotective agents.[2][16]
Protocol 2: General Procedure for N-Alkylation of Amines and Heterocycles
-
Setup: To a solution of the amine or heterocycle (1.0 eq) in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (Et₃N, 1.5 eq).
-
Causality Note: Polar aprotic solvents are ideal for S_N2 reactions as they solvate the cation of the base but not the nucleophile, enhancing its reactivity.[14] The base deprotonates the nucleophile (if it has an acidic proton) and neutralizes the HBr byproduct, driving the reaction to completion.
-
-
Addition of Electrophile: Add a solution of this compound (1.1 eq) in the same solvent dropwise to the stirred mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., to 50-60 °C) to increase the rate if the nucleophile is weak. Monitor progress by TLC or LC-MS.[17]
-
Work-up: Once the reaction is complete, filter off any inorganic salts. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic extracts, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography or recrystallization.
| Nucleophile Class | Resulting Product Scaffold | Therapeutic Relevance |
| Primary/Secondary Amines | 4-(Aminomethyl)-1-phenyl-triazoles | Building blocks for enzyme inhibitors, GPCR ligands |
| Anilines | 4-(Arylaminomethyl)-1-phenyl-triazoles | Scaffolds for kinase inhibitors, anticancer agents[18][19] |
| N-Heterocycles (e.g., Imidazole) | 4-(Heterocyclyl-methyl)-1-phenyl-triazoles | Antimicrobial and antifungal agents[20] |
| Sodium Azide | 4-(Azidomethyl)-1-phenyl-triazoles | Versatile intermediate for further click reactions[13] |
Section 3.2: Coupling with Oxygen and Sulfur Nucleophiles
Ether and thioether linkages are prevalent in numerous approved drugs. O-alkylation of phenols or S-alkylation of thiols with the title compound can generate libraries of compounds for screening as enzyme inhibitors or receptor modulators.
Protocol 3: General Procedure for O/S-Alkylation of Phenols/Thiols
-
Nucleophile Activation: In a flask under an inert atmosphere (e.g., N₂ or Ar), dissolve the phenol or thiol (1.0 eq) in DMF. Add a strong base such as sodium hydride (NaH, 1.2 eq) or a milder base like potassium carbonate (K₂CO₃, 2.0 eq) and stir for 15-30 minutes to ensure complete formation of the corresponding phenoxide or thiolate.
-
Causality Note: Phenols and thiols are less nucleophilic than their conjugate bases. Deprotonation is essential for an efficient reaction rate. NaH is a strong, non-nucleophilic base suitable for this purpose, while K₂CO₃ is a safer, milder alternative.
-
-
Electrophile Addition: Cool the mixture if necessary (especially after using NaH) and add a solution of this compound (1.1 eq) in DMF.
-
Reaction and Work-up: Stir at room temperature until completion (monitored by TLC). Carefully quench the reaction with water (if NaH was used) and proceed with an extractive work-up and purification as described in Protocol 2.
Case Study: Workflow for the Synthesis of a Potential Kinase Inhibitor Library
Objective: To generate a small, focused library of potential kinase inhibitors by coupling the 4-(methyl)-1-phenyl-1H-1,2,3-triazole scaffold with various aniline derivatives that can occupy the ATP-binding pocket of a target kinase.
Rationale: The 1-phenyl-1,2,3-triazole core can act as a stable hinge-binding motif. The attached aniline derivatives will explore different pockets within the active site, with substituents chosen to probe for beneficial hydrophobic or hydrogen-bonding interactions.
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Application Notes and Protocols: 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole in Material Science
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Triazole Building Block
In the landscape of modern material science, the quest for precision and efficiency in molecular design is paramount. The 1,2,3-triazole moiety, a five-membered heterocycle, has emerged as a cornerstone in the construction of complex functional materials.[1][2] Its prominence is largely due to the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which offers a highly reliable and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[3] Within this chemical space, 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole stands out as a particularly versatile building block. Its structure uniquely combines the stability and desirable electronic properties of the phenyl-triazole core with a reactive bromomethyl group, a potent electrophile for nucleophilic substitution reactions. This dual nature allows for its seamless integration into a variety of material backbones, serving as a robust linker for the attachment of diverse functional groups.
These application notes provide a comprehensive guide to leveraging the unique reactivity of this compound for the synthesis of advanced materials. We will delve into its application in polymer functionalization, surface modification, and the creation of functionalized nanoparticles, providing both the theoretical underpinnings and detailed, field-proven protocols.
Core Principles of Reactivity
The utility of this compound in material science is fundamentally rooted in the reactivity of the bromomethyl group. This benzylic bromide is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This reactivity allows for the covalent attachment of a wide array of nucleophiles, including amines, thiols, and carboxylates, which are commonly found in polymers, biomolecules, and on the surface of various substrates.
The phenyl-triazole core, on the other hand, imparts several advantageous properties to the resulting materials. It offers thermal and chemical stability, and its aromatic nature can contribute to the electronic and photophysical properties of the final construct. The triazole ring itself is known to be a bioisostere for the amide bond, making it a valuable component in the design of biocompatible materials and drug delivery systems.[2]
Application I: Post-Polymerization Modification of Azide-Functionalized Polymers
A powerful strategy for creating well-defined functional polymers is to first synthesize a polymer with reactive handles and then introduce the desired functionality in a subsequent step. This "post-polymerization modification" approach allows for the use of a wide range of monomers and polymerization techniques. Here, we describe a protocol for the functionalization of an azide-terminated polymer with this compound, followed by further modification.
Causality of Experimental Choices
-
Initial Polymer Synthesis: Atom Transfer Radical Polymerization (ATRP) is chosen for the synthesis of the initial polymer (e.g., polystyrene or poly(methyl methacrylate)) as it provides excellent control over molecular weight and dispersity, and allows for the introduction of a terminal azide group.
-
"Click" Reaction: The CuAAC reaction is employed to attach a propargyl-containing molecule to the azide-terminated polymer. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups.
-
Functionalization with this compound: The terminal alkyne on the polymer readily undergoes a "click" reaction with an azido-functionalized precursor, which is then converted to the target triazole. However, a more direct approach involves the reaction of an azide-containing polymer with propargyl bromide, followed by reaction with phenyl azide to form the triazole ring. A simpler method, which we will detail, is the direct reaction of a nucleophilic group on the polymer with the bromomethyl group of the triazole. For this protocol, we will assume a polymer with pendant hydroxyl groups that can be deprotonated to act as nucleophiles.
Experimental Workflow: Post-Polymerization Modification
Caption: Workflow for nanoparticle surface modification.
Protocol: Functionalization of Silica Nanoparticles
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide (28-30%)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound
-
Anhydrous toluene
-
Triethylamine (TEA)
Procedure:
-
Synthesis of Silica Nanoparticles:
-
In a round-bottom flask, mix ethanol (100 mL) and deionized water (10 mL).
-
Add ammonium hydroxide (5 mL) and stir the solution vigorously.
-
Rapidly add TEOS (5 mL) to the stirring solution.
-
Continue stirring at room temperature for 12 hours.
-
Collect the silica nanoparticles by centrifugation, wash several times with ethanol and deionized water, and dry under vacuum.
-
-
Surface Amination:
-
Disperse the dried silica nanoparticles (1.0 g) in anhydrous toluene (50 mL) by sonication.
-
Add APTES (1 mL) to the suspension.
-
Reflux the mixture for 12 hours under an inert atmosphere.
-
Cool the suspension to room temperature, and collect the amine-functionalized nanoparticles by centrifugation.
-
Wash the particles thoroughly with toluene and ethanol to remove unreacted APTES, and dry under vacuum.
-
-
Triazole Functionalization:
-
Disperse the amine-functionalized silica nanoparticles (0.5 g) in anhydrous toluene (30 mL).
-
Add this compound (0.2 g) and triethylamine (0.2 mL) to the suspension.
-
Stir the mixture at 80 °C for 24 hours under an inert atmosphere.
-
Cool the reaction to room temperature and collect the functionalized nanoparticles by centrifugation.
-
Wash the particles sequentially with toluene, ethanol, and deionized water to remove unreacted starting materials and byproducts.
-
Dry the final product under vacuum.
-
Characterization:
-
Transmission Electron Microscopy (TEM): To visualize the size and morphology of the nanoparticles before and after functionalization.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess the colloidal stability of the nanoparticles in suspension.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the nanoparticle surface.
-
FTIR Spectroscopy: To confirm the presence of the triazole functionality on the nanoparticle surface.
| Analysis Technique | Expected Outcome |
| TEM | No significant change in core nanoparticle size or morphology. |
| DLS | Increase in hydrodynamic diameter upon functionalization. |
| TGA | Weight loss corresponding to the grafted organic layers. |
| FTIR | Appearance of characteristic peaks for the phenyl and triazole groups. |
Application III: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
This compound can also serve as a surface-bound initiator for "grafting-from" polymerizations, such as SI-ATRP. [4][5]This technique allows for the growth of dense polymer brushes from a surface, providing excellent control over the thickness and composition of the polymer layer.
Causality of Experimental Choices
-
Substrate Preparation: A silicon wafer with a native oxide layer is a common and well-characterized substrate for surface modification studies.
-
Initiator Immobilization: The bromomethyl group of the triazole compound can be attached to a hydroxyl-terminated surface through a silanization reaction, or more commonly, the triazole is synthesized on a pre-functionalized surface. For this protocol, we will assume a surface functionalized with azide groups, which will then undergo a "click" reaction with an alkyne-modified this compound.
-
SI-ATRP: This controlled radical polymerization technique allows for the growth of well-defined polymer chains from the surface-immobilized initiators.
Experimental Workflow: SI-ATRP
Caption: Workflow for surface-initiated ATRP.
Protocol: SI-ATRP from a Silicon Wafer
Materials:
-
Silicon wafers
-
Piranha solution (H₂SO₄/H₂O₂ 3:1 v/v) - EXTREME CAUTION!
-
(3-Azidopropyl)triethoxysilane
-
Anhydrous toluene
-
Propargyl 2-bromo-2-methylpropanoate (alkyne-modified ATRP initiator)
-
4-(azidomethyl)-1-phenyl-1H-1,2,3-triazole (synthesized from this compound and sodium azide)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Monomer (e.g., methyl methacrylate)
-
Anisole
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean silicon wafers by sonication in acetone and isopropanol.
-
Immerse the wafers in piranha solution for 30 minutes to create a hydroxylated surface. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Surface Azidation:
-
Place the cleaned wafers in a solution of (3-azidopropyl)triethoxysilane (2% v/v) in anhydrous toluene.
-
Heat the solution at 60 °C for 4 hours.
-
Rinse the wafers with toluene and sonicate briefly to remove physically adsorbed silane. Dry with nitrogen.
-
-
Initiator Immobilization via Click Chemistry:
-
Prepare a solution of the alkyne-modified ATRP initiator and 4-(azidomethyl)-1-phenyl-1H-1,2,3-triazole in a suitable solvent.
-
Add a catalytic amount of a copper(I) source and a ligand (e.g., CuBr/PMDETA).
-
Immerse the azide-functionalized wafers in the reaction solution and stir at room temperature for 12 hours.
-
Rinse the wafers with the reaction solvent, followed by ethanol and water, and dry with nitrogen.
-
-
Surface-Initiated ATRP:
-
In a Schlenk flask, add the monomer, solvent (e.g., anisole), and ligand (PMDETA).
-
Degas the solution by several freeze-pump-thaw cycles.
-
Add the copper(I) catalyst (CuBr) under an inert atmosphere.
-
Place the initiator-functionalized wafer into the reaction mixture.
-
Conduct the polymerization at the desired temperature for a specific time to achieve the target polymer brush thickness.
-
Remove the wafer from the polymerization solution and rinse thoroughly with a good solvent for the polymer (e.g., toluene or THF) to remove any non-grafted polymer.
-
Dry the wafer with a stream of nitrogen.
-
Characterization:
-
Ellipsometry: To measure the thickness of the grafted polymer layer.
-
Atomic Force Microscopy (AFM): To assess the surface morphology and roughness of the polymer brush.
-
Contact Angle Goniometry: To determine the change in surface wettability after polymer grafting.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface at each stage of modification.
| Modification Step | Expected Contact Angle (°) | Expected Thickness (nm) |
| Clean SiO₂/Si | < 10 | ~1-2 (native oxide) |
| Azide-Functionalized | 60-70 | ~1-2 |
| Initiator-Immobilized | 70-80 | ~2-3 |
| Polymer Brush | Varies with polymer type | 5 - 100+ |
Conclusion
This compound is a powerful and versatile building block for the creation of advanced functional materials. Its robust chemical nature and predictable reactivity make it an ideal candidate for a wide range of applications, from the synthesis of well-defined polymers to the modification of surfaces and nanoparticles. The protocols outlined in these application notes provide a starting point for researchers to explore the potential of this compound in their own work. By understanding the underlying principles of its reactivity and the rationale behind the experimental procedures, scientists can confidently design and synthesize novel materials with tailored properties for a multitude of applications in material science and beyond.
References
- Drockenmuller, J. (2014). Post-polymerization modification: A powerful tool for the design of functional polymers.
- Golas, P. L., & Matyjaszewski, K. (2010). Marrying click chemistry with atom transfer radical polymerization (ATRP). Chemical Society Reviews, 39(4), 1338-1354.
- Lutz, J. F. (2008). "Click" synthesis of sequence-controlled polymers.
- Parr, T. P., & Amir, E. (2013). Synthesis and characterization of triazole-containing polymers via click chemistry. Journal of Polymer Science Part A: Polymer Chemistry, 51(1), 1-15.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
- Sumerlin, B. S., & Vogt, A. P. (2010).
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Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:-[6][7][8]triazoles by regiospecific copper (I)-catalyzed 1, 3-dipolar cycloadditions of terminal alkynes to azides. The Journal of organic chemistry, 67(9), 3057-3064.
- Xi, W., Scott, T. F., Kloxin, C. J., & Bowman, C. N. (2014). Click chemistry in materials science.
- Yin, M., Li, Z., & Gu, B. (2012). Recent advances in the use of 1, 2, 3-triazoles in medicinal chemistry. Current topics in medicinal chemistry, 12(12), 1298-1323.
- Zhang, Q., et al. (2010). A general method for the synthesis of functionalized nanoparticles. Journal of the American Chemical Society, 132(25), 8548-8549.
- Zhao, T., Jackson, M. A., & Sumerlin, B. S. (2014). Multi-stimuli-responsive polymers: from smart materials to intelligent materials. Polymer Chemistry, 5(2), 259-274.
- Zhou, Y., & Du, J. (2014). Synthesis and applications of well-defined block copolymers. Chemical Society Reviews, 43(15), 5062-5090.
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Graphene oxide: preparation, functionalization, and electrochemical applications. (2012). Chemical Reviews, 112(11), 6027-6053. [Link]
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Green synthesis of-[6][7][8]triazole derivatives by magnetic nanocelloluse-MOF hybrid synergistic nanocatalyst. (2025). AGRIS, (in press). [Link]
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The Synthesis of Densely Grafted Copolymers by Atom Transfer Radical Polymerization. (1998). Macromolecules, 31(26), 9413-9415. [Link]
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(a) FTIR spectra for P1 to P4 were collected in ATR mode (the transmittance of P1, P2 and P3 shifted by 100, 200 and 300); (b) solid state magic angle spinning 13 C CP/MAS NMR spectra (the curves were shifted by 1, 2 and 3 units after normalization). (n.d.). ResearchGate. [Link]
-
A mini review of the synthesis of poly-1,2,3-triazole-based functional materials. (2017). RSC Advances, 7(15), 2281-2287. [Link]
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1,2,3-Triazole-based sequence-defined oligomers and polymers. (2021). Polymer Chemistry, 12(19), 2668-2688. [Link]
-
The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents. (2018). Pharmaceutical and Biomedical Research, 4(3), 39-47. [Link]
-
Cysteine‐Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5‐Substituted 1,2,3‐Triazines. (2024). Advanced Science, 11(11), 2308491. [Link]
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Graphene Oxide Functionalization. (2015). Dichtel Research Group - Northwestern University. [Link]
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ATRP from surfaces. (n.d.). Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]
-
CuBr-mediated surface-initiated controlled radical polymerization in air. (2024). Chemical Science, 15(1), 123-130. [Link]
-
A practical flow synthesis of 1,2,3-triazoles. (2022). RSC Advances, 12(35), 22935-22941. [Link]
-
Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts. (2023). Nature Communications, 14(1), 6965. [Link]
-
(A) Synthesis of alkyne end-functional polymer, (B) synthesis of azide end-functional polymer, and (C) CuAAC coupling reaction. (n.d.). ResearchGate. [Link]
-
On the Design Principles of Peptide-Drug Conjugates for Targeted Drug Delivery to the Malignant Tumor Site. (2018). Beilstein Journal of Organic Chemistry, 14, 930-954. [Link]
-
Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. (2018). Inorganics, 6(4), 113. [Link]
-
Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. (2024). International Journal of Molecular Sciences, 25(19), 10594. [Link]
-
Synthesis of biologically important 4‐Phenyl‐ C ‐glycosyl‐1,2,3‐triazole derivatives by Cu(I)‐catalyzed azide–alkyne cycloaddition. (2018). ChemistrySelect, 3(29), 8443-8446. [Link]
-
Synthesis of multifunctional homopolymers via sequential post-polymerization reactions. (2022). Polymer Chemistry, 13(28), 4140-4148. [Link]
-
FTIR, Raman and NMR spectroscopic and DFT theoretical studies on poly(N-vinylimidazole). (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 119-127. [Link]
-
Coupling ATR-FTIR spectroscopy with multivariate analysis for polymers manufacturing and control of polymers' molecular weight. (2023). UNL Digital Commons. [Link]
-
Synthesis and Molecular Characterization of Pyrene-Containing Copolymers as Potential MALDI-TOF MS Matrices. (2023). Polymers, 15(21), 4291. [Link]
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Application Notes and Protocols for the Functionalization of Polymers with 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole
Introduction: Unlocking New Polymer Functionalities with Triazole Moieties
The functionalization of polymers is a cornerstone of modern materials science and drug development, enabling the precise tailoring of material properties for specific applications. The 1,2,3-triazole heterocycle has emerged as a particularly valuable functional group due to its high dipole moment, metabolic stability, and ability to participate in hydrogen bonding.[1][2] The introduction of triazole moieties into polymer structures can significantly enhance their thermal and chemical stability, as well as impart unique functionalities for applications ranging from advanced drug delivery systems to novel polymer electrolytes.[3]
This guide provides a comprehensive overview and detailed protocols for the functionalization of polymers using a versatile and reactive building block: 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole . The presence of the highly reactive bromomethyl group provides a direct and efficient route for covalently attaching the phenyl-triazole moiety to a variety of polymer backbones through post-polymerization modification.[4] This approach is particularly advantageous as it allows for the modification of well-defined, pre-existing polymers, preserving their molecular weight distribution while introducing new functionalities.
We will explore two primary pathways for this functionalization:
-
Quaternization of Amine-Containing Polymers: A straightforward and highly efficient method for modifying polymers bearing tertiary amine groups, such as poly(4-vinylpyridine) (PVP) and poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA).[5][6]
-
Etherification of Hydroxyl-Containing Polymers: A versatile strategy for functionalizing polymers with pendant hydroxyl groups, such as poly(2-hydroxyethyl methacrylate) (PHEMA), under basic conditions.
These protocols are designed for researchers, scientists, and drug development professionals seeking to develop novel functional materials with precisely engineered properties.
Chemical Principles and Mechanistic Insights
The covalent attachment of this compound to polymers relies on classic nucleophilic substitution reactions where the polymer acts as the nucleophile and the bromomethyl group of the triazole derivative is the electrophile.
Quaternization of Tertiary Amine-Containing Polymers
This reaction, a type of Menshutkin reaction, involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine group on the electrophilic carbon of the bromomethyl group. This results in the formation of a quaternary ammonium salt, also known as a triazolium salt, which introduces a permanent positive charge onto the polymer backbone.[4]
The choice of solvent is critical for this reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or methanol are generally preferred as they can stabilize the charged transition state, thereby accelerating the reaction rate.[6][7]
Polymer_Amine [label="Polymer with\nTertiary Amine Group"]; Triazole_Bromomethyl [label="4-(bromomethyl)-1-phenyl-\n1H-1,2,3-triazole"]; Transition_State [label="Transition State", shape=ellipse, fillcolor="#FBBC05"]; Functionalized_Polymer [label="Triazolium-Functionalized\nPolymer (Quaternized)"];
Polymer_Amine -> Transition_State [label="Nucleophilic Attack"]; Triazole_Bromomethyl -> Transition_State; Transition_State -> Functionalized_Polymer [label="Bromide leaving group"]; }
Figure 1: Quaternization of an Amine-Containing Polymer.
Williamson Ether Synthesis with Hydroxyl-Containing Polymers
For polymers bearing hydroxyl groups, the functionalization proceeds via a Williamson ether synthesis. This reaction requires the deprotonation of the hydroxyl group by a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable ether linkage.
Commonly used bases include sodium hydride (NaH) or potassium tert-butoxide in an anhydrous polar aprotic solvent like DMF or THF. The anhydrous conditions are crucial to prevent the reaction of the base with water and the potential hydrolysis of the bromomethyl group.
Start [label="Start: Hydroxyl-\nContaining Polymer", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotonation [label="Deprotonation\n(e.g., NaH in DMF)"]; Alkoxide [label="Polymer Alkoxide\nIntermediate", shape=ellipse, fillcolor="#FBBC05"]; Reaction [label="Reaction with\n4-(bromomethyl)-1-phenyl-\n1H-1,2,3-triazole"]; Functionalized_Polymer [label="Ether-Linked\nTriazole-Functionalized Polymer"]; End [label="End: Purified\nFunctionalized Polymer", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Deprotonation; Deprotonation -> Alkoxide; Alkoxide -> Reaction; Reaction -> Functionalized_Polymer; Functionalized_Polymer -> End; }
Figure 2: Etherification of a Hydroxyl-Containing Polymer.
Experimental Protocols
Protocol 1: Quaternization of Poly(4-vinylpyridine) (PVP)
This protocol details the functionalization of PVP with this compound to yield a poly(4-vinyl-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridinium bromide).
Materials:
-
Poly(4-vinylpyridine) (PVP), e.g., Mw ~50,000 g/mol
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, anhydrous
-
Argon or Nitrogen gas
-
Schlenk flask and magnetic stirrer
-
Dialysis tubing (MWCO appropriate for the starting polymer)
Procedure:
-
Polymer Dissolution: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve poly(4-vinylpyridine) (1.0 eq of vinylpyridine monomer units) in anhydrous DMF. The concentration will depend on the molecular weight of the PVP, but a 5-10% (w/v) solution is a good starting point. Stir until the polymer is fully dissolved.
-
Reagent Addition: In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring polymer solution at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and allow it to stir for 24-48 hours under an inert atmosphere. The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR (disappearance of the bromomethyl protons and appearance of new signals for the methylene protons adjacent to the pyridinium nitrogen).
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the functionalized polymer by slowly adding the reaction solution to a large excess of cold, stirring diethyl ether.
-
Collect the precipitate by filtration and wash it several times with diethyl ether to remove unreacted this compound.
-
For higher purity, redissolve the polymer in a minimal amount of DMF or methanol and purify by dialysis against deionized water for 48 hours, changing the water every 12 hours.
-
-
Drying: Lyophilize the purified polymer solution to obtain the final product as a solid.
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous DMF | Other polar aprotic solvents like DMSO can be used. |
| Temperature | 50-60 °C | Higher temperatures can accelerate the reaction but may cause side reactions. |
| Reaction Time | 24-48 hours | Monitor by ¹H NMR for completion. |
| Stoichiometry | 1.2 eq of triazole reagent | A slight excess of the alkylating agent ensures high functionalization. |
| Purification | Precipitation and Dialysis | Essential for removing unreacted reagents and solvent. |
Protocol 2: Etherification of Poly(2-hydroxyethyl methacrylate) (PHEMA)
This protocol describes the functionalization of PHEMA with this compound via a Williamson ether synthesis.
Materials:
-
Poly(2-hydroxyethyl methacrylate) (PHEMA)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes, anhydrous
-
Methanol
-
Deionized water
-
Schlenk flask and magnetic stirrer
-
Dialysis tubing (MWCO appropriate for the starting polymer)
Procedure:
-
Polymer Dissolution: Dry the PHEMA under vacuum at 60 °C for 24 hours. In a Schlenk flask under an inert atmosphere, dissolve the dried PHEMA (1.0 eq of hydroxyl monomer units) in anhydrous DMF.
-
Deprotonation: In a separate flask, wash sodium hydride (1.5 eq) with anhydrous hexanes to remove the mineral oil. Carefully add the washed NaH to the stirring polymer solution at 0 °C (ice bath). Allow the mixture to stir at room temperature for 2-4 hours, or until the evolution of hydrogen gas ceases. This indicates the formation of the polymer alkoxide.
-
Reagent Addition: Dissolve this compound (1.5 eq) in a minimal amount of anhydrous DMF and add it dropwise to the polymer alkoxide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours under an inert atmosphere.
-
Quenching and Purification:
-
Cool the reaction mixture to 0 °C and slowly add methanol to quench any unreacted NaH.
-
Dilute the solution with a small amount of water and transfer it to dialysis tubing.
-
Dialyze against a 1:1 mixture of DMF and water for 24 hours, followed by dialysis against deionized water for another 48 hours, with frequent water changes.
-
-
Drying: Lyophilize the purified polymer solution to obtain the final product.
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous DMF or THF | Must be anhydrous to prevent reaction with NaH. |
| Base | Sodium Hydride (NaH) | Handle with extreme care under inert conditions. |
| Temperature | 0 °C to Room Temperature | Initial deprotonation at 0 °C controls the reaction rate. |
| Reaction Time | 24-48 hours | Monitor by ¹H NMR for completion. |
| Stoichiometry | 1.5 eq of NaH and triazole reagent | Ensures complete deprotonation and high functionalization. |
| Purification | Quenching and Dialysis | Crucial for removing salts and unreacted reagents. |
Characterization of Functionalized Polymers
Thorough characterization is essential to confirm the successful functionalization and to determine the degree of modification.
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To confirm covalent attachment and determine the degree of functionalization. | Disappearance of the -CH₂-Br signal (~4.5 ppm). Appearance of new signals for the methylene protons adjacent to the pyridinium nitrogen or ether oxygen. Integration of these new signals relative to the polymer backbone signals allows for quantification of the functionalization. |
| FTIR Spectroscopy | To identify the presence of the triazole ring and changes in functional groups. | Appearance of characteristic peaks for the triazole ring. For quaternized PVP, a shift in the pyridine ring stretching vibrations. For etherified PHEMA, a decrease in the broad -OH stretching band. |
| Gel Permeation Chromatography (GPC) | To assess changes in molecular weight and polydispersity. | An increase in the average molecular weight is expected. The polydispersity should remain narrow, indicating minimal chain degradation or cross-linking. |
| Elemental Analysis | To determine the nitrogen and bromine content. | An increase in the nitrogen content and, for quaternized polymers, the presence of bromine can confirm functionalization and help in calculating the degree of modification. |
Applications in Research and Drug Development
The introduction of the 1-phenyl-1H-1,2,3-triazole moiety onto polymer backbones opens up a wide range of potential applications:
-
Drug Delivery: The triazole group can act as a linker for conjugating therapeutic agents. The resulting cationic polymers from quaternization can be explored for gene delivery applications due to their ability to condense nucleic acids.[5]
-
Antimicrobial Materials: Quaternary ammonium compounds are well-known for their antimicrobial properties. Triazolium-functionalized polymers can be developed as antimicrobial coatings for medical devices or as active ingredients in disinfectant formulations.[8]
-
Polymer Electrolytes: The ionic nature of the triazolium-functionalized polymers makes them promising candidates for use as solid or gel polymer electrolytes in batteries and other electrochemical devices.[3][5]
-
Functional Materials: The triazole ring can coordinate with metal ions, suggesting applications in catalysis, sensing, and the development of responsive materials.[9]
References
-
Quaternized Poly(N,N′-dimethylaminoethyl methacrylate) Star Nanostructures in the Solution and on the Surface. MDPI. Available at: [Link]
-
Contributions to the quaternization description and kinetics illustrated on poly(dimethylaminoethyl methacrylate). ResearchGate. Available at: [Link]
-
Responsive Quaternized PDMAEMA Copolymers with Antimicrobial Action. PMC. Available at: [Link]
-
General synthetic scheme for the quaternization of poly(2-dimethylamino)ethyl methacrylate). ResearchGate. Available at: [Link]
-
Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined... RSC Publishing. Available at: [Link]
-
Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. MDPI. Available at: [Link]
-
Synthesis of poly(4-vinylpyridine-co-N-vinylpyrrolidone) via RAFT... ResearchGate. Available at: [Link]
-
Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. NIH. Available at: [Link]
-
Triazole-Functionalized Mesoporous Materials Based on Poly(styrene-block-lactic acid): A Morphology Study of Thin Films. MDPI. Available at: [Link]
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Application Notes & Protocols: Synthesis of Fluorescent Probes Using 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole
Abstract
This comprehensive technical guide details the synthesis and application of fluorescent probes utilizing 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole as a versatile bifunctional linker. The 1,2,3-triazole core, readily accessible through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," offers exceptional stability and unique electronic properties.[1][2] The bromomethyl group at the 4-position serves as a potent electrophilic handle for covalent modification, enabling facile conjugation with a wide array of fluorophores and biomolecules.[3] This guide provides a foundational understanding of the synthesis of the core triazole building block, detailed protocols for its conjugation to fluorescent moieties, and methods for photophysical characterization. The methodologies and insights presented herein are tailored for researchers, medicinal chemists, and drug development professionals seeking to create novel chemical tools for molecular imaging, diagnostics, and activity-based protein profiling.[4]
The 1,2,3-Triazole Scaffold: A Privileged Linker in Probe Design
The 1,2,3-triazole ring is not merely a passive linker; its inherent chemical and physical properties make it an ideal component for sophisticated probe design.
-
Metabolic Stability: The triazole ring is exceptionally stable under physiological conditions and resistant to enzymatic degradation, making it a robust bioisostere for amide bonds.[3][5]
-
Synthetic Accessibility: The advent of CuAAC allows for the near-quantitative, regioselective, and modular synthesis of 1,4-disubstituted triazoles from azides and terminal alkynes under mild, often aqueous, conditions.[1][6]
-
Favorable Molecular Properties: The triazole moiety possesses a significant dipole moment and acts as a hydrogen bond acceptor, which can influence the solubility, cell permeability, and target-binding affinity of the final probe.[2]
-
Modulation of Fluorescence: The triazole ring can electronically couple with conjugated fluorophores, sometimes influencing their photophysical properties, such as quantum yield and Stokes shift.[7][8]
The subject of this guide, this compound, combines this stable core with a highly reactive bromomethyl group, making it an excellent starting point for probe synthesis via nucleophilic substitution reactions.
Synthesis of the Core Building Block: this compound
The synthesis of the title compound is efficiently achieved in a two-step process. First, the 1,2,3-triazole ring is formed via a CuAAC reaction between phenyl azide and propargyl alcohol. The resulting alcohol is then converted to the desired bromide.
Caption: Synthetic pathway for this compound.
Protocol 2.1: Synthesis of 4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve phenyl azide (5.95 g, 50 mmol, 1.0 equiv) and propargyl alcohol (3.08 g, 55 mmol, 1.1 equiv) in a 1:1 mixture of tert-butanol and water (100 mL).
-
Catalyst Addition: To the stirring solution, add sodium ascorbate (0.99 g, 5 mmol, 0.1 equiv) followed by copper(II) sulfate pentahydrate (0.62 g, 2.5 mmol, 0.05 equiv).
-
Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water (100 mL) and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product is typically a solid and can be purified by recrystallization from ethyl acetate/hexanes to yield the desired triazole alcohol as a white solid.
Protocol 2.2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole (3.50 g, 20 mmol, 1.0 equiv) in dry dichloromethane (DCM, 40 mL). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add phosphorus tribromide (PBr₃) (2.70 g, 10 mmol, 0.5 equiv) dropwise to the cooled, stirring solution over 15 minutes.
-
Rationale: PBr₃ is a standard and effective reagent for converting primary alcohols to alkyl bromides. The reaction is performed at 0 °C to control its exothermicity.
-
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate solution (50 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound as a solid.[10]
Synthesis of a Fluorescent Probe: Conjugation with 7-Hydroxycoumarin
The bromomethyl group is an excellent electrophile for Sₙ2 reactions. Nucleophiles, such as the phenoxide anion of a hydroxy-substituted fluorophore, can readily displace the bromide to form a stable ether linkage.
Caption: General workflow for fluorescent probe synthesis via Sₙ2 reaction.
Protocol 3.1: Synthesis of 7-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass (mg) | Role |
| This compound | 238.09 | 1.0 | 238 | Electrophile |
| 7-Hydroxycoumarin | 162.14 | 1.1 | 178 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 | Base |
| N,N-Dimethylformamide (DMF) | - | - | 10 mL | Solvent |
-
Reaction Setup: To a 50 mL round-bottom flask, add 7-hydroxycoumarin (178 mg, 1.1 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent and Reagent Addition: Add 10 mL of DMF and stir the suspension for 15 minutes at room temperature. Then, add a solution of this compound (238 mg, 1.0 mmol) in 5 mL of DMF.
-
Rationale: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group of the coumarin, forming the nucleophilic phenoxide. DMF is a polar aprotic solvent that effectively solvates the cation, leaving the anion reactive for the Sₙ2 displacement.
-
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water. A precipitate will form.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether. The crude product can be further purified by recrystallization or column chromatography to yield the final fluorescent probe as a solid.
Characterization and Validation
Thorough characterization is essential to confirm the identity and purity of the synthesized probe.
Structural Characterization
The structure of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Observations for Coumarin-Triazole Probe |
| ¹H NMR | Appearance of a new singlet around 5.2-5.4 ppm corresponding to the methylene protons (-O-CH₂-Triazole). Disappearance of the hydroxyl proton from 7-hydroxycoumarin. Characteristic peaks for both the coumarin and phenyl-triazole moieties should be present in the aromatic region (approx. 6.8-8.0 ppm). |
| ¹³C NMR | Appearance of a new peak around 65-70 ppm for the methylene carbon. |
| HRMS (ESI+) | The calculated m/z for the [M+H]⁺ or [M+Na]⁺ ion should match the observed value with high accuracy (e.g., within 5 ppm). For C₁₈H₁₃N₃O₃, the expected [M+H]⁺ is ~320.1035. |
Photophysical Characterization
The utility of the compound as a fluorescent probe is determined by its photophysical properties, which should be measured in a suitable solvent (e.g., DMSO, Ethanol, or PBS buffer).
Caption: Workflow for probe characterization and validation.
| Parameter | Description | Typical Value Range (Coumarin) |
| λ_abs (max) | Wavelength of maximum light absorption. Determined by UV-Vis spectroscopy. | 320 - 380 nm |
| λ_em (max) | Wavelength of maximum fluorescence emission. Determined by fluorescence spectroscopy. | 400 - 480 nm |
| Stokes Shift | The difference in nanometers between λ_em and λ_abs. Larger shifts are desirable to minimize self-absorption. | > 50 nm |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. A measure of fluorescence efficiency. | 0.1 - 0.9 |
Conclusion and Future Outlook
The this compound building block is a powerful and versatile tool for the construction of novel fluorescent probes. The synthetic protocols outlined in this guide are robust, high-yielding, and adaptable to a wide range of fluorophores containing nucleophilic handles (phenols, amines, thiols). By further functionalizing the phenyl ring or by conjugating this linker to specific recognition motifs (e.g., peptides, small molecule ligands), researchers can develop highly specific probes for detecting enzymes, metal ions, or other biomolecules of interest, paving the way for new discoveries in chemical biology and drug development.[11][12][13]
References
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Fluorescent Probes via Click Chemistry with Methyl 6-(azidomethyl)
- Lumiprobe.
-
Kafle, A., et al. (2022). Aurone-derived 1,2,3-triazoles as potential fluorescence molecules in vitro. RSC Advances. [Link]
-
van der Werf, R., et al. (2019). Fluorescent Triazole Urea Activity-Based Probes for the Single-Cell Phenotypic Characterization of Staphylococcus aureus. Angewandte Chemie International Edition. [Link]
-
Karlsson, J., et al. (2014). Synthesis and Photophysical Characterisation of New Fluorescent Triazole Adenine Analogues. Molecules. [Link]
- Interchim.
-
Yarovenko, V. N., et al. (2022). 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications. Molecules. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Fe3+-Selective Fluorescent Probe Containing 1,2,4-Triazole as Subunit. ResearchGate. [Link]
-
Li, G., et al. (2020). A new 1,2,3-triazole and its rhodamine B derivatives as a fluorescence probe for mercury ions. Analytical Biochemistry. [Link]
-
Analyst. Novel triazole-based fluorescent probes for Pd2+ in aqueous solutions: design, theoretical calculations and imaging. Royal Society of Chemistry. [Link]
-
MDPI. Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. [Link]
-
ResearchGate. (2026). An Ultrasensitive 1,2,3-Triazole Schiff-Based Fluorescence Probe for the Detection of Al and Developing Application of Biological Activity. Journal of Fluorescence. [Link]
- Benchchem. (2025). 4-(bromomethyl)-2-phenyl-2H-1,2,3- triazole as a Linker for Fluorescent Probes. Benchchem.
-
Cosquer, B., et al. (2024). Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. ChemBioChem. [Link]
- Benchchem. (2025). An In-depth Technical Guide to 4-(bromomethyl)-phenyl-1,2,3-triazoles for Researchers and Drug Development Professionals. Benchchem.
-
Nova Southeastern University. (2019). Design, Synthesis, and Targeted Delivery of Fluorescent 1,2,4-Triazole-Peptide Conjugates to Pediatric Brain Tumor Cells. NSUWorks. [Link]
-
Khan, I., et al. (2019). Design, Synthesis, and Targeted Delivery of Fluorescent 1,2,4-Triazole–Peptide Conjugates to Pediatric Brain Tumor Cells. ACS Omega. [Link]
-
Aldalbahi, A., et al. (2021). Synthesis, characterization and self-assembly of novel fluorescent alkoxy-substituted 1, 4-diarylated 1, 2, 3-triazoles organogelators. Arabian Journal of Chemistry. [Link]
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Application Notes & Protocols: The Role of 4-(Bromomethyl)-1-phenyl-1H-1,2,3-triazole in the Synthesis of Covalent Enzyme Inhibitors
Abstract
The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, prized for its metabolic stability, unique electronic properties, and ability to form key interactions with biological targets.[1] This guide focuses on a particularly versatile derivative, 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole , a key building block for the development of targeted covalent enzyme inhibitors. The presence of a reactive bromomethyl group on the stable triazole core allows for the strategic alkylation of nucleophilic residues within an enzyme's active site, leading to potent and often irreversible inhibition. This document provides an in-depth overview of its properties, a mechanistic rationale for its use, detailed synthetic protocols, and specific application notes for targeting enzymes implicated in various diseases.
Core Compound Properties and Strategic Value
This compound is a solid at room temperature with the molecular formula C₉H₈BrN₃ and a molecular weight of approximately 238.08 g/mol .[1] Its value in drug discovery stems from the combination of two key structural features:
-
The 1-phenyl-1H-1,2,3-triazole Core: This heterocyclic system is exceptionally stable under physiological conditions. It acts as a rigid linker or a pharmacophore that can engage in hydrogen bonding and dipole-dipole interactions, anchoring the inhibitor to the target protein.[1]
-
The Bromomethyl Group (-CH₂Br): This functional group is a potent electrophile, making the molecule a versatile alkylating agent. The bromine atom is an excellent leaving group, priming the adjacent methylene carbon for nucleophilic attack by amino acid residues in an enzyme's active site.
This dual functionality allows researchers to design inhibitors that first bind to the target with specificity, driven by the triazole core and its substituents, and then form a permanent covalent bond, leading to durable and potent enzyme inactivation.
Mechanism of Covalent Inhibition
The primary mechanism by which derivatives of this compound inhibit enzymes is through targeted covalent modification. The bromomethyl group serves as an electrophilic "warhead" that reacts with nucleophilic amino acid residues.
Causality of the Reaction: The process is typically a bimolecular nucleophilic substitution (Sₙ2) reaction. Nucleophilic residues commonly targeted include:
-
Cysteine (thiol group, -SH): Highly nucleophilic and a frequent target for covalent inhibitors.
-
Histidine (imidazole ring): Can be alkylated on its nitrogen atoms.
-
Serine/Threonine (hydroxyl group, -OH): Can act as nucleophiles, particularly when activated within a catalytic triad.
-
Lysine (amine group, -NH₂): Can also be targeted for alkylation.
The reaction results in the formation of a stable covalent bond between the inhibitor and the enzyme, effectively rendering the enzyme non-functional. This irreversible or slowly reversible inhibition can provide a prolonged therapeutic effect.
Figure 1: General mechanism of covalent enzyme inhibition.
Synthetic Protocols and Methodologies
The synthesis of enzyme inhibitors using this compound typically involves two main stages: the synthesis of the triazole core itself, followed by its use in alkylating a molecule of interest.
Synthesis of the Core Synthon
The 1,4-disubstituted 1,2,3-triazole scaffold is most efficiently prepared via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This reaction is highly regioselective, yielding exclusively the 1,4-isomer.[2]
Figure 2: Workflow for synthesizing the triazole core via CuAAC.
Protocol: Synthesis of Triazole-Based Inhibitors via Nucleophilic Substitution
This protocol describes a general method for coupling this compound with a nucleophilic substrate (R-NuH), where Nu can be O, S, or N.
Materials:
-
This compound (1.0 eq)
-
Nucleophilic substrate (R-NuH) (1.0 - 1.2 eq)
-
Base (e.g., Potassium Carbonate, K₂CO₃; or Triethylamine, Et₃N) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile, or Tetrahydrofuran (THF))
-
Reaction vessel, magnetic stirrer, and inert atmosphere (N₂ or Ar)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the nucleophilic substrate (R-NuH, 1.0 eq) and the anhydrous solvent (e.g., DMF).
-
Base Addition: Add the base (e.g., K₂CO₃, 1.5 eq) to the solution.
-
Rationale: The base deprotonates the nucleophile (R-NuH to R-Nu⁻), increasing its nucleophilicity and facilitating the Sₙ2 reaction. K₂CO₃ is a mild, inexpensive base suitable for many substrates.
-
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring mixture at room temperature.
-
Rationale: Dropwise addition helps to control any potential exotherm and minimizes side reactions.
-
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The reaction time and temperature depend on the reactivity of the nucleophile. Thiolates are highly reactive and may react quickly at room temperature, while alcohols or some amines may require heating.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Rationale: This step quenches the reaction and separates the organic product from the inorganic base and salts, which are soluble in the aqueous layer.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final inhibitor.
-
Rationale: Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the high purity required for biological testing.
-
Application Notes: Targeting Specific Enzymes
The versatility of the this compound synthon has been demonstrated in the development of inhibitors for several important enzyme classes.
Xanthine Oxidase (XO) Inhibitors
-
Biological Relevance: Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia, a precursor to gout.
-
Inhibitor Design: Researchers have synthesized a series of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as XO inhibitors.[4] While not directly starting from the bromomethyl derivative, a similar synthetic logic applies where the triazole core is linked to various functional groups to probe the active site. The structure-activity relationship (SAR) studies revealed that introducing a lipophilic ether tail at the 4'-position of the phenyl ring enhances inhibitory potency.[4]
-
Performance Data: Several synthesized compounds showed potent inhibition of xanthine oxidase, with some exhibiting significantly greater potency than the standard drug, allopurinol.[4]
| Compound | R Group (at 4'-position) | XO Inhibition IC₅₀ (µM) |
| 1s | meta-methoxybenzoxy | 0.21 |
| Allopurinol | (Standard) | ~7.56 (derived from 36x potency of 1s) |
| Y-700 | (Lead Compound) | ~0.016 (derived from 13x potency of 1s) |
| Table 1: Inhibitory activity of 1-phenyl-1H-1,2,3-triazole derivatives against xanthine oxidase. Data sourced from Bioorganic & Medicinal Chemistry Letters, 2017.[4] |
One of the most potent compounds, 1s , was identified as a mixed-type inhibitor.[4]
Carbonic Anhydrase (CA) Inhibitors
-
Biological Relevance: Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in various physiological processes, including pH regulation and CO₂ transport. CA inhibitors are used as diuretics and for treating glaucoma.
-
Inhibitor Design: Novel 1H-1,2,3-triazole analogs have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase-II (CA-II).[5] The synthesis often involves "click" chemistry to link the triazole core to other moieties. Molecular docking studies suggest these compounds bind directly to the active site residues of the enzyme.[5]
-
Performance Data: Several of the synthesized triazole derivatives showed moderate to potent inhibition of CA-II, with IC₅₀ values in the micromolar range, comparable to the standard inhibitor acetazolamide.[5]
| Compound | Description | CA-II Inhibition IC₅₀ (µM) |
| 7b | Triazole-aniline derivative | 13.8 ± 0.63 |
| 9e | Suzuki-coupled derivative | 18.1 ± 1.31 |
| Acetazolamide | (Standard) | 18.2 ± 0.23 |
| Table 2: Inhibitory activity of 1H-1,2,3-triazole derivatives against carbonic anhydrase-II. Data sourced from Frontiers in Chemistry, 2021.[5] |
Cholinesterase (AChE/BChE) Inhibitors
-
Biological Relevance: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibiting these enzymes is a primary therapeutic strategy for managing Alzheimer's disease.[6][7]
-
Inhibitor Design: Both 1,2,3- and 1,2,4-triazole scaffolds have been incorporated into molecules designed to inhibit cholinesterases.[6][7] The triazole ring can interact with key sites in the enzyme gorge, such as the catalytic or peripheral anionic sites.[6] By using this compound, one can tether the triazole core to other fragments known to interact with these sites, creating potent hybrid inhibitors.
-
Performance Data: Studies on related triazole derivatives have identified compounds with potent, low-micromolar to nanomolar inhibition of both AChE and BChE.[6][8] For instance, certain 1,2,4-triazole derivatives showed IC₅₀ values as low as 0.017 µM against BChE and 0.73 µM against AChE.[6]
Conclusion and Future Outlook
This compound stands out as a high-value, versatile synthon for the construction of targeted enzyme inhibitors. Its well-defined reactivity, combined with the favorable physicochemical properties of the triazole core, provides a robust platform for medicinal chemists. The straightforward protocols for its use in alkylation reactions allow for the rapid generation of diverse chemical libraries. Future applications could expand into the development of more complex pharmacological agents, including Proteolysis Targeting Chimeras (PROTACs) where the triazole linker can be attached to a warhead, or in the design of highly selective covalent probes for chemical biology research.
References
- An In-depth Technical Guide to 4-(bromomethyl)-phenyl-1,2,3-triazoles for Researchers and Drug Development Professionals. (2025). Benchchem.
- Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (2021). Frontiers in Chemistry.
- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). Molecules.
- Application Notes and Protocols for the Synthesis of 1,2,4-Triazole-Based Enzyme Inhibitors. (2025). Benchchem.
- This compound. Sigma-Aldrich.
- Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. (2025). Arkivoc.
- Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters.
- Enzymatic, cell-based, and in silico evaluation of di-substituted aminomethyl-1,2,3-triazole–cinamamide hybrids as mushroom tyrosinase inhibitors. (2025). RSC Advances.
- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022).
- Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025). ACS Infectious Diseases.
- Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. (2023). Molecules.
- Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). (2025).
- Discovery of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives as novel xanthine oxidase inhibitors. (2022). European Journal of Medicinal Chemistry.
- Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (2022). ACS Omega.
- Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (2022). Semantic Scholar.
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- 5. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole
Welcome to the technical support guide for the synthesis of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this versatile building block, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
The synthesis of this compound is typically a two-step process. First, a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is performed between phenylazide and propargyl alcohol to yield 4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole. This is followed by the bromination of the hydroxymethyl group, commonly achieved via an Appel reaction. Each step presents unique challenges that can impact yield and purity.
Part 1: Troubleshooting the CuAAC Reaction
The first stage of the synthesis, the 'click chemistry' reaction, is generally robust, but issues can still arise.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction is sluggish or has not gone to completion. What are the likely causes?
A1: Several factors can impede the progress of your CuAAC reaction:
-
Inactive Copper Catalyst: The active catalyst is Cu(I). If you are starting with a Cu(II) salt (like CuSO₄), a reducing agent such as sodium ascorbate is essential to generate the Cu(I) species in situ. Ensure your sodium ascorbate is fresh, as it can degrade over time.
-
Insufficient Mixing: In heterogeneous reaction mixtures, particularly when using a solid copper source, vigorous stirring is crucial for efficient catalysis.
-
Low Temperature: While many CuAAC reactions proceed at room temperature, some substrate combinations may require gentle heating (e.g., 40-60 °C) to achieve a reasonable reaction rate.[5]
-
Solvent Choice: The choice of solvent can significantly impact reaction kinetics. A variety of solvents can be used, with mixtures of water and t-butanol or DMF being common.[6] The ideal solvent system should fully dissolve the reactants.
Q2: I am observing the formation of byproducts in my CuAAC reaction. What are they and how can I minimize them?
A2: A common byproduct is the homocoupling of the alkyne starting material. This is often due to the presence of oxygen, which can lead to the oxidation of the Cu(I) catalyst and promote the homocoupling pathway. To minimize this, it is good practice to degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Part 2: Troubleshooting the Bromination (Appel Reaction)
The conversion of the alcohol to the bromide using an Appel reaction is a common point of difficulty.[7][8][9][10]
Frequently Asked Questions (FAQs)
Q1: My Appel reaction has a low yield of the desired this compound. What could be the issue?
A1: Low yields in an Appel reaction can often be attributed to the following:
-
Moisture: The Appel reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and high-purity reagents. The triphenylphosphine and carbon tetrabromide should be of high quality.
-
Incorrect Stoichiometry: The stoichiometry of the reagents is critical. Typically, a slight excess of triphenylphosphine and carbon tetrabromide relative to the alcohol is used.[9]
-
Reaction Temperature: The reaction is usually initiated at 0 °C and then allowed to warm to room temperature.[9][10] Running the reaction at too high a temperature can lead to side reactions.
-
Incomplete Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction has stalled, a small additional charge of triphenylphosphine and carbon tetrabromide may be necessary.
Q2: I am having difficulty purifying my product. The crude NMR shows a significant amount of triphenylphosphine oxide.
A2: The removal of triphenylphosphine oxide is a classic challenge in Appel reactions.[7] Here are some strategies:
-
Filtration: In many cases, the triphenylphosphine oxide will precipitate out of non-polar solvents like dichloromethane or a mixture of dichloromethane and hexanes.[7][9] The reaction mixture can be concentrated and then triturated with a suitable solvent to induce precipitation, followed by filtration.
-
Column Chromatography: If filtration is insufficient, column chromatography is the next step. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective. The less polar desired product should elute before the more polar triphenylphosphine oxide.
-
Alternative Reagents: If purification remains problematic, consider alternative brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).[8] However, be aware that these reagents are often more aggressive and may not be compatible with all functional groups.
Q3: My final product appears to be unstable and decomposes upon standing. Why is this happening?
A3: The this compound is a reactive alkylating agent and can be susceptible to degradation, especially in the presence of nucleophiles or moisture.[11] It is recommended to store the purified product under an inert atmosphere at low temperatures (e.g., in a freezer). If the product is to be used in a subsequent step, it is often best to use it immediately after preparation and purification.
Experimental Protocols
Step 1: Synthesis of 4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole (CuAAC Reaction)
-
To a round-bottom flask, add phenylazide (1.0 eq), propargyl alcohol (1.1 eq), and a 1:1 mixture of water and t-butanol.
-
Stir the mixture until all reagents are dissolved.
-
Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the desired alcohol.
Step 2: Synthesis of this compound (Appel Reaction)
-
Dissolve 4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane in an oven-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon tetrabromide (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Add a minimal amount of dichloromethane to the residue and then add hexanes to precipitate the triphenylphosphine oxide.
-
Filter the mixture and wash the solid with a cold mixture of hexanes/dichloromethane.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to yield the final product.
Data Summary
| Parameter | CuAAC Reaction | Appel Reaction |
| Key Reagents | Phenylazide, Propargyl alcohol, CuSO₄, Sodium Ascorbate | 4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole, PPh₃, CBr₄ |
| Typical Solvent | 1:1 H₂O/t-BuOH or DMF | Anhydrous CH₂Cl₂ |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Common Byproduct | Alkyne homodimer | Triphenylphosphine oxide |
| Purification | Column Chromatography | Filtration and/or Column Chromatography |
Visual Guides
Caption: Overall synthetic workflow.
Caption: Troubleshooting decision tree.
References
- Benchchem. (n.d.). An In-depth Technical Guide to 4-(bromomethyl)-phenyl-1,2,3-triazoles for Researchers and Drug Development Professionals.
-
Chemicalbook. (n.d.). 4-BROMO-1-PHENYL-1H-[7][12][13]TRIAZOLE synthesis. Retrieved from
- Organic Chemistry Portal. (n.d.). Reaction Procedure of Appel Reaction & Workup.
- Benchchem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions.
- Chemicalbook. (n.d.). 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole synthesis.
- ResearchGate. (n.d.). CuAAC 'Click Chemistry'-Mediated Synthesis of 1,4-Disubstituted 1,2,3-Triazoles.
- Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction.
- Sciforum. (n.d.). Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3).
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
- NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples.
- PubMed. (2022). On-DNA-1,2,3-Triazole Formation via Click Reaction.
- Journal of Chemical and Pharmaceutical Research. (2016). Facile synthesis of diverse 1,4-disustituted 1,2,3-triazoles derivatives using readily accessible, cost effective, remarkably stable and easily tunable 1,2,3 triazole based ligand, (1-(4-Methoxybenzyl)-1-H-1,2,3-Triazol-4- yl)Methanol (MBHTM) in PEG-H2O as green reaction media has been developed.
- Chemical Communications (RSC Publishing). (n.d.). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition.
- Arkivoc. (2025). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. On-DNA-1,2,3-Triazole Formation via Click Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole synthesis - chemicalbook [chemicalbook.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 8. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 4-BROMO-1-PHENYL-1H-[1,2,3]TRIAZOLE synthesis - chemicalbook [chemicalbook.com]
"optimizing reaction yield of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole"
An In-depth Technical Guide to Optimizing the Reaction Yield of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the synthesis of this compound. As a versatile building block in medicinal chemistry and materials science, optimizing its synthesis is crucial for efficient research and development.[1][2] This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Synthetic Overview
The synthesis of this compound is typically a two-step process. First, a 1,4-disubstituted 1,2,3-triazole alcohol is formed via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5] This intermediate is then subjected to bromination to yield the final product.
Caption: General two-step synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Issue 1: Low Yield or Stalled Reaction in the CuAAC Step (Step 1)
Q: My click reaction to form the precursor, 4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole, is giving a very low yield according to TLC and NMR of the crude mixture. What are the common causes?
A: A low yield in the CuAAC reaction is a frequent issue that can almost always be traced back to the catalyst system or reagent quality. The reaction relies on a catalytically active Cu(I) species.
-
Cause - Inactive Catalyst: The most common culprit is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state by dissolved oxygen. While sodium ascorbate is used to reduce Cu(II) to Cu(I) in situ, its capacity is finite.
-
Solution: Ensure your solvents are properly degassed before adding the copper catalyst. This can be achieved by bubbling nitrogen or argon through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions. Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended.
-
-
Cause - Poor Reagent Quality:
-
Phenyl Azide: Phenyl azide can degrade over time, especially if exposed to light or heat. Ensure it is pure and, if in doubt, consider synthesizing it fresh.
-
Propargyl Alcohol: While generally stable, ensure it is free from contaminants that could chelate copper and inhibit catalysis.
-
-
Cause - Incorrect Stoichiometry: While the reaction is catalytic in copper, the ratio of sodium ascorbate to copper sulfate is critical. A significant excess of ascorbate is often beneficial.
-
Solution: A common starting point is 1-5 mol% of CuSO₄ and 10-20 mol% of sodium ascorbate. If the reaction stalls, a second charge of sodium ascorbate can sometimes restart catalysis.
-
Experimental Protocol: Optimized CuAAC Synthesis
-
To a round-bottom flask, add phenyl azide (1.0 eq) and propargyl alcohol (1.1 eq) to a 1:1 mixture of t-butanol and water.
-
Degas the solution by bubbling N₂ through it for 20 minutes.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.02 eq) in a minimum amount of water.
-
In another vial, prepare a solution of sodium ascorbate (0.10 eq) in water.
-
To the stirring reaction mixture, add the sodium ascorbate solution, followed immediately by the copper sulfate solution.
-
Stir vigorously at room temperature under a nitrogen atmosphere and monitor by TLC (e.g., 3:7 Ethyl Acetate:Hexane). The reaction is typically complete within 2-4 hours.
Issue 2: Low Yield and/or Product Decomposition During Bromination (Step 2)
Q: When I try to brominate the 4-(hydroxymethyl) intermediate, I get a low yield of the desired product along with a significant amount of baseline material or dark-colored impurities on my TLC plate. Why is this happening?
A: The bromination of a hydroxymethyl group on an electron-rich heterocyclic system like a 1,2,3-triazole can be challenging. The product itself is a reactive alkylating agent, and the triazole ring can participate in side reactions under harsh conditions.
-
Cause - Harsh Brominating Reagent: Reagents like concentrated HBr or PBr₃ can be overly acidic, potentially leading to decomposition or polymerization, especially at elevated temperatures. The Lewis basic nitrogen atoms of the triazole can coordinate to Lewis acidic reagents, leading to complex reaction profiles.
-
Cause - Non-Anhydrous Conditions: Water in the reaction mixture will quench many brominating agents and can lead to hydrolysis of the product back to the starting alcohol.
-
Solution: Ensure your solvent (e.g., Dichloromethane - DCM) is anhydrous and that the glassware is oven or flame-dried.
-
-
Optimal Solution - Milder Conditions: The Appel reaction conditions, using N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃), are often superior for this transformation.[6] This reaction proceeds under neutral, mild conditions, minimizing acid-related side reactions. The mechanism involves the in situ formation of a phosphonium bromide species which is then displaced by the alcohol.
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| PBr₃ | DCM, 0 °C to RT | Inexpensive, potent | Can be too acidic, workup is challenging |
| SOBr₂ | Anhydrous THF/DCM | Good for primary alcohols | Generates SO₂ gas, can be acidic |
| NBS / PPh₃ | Anhydrous DCM, 0 °C | Mild, neutral, high-yielding | Generates PPh₃=O (byproduct) |
Experimental Protocol: Appel-type Bromination
-
Dissolve the 4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DCM in an oven-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, proceed with the workup and purification.
Frequently Asked Questions (FAQs)
Q: My final product appears pure by ¹H NMR, but I suspect it's contaminated with copper. How can I remove residual copper catalyst?
A: Copper contamination is a well-known issue in CuAAC chemistry, as the triazole product can chelate Cu(II) ions.[7] This can interfere with subsequent reactions or biological assays.
-
Aqueous Wash: During the workup of the CuAAC reaction, wash the organic layer (e.g., ethyl acetate or DCM) with a dilute aqueous solution of ammonia or EDTA. These agents are strong chelators for copper and will extract it into the aqueous phase.[7]
-
Silica Gel Chromatography: While standard silica gel can remove some copper, it is often insufficient. If the problem persists, you can try filtering the crude product dissolved in an organic solvent through a short plug of silica gel treated with a chelating agent.
-
Heterogeneous Catalysis: To avoid the issue entirely in future syntheses, consider using a heterogeneous copper catalyst, such as copper-on-charcoal, which can be filtered off after the reaction.[5]
Caption: Decision tree for troubleshooting low reaction yield.
Q: What is the best way to purify the final product, this compound?
A: The purification strategy depends on the impurities present.
-
Triphenylphosphine Oxide (from Appel Reaction): This is a common byproduct. It is sparingly soluble in nonpolar solvents. After removing the reaction solvent, you can often triturate the crude solid with a solvent like diethyl ether or a 1:1 mixture of ether:hexanes. The desired product will dissolve while the triphenylphosphine oxide remains a solid and can be filtered off.
-
Column Chromatography: Standard flash column chromatography on silica gel is highly effective. A gradient elution starting from 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., up to 20-30% ethyl acetate) typically provides excellent separation of the product from starting material and byproducts.
Q: How do I confirm the identity and purity of my final product?
A: A combination of spectroscopic methods is essential.
-
¹H NMR Spectroscopy: This is the most powerful tool. You should look for the disappearance of the signal for the -CH₂OH protons (often a doublet or triplet around 4.8 ppm) and the appearance of a new singlet for the -CH₂Br protons, typically shifted downfield to around 4.5-5.0 ppm. The aromatic and triazole protons should also be present in the correct integration ratios.[8][9]
-
¹³C NMR Spectroscopy: The carbon of the -CH₂Br group will have a characteristic chemical shift, typically in the range of 25-35 ppm.
-
Mass Spectrometry (MS): ESI-MS should show the correct molecular ion peak [M+H]⁺. A key feature to look for is the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will result in two peaks of nearly equal intensity separated by 2 m/z units (e.g., [M+H]⁺ and [M+2+H]⁺).
References
- Benchchem. (n.d.). An In-depth Technical Guide to 4-(bromomethyl)-phenyl-1,2,3-triazoles for Researchers and Drug Development Professionals.
- Benchchem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
- National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate.
- National Center for Biotechnology Information. (n.d.). A practical flow synthesis of 1,2,3-triazoles.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?.
- American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
- The Royal Society of Chemistry. (2015). NMR Spectra of Compounds.
- National Center for Biotechnology Information. (2021). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study.
- MDPI. (n.d.). Synthesis and Rational Design of New Appended 1,2,3-Triazole-uracil Ensembles as Promising Anti-Tumor Agents via In Silico VEGFR-2 Transferase Inhibition.
- Smolecule. (n.d.). 4-Bromo-1-phenyl-1H-1,2,3-triazole.
- National Center for Biotechnology Information. (2016). The Characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on Acute Toxicity, Antimicrobial Activities, Photophysical Property, and Binding to Two Globular Proteins.
- ResearchGate. (n.d.). Synthesis of 4-substituted 1H-1,2,3-triazoles 9a-l and....
- ResearchGate. (2025). (PDF) Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents.
- Arkivoc. (2025). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE.
- ScienceRise: Pharmaceutical Science. (2025). Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Synthesis of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole
This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole. Our goal is to equip you with the scientific rationale and practical steps to identify, minimize, and eliminate common side products, thereby improving your yield and purity.
Part 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles
This section addresses specific issues encountered during the synthesis and purification of this compound.
Problem 1: Low Yield and a Complex Reaction Mixture Observed by TLC/LC-MS
Symptoms:
-
Thin-layer chromatography (TLC) shows multiple spots in addition to the expected product.
-
Liquid chromatography-mass spectrometry (LC-MS) analysis reveals several peaks with different mass-to-charge ratios.
-
The isolated yield of the desired product is significantly lower than expected.
Probable Cause: Formation of Dimer and Azide Displacement Products
Two common side reactions can lead to a complex mixture and low yields: the formation of a bis-triazole dimer and the displacement of the bromide with azide.
-
Dimer Formation: The product, this compound, is an alkylating agent. It can react with the starting propargyl alcohol or another molecule of the product to form a dimer.
-
Azide Displacement: If there is an excess of sodium azide (NaN₃) present from the preceding "click" reaction step, it can act as a nucleophile and displace the bromide, leading to the formation of 4-(azidomethyl)-1-phenyl-1H-1,2,3-triazole.
Mechanism of Side Product Formation:
The synthesis of this compound is typically achieved via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," followed by bromination of the resulting alcohol.[1] The high reactivity of the bromomethyl group makes the product an excellent substrate for nucleophilic substitution, but this same reactivity can lead to side reactions.[2]
Caption: Formation pathways of common side products.
Troubleshooting & Mitigation Strategy:
-
Control Stoichiometry:
-
Azide: Carefully control the stoichiometry of sodium azide in the initial click reaction. Use of a minimal excess (e.g., 1.05-1.1 equivalents) is recommended. Ensure complete consumption of the azide before proceeding to the bromination step. Quenching with a suitable reagent may be necessary.
-
Brominating Agent: Avoid a large excess of the brominating agent (e.g., PBr₃ or NBS). The unreacted brominating agent can lead to other side reactions and complicate the workup.
-
-
Reaction Monitoring:
-
Monitor the progress of the bromination reaction closely by TLC or LC-MS. The reaction should be stopped as soon as the starting alcohol is consumed to minimize the formation of the dimer.
-
-
Purification Strategy:
-
Column Chromatography: The dimer is significantly less polar than the desired product. A well-optimized gradient of ethyl acetate in hexanes on silica gel can effectively separate the dimer. The azide displacement product has a similar polarity to the product, which can make separation challenging. A shallow gradient or the use of a different solvent system may be required.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for removing both the dimer and the azide displacement product. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.
-
Problem 2: Presence of an Isomeric Impurity
Symptoms:
-
¹H NMR spectrum shows two distinct sets of peaks for the triazole proton and the methylene protons, with one set being minor.
-
LC-MS analysis shows two peaks with the same mass-to-charge ratio but different retention times.
Probable Cause: Formation of the 1,5-Disubstituted Triazole Isomer
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective for the 1,4-isomer. However, under certain conditions, especially with less reactive alkynes or if the catalyst is not sufficiently active, a small amount of the 1,5-disubstituted isomer can be formed.
Mitigation Strategy:
-
Catalyst Choice and Loading:
-
Ensure the use of a reliable copper(I) source. Often, Cu(I) is generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.[1] Use of a well-defined Cu(I) catalyst, such as [Cu(PPh₃)₃Br], can sometimes improve regioselectivity.
-
Optimize the catalyst loading. Typically, 1-5 mol% of the copper catalyst is sufficient.
-
-
Ligand Addition:
-
The use of ligands, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can stabilize the copper(I) catalyst and enhance the regioselectivity of the cycloaddition.[3]
-
-
Purification:
-
The 1,4- and 1,5-isomers often have very similar polarities, making their separation by standard column chromatography difficult.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating these isomers.
-
Recrystallization: Fractional recrystallization may be possible if there is a significant difference in the solubility of the two isomers in a particular solvent system.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the expected molecular weights of the product and common side products?
A1: The following table summarizes the molecular weights of the target compound and its most common impurities. This information is crucial for interpreting LC-MS data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (Product) | C₉H₈BrN₃ | 238.09[1] |
| 4-(azidomethyl)-1-phenyl-1H-1,2,3-triazole | C₉H₈N₆ | 200.20 |
| Bis(1-phenyl-1H-1,2,3-triazol-4-ylmethyl) ether (Dimer) | C₁₈H₁₆N₆O | 344.36 |
Q2: How can I distinguish the 1,4- and 1,5-isomers by NMR?
A2: The chemical shift of the triazole proton is a key diagnostic tool for distinguishing between the 1,4- and 1,5-isomers.
-
1,4-Isomer: The triazole proton typically appears as a singlet further downfield.
-
1,5-Isomer: The triazole proton in the 1,5-isomer is generally observed at a higher field (more upfield) compared to the 1,4-isomer.
Consulting literature values for similar compounds is highly recommended for definitive assignment.
Q3: What are the optimal storage conditions for this compound?
A3: Due to its reactivity as an alkylating agent, the compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric oxygen.
Q4: Are there any safety precautions I should be aware of when working with this compound and its synthesis?
A4:
-
Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.
-
Brominating Agents: Brominating agents like PBr₃ and NBS are corrosive and lachrymatory. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Product: The product, this compound, is an alkylating agent and should be considered a potential mutagen. Avoid skin contact and inhalation.
Part 3: Experimental Protocols
General Protocol for the Synthesis of this compound
This is a general procedure and may require optimization for your specific setup and scale.
Caption: General synthetic workflow.
Step 1: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
-
To a solution of phenylacetylene (1.0 eq) and propargyl alcohol (1.1 eq) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1), add sodium azide (1.1 eq).
-
Add a solution of copper(II) sulfate pentahydrate (0.05 eq) in water, followed by sodium ascorbate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting materials.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude alcohol.
Step 2: Bromination
-
Dissolve the crude (1-phenyl-1H-1,2,3-triazol-4-yl)methanol in a suitable anhydrous solvent (e.g., dichloromethane or THF) and cool the solution to 0 °C in an ice bath.
-
Slowly add the brominating agent (e.g., phosphorus tribromide (PBr₃, 0.4 eq) or N-bromosuccinimide (NBS, 1.1 eq) with a catalytic amount of triphenylphosphine).
-
Allow the reaction to warm to room temperature and stir until the starting alcohol is no longer visible by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, if the product is a solid, recrystallize from a suitable solvent system.
References
-
Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025). PMC. Retrieved from [Link]
-
Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). (2025). ResearchGate. Retrieved from [Link]
-
One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. (2023). National Institutes of Health. Retrieved from [Link]
-
Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Preparation Method for 1-substituted-1H-1,2,3-triazole 4-carboxylic acid. (n.d.). Google Patents.
-
Synthesis and Biological Activity of Bis-1,2,3- Triazole Derivatives Starting from D-Mannitol. (n.d.). Retrieved from [Link]
-
This compound, 500 mg. (n.d.). Carl ROTH. Retrieved from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole. This reactive intermediate is a valuable building block in medicinal chemistry and materials science, and its purity is paramount for the success of subsequent synthetic steps. This document offers troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during its purification.
Understanding the Molecule: Key Characteristics and Challenges
This compound is a moderately polar compound with a reactive benzylic bromide functional group. This inherent reactivity presents the primary challenge during purification. The key to successful purification lies in mitigating the degradation of this sensitive moiety while effectively removing impurities.
Potential Degradation Pathways: The bromomethyl group is susceptible to nucleophilic substitution and hydrolysis. Exposure to water, alcohols (especially under basic conditions), or other nucleophiles can lead to the formation of the corresponding hydroxymethyl or alkoxymethyl derivatives. The acidic nature of silica gel can also promote degradation, necessitating careful selection of chromatographic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route employed. A common two-step synthesis involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of phenyl azide and propargyl alcohol to form (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, followed by bromination, often via an Appel reaction.
Common Impurities and Their Sources:
| Impurity | Source |
| (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | Unreacted starting material from the bromination step. |
| Triphenylphosphine oxide | A major byproduct of the Appel reaction (if PPh₃ is used). |
| Phenyl azide | Unreacted starting material from the cycloaddition reaction. |
| Propargyl alcohol | Unreacted starting material from the cycloaddition reaction. |
| 4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole | Hydrolysis of the product during reaction workup or purification. |
| Dimerized or oligomerized products | Self-reaction of the reactive bromomethyl compound, especially at elevated temperatures. |
Q2: My compound appears to be degrading on the silica gel column. What can I do to minimize this?
A2: Degradation on silica gel is a common issue for acid-sensitive or highly reactive compounds. Here are several strategies to mitigate this:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a solution of triethylamine (typically 0.5-1% v/v) in your chosen eluent system.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.
-
Swift Purification: Do not let the compound remain on the column for an extended period. A faster flow rate during flash chromatography can be beneficial.
-
Avoid Protic Solvents in the Eluent: If possible, use aprotic solvents for your mobile phase to prevent solvolysis of the bromomethyl group.
Q3: How can I effectively visualize my compound and impurities on a TLC plate?
A3: this compound and its common impurities have UV-active phenyl and triazole rings, making UV visualization the primary method.
-
UV Light (254 nm): Most of the aromatic compounds will appear as dark spots on a fluorescent green background.
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing the starting alcohol, which will appear as a yellow spot on a purple background. The brominated product will be less reactive towards this stain.
-
Iodine Chamber: Exposure to iodine vapor can visualize many organic compounds as brown spots. This method is generally non-destructive.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound.
Problem 1: Low Recovery After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Product Degradation on Silica Gel | 1. Perform a small-scale stability test: spot your crude material on a TLC plate, let it sit for an hour, and then elute to see if new spots appear. 2. If degradation is observed, switch to a deactivated stationary phase (e.g., silica treated with triethylamine) or an alternative like neutral alumina. |
| Product is too Polar and Streaking on the Column | 1. Increase the polarity of your eluent system gradually. 2. Consider adding a small amount of a more polar solvent like methanol (e.g., 1-2%) to your eluent to improve peak shape. Be mindful of potential reactions with the bromomethyl group. |
| Product is Co-eluting with an Impurity | 1. Optimize your TLC solvent system to achieve better separation between your product and the impurity. 2. If co-elution with triphenylphosphine oxide is the issue, consider a pre-purification step such as precipitation of the crude mixture from a non-polar solvent like diethyl ether or hexanes, as triphenylphosphine oxide has limited solubility in these solvents. |
Problem 2: Difficulty in Achieving High Purity by Recrystallization
| Possible Cause | Troubleshooting Steps |
| Oiling Out Instead of Crystallizing | 1. Ensure the solvent system is appropriate. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. 2. Try a two-solvent recrystallization. Dissolve the compound in a minimal amount of a good solvent (e.g., ethanol) at an elevated temperature, then slowly add a poor solvent (e.g., water) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. |
| Impurities Co-crystallizing with the Product | 1. If the impurity is structurally very similar to the product, multiple recrystallizations may be necessary. 2. Try a different solvent system for recrystallization. |
| Product Degradation During Recrystallization | 1. Avoid prolonged heating. 2. Use aprotic solvents for recrystallization if possible to minimize the risk of hydrolysis. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system such as Hexane:Ethyl Acetate (e.g., starting with a 7:3 ratio).
-
Visualize the plate under UV light (254 nm) and with a potassium permanganate stain to identify the product, starting alcohol, and other impurities.
-
Adjust the solvent system to achieve a retention factor (Rf) of approximately 0.3 for the product.
-
-
Column Preparation:
-
Choose an appropriately sized flash chromatography column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the optimized solvent system.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator at a low temperature to prevent product degradation.
-
Visual Workflow for Column Chromatography
Caption: Workflow for the purification of this compound by flash column chromatography.
Protocol 2: Purification by Recrystallization
This method is suitable for purifying solid crude products that are relatively free of impurities with similar solubility profiles.
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water) at room temperature and upon heating.
-
The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of the appropriate purification method.
References
This guide was compiled using information from established chemical principles and general laboratory practices. For further reading on specific techniques, please consult the following resources:
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 8th ed.; Butterworth-Heinemann, 2017. [Link]
-
Appel, R. Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angew. Chem. Int. Ed. Engl.1975 , 14 (12), 801–811. [Link]
Technical Support Center: Improving Regioselectivity in the Synthesis of 1-Phenyl-1H-1,2,3-triazoles
Welcome to the technical support center for the synthesis of 1-phenyl-1H-1,2,3-triazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into controlling regioselectivity in azide-alkyne cycloaddition reactions. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying principles that govern reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter.
Question 1: Why am I getting a mixture of 1,4- and 1,5-regioisomers in my reaction?
Answer:
The formation of a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles is a classic sign of an uncatalyzed or poorly catalyzed Huisgen 1,3-dipolar cycloaddition.[1][2] Under thermal conditions, the reaction proceeds through a concerted mechanism where the frontier molecular orbitals of the azide and alkyne have similar energy levels for both possible orientations, often resulting in a roughly 1:1 mixture of the two isomers.[1]
Troubleshooting Steps:
-
Verify Your Catalyst System:
-
For 1,4-Regioisomer (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): Ensure you are using an active Cu(I) catalyst.[1][2][3] If you are starting with a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate is essential to generate the active Cu(I) species in situ.[1] The absence or degradation of the reducing agent can lead to a competing thermal reaction.
-
For 1,5-Regioisomer (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition - RuAAC): Confirm the integrity and activity of your ruthenium catalyst, such as Cp*RuCl(PPh₃)₂.[2][4][5] These catalysts are specifically designed to favor the 1,5-isomer.[2][4][5]
-
-
Reaction Temperature: Elevated temperatures can promote the uncatalyzed thermal cycloaddition, which lacks regioselectivity.[1] If your protocol calls for heating, consider if it is truly necessary with your chosen catalyst. CuAAC reactions, for instance, often proceed efficiently at room temperature.[1][3]
-
Examine Your Substrates: Highly activated alkynes or azides can sometimes undergo the uncatalyzed reaction even at lower temperatures. If you suspect this is the case, ensure your catalytic system is robust enough to outcompete the thermal pathway.
Question 2: My CuAAC reaction is sluggish or failing, leading to poor yield of the 1,4-isomer. What's wrong?
Answer:
A slow or incomplete CuAAC reaction can be due to several factors, primarily related to the catalyst's stability and activity, as well as the reaction environment.
Troubleshooting Steps:
-
Oxygen Contamination: The active Cu(I) catalyst is susceptible to oxidation to Cu(II), which is inactive in this catalytic cycle.[6] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if you are using a sensitive Cu(I) source. The use of sodium ascorbate with a Cu(II) salt helps to mitigate this by maintaining a reducing environment.[1]
-
Ligand Choice: While some CuAAC reactions can proceed without a ligand, the addition of a nitrogen-based ligand (e.g., TBTA, tris-(benzyltriazolylmethyl)amine) can stabilize the Cu(I) catalyst, prevent disproportionation, and accelerate the reaction.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Protic solvents like water or t-butanol/water mixtures can accelerate the reaction. In some cases, polar aprotic solvents like DMSO or DMF are effective. Experiment with different solvent systems to find the optimal conditions for your specific substrates.
-
Purity of Reagents: Impurities in your starting materials (phenylacetylene or phenyl azide) can chelate to the copper catalyst and inhibit its activity. Ensure your reagents are of high purity.
Question 3: I am trying to synthesize the 1,5-isomer using a ruthenium catalyst, but the yield is low and I'm recovering starting material. How can I improve this?
Answer:
Low conversion in a RuAAC reaction often points to issues with the catalyst's activity or suboptimal reaction conditions for this specific catalytic cycle.
Troubleshooting Steps:
-
Catalyst Choice and Activation: Not all ruthenium complexes are equally effective. CpRuCl(PPh₃)₂ and [CpRuCl]₄ are commonly used and have shown high efficacy.[5][7][8] Ensure your catalyst is properly stored and handled to avoid deactivation.
-
Solvent Selection: The choice of solvent is critical for RuAAC. Non-coordinating solvents are generally preferred. While THF can be used, solvents like 1,2-dichloroethane (DCE) or toluene often give better results.[9]
-
Substrate Scope: While RuAAC has a broad scope, the electronic and steric properties of your specific phenyl azide and alkyne can influence the reaction rate.[5] For example, tertiary azides are known to be less reactive in this system.[5][7]
-
Internal vs. Terminal Alkynes: A key advantage of RuAAC is its ability to accommodate internal alkynes, which is a limitation for CuAAC.[1][2][5] If you are using an internal alkyne, RuAAC is the appropriate choice.
Frequently Asked Questions (FAQs)
This section covers broader, more fundamental questions about regioselectivity in 1,2,3-triazole synthesis.
What is the fundamental difference in mechanism between CuAAC and RuAAC that dictates the regioselectivity?
The distinct regioselectivity of CuAAC and RuAAC arises from their fundamentally different reaction mechanisms.
-
CuAAC (1,4-isomer): This reaction proceeds through a stepwise mechanism involving a copper-acetylide intermediate.[10] The azide then coordinates to the copper, and the subsequent cyclization occurs in a way that places the phenyl group at the 4-position of the triazole ring.
-
RuAAC (1,5-isomer): In contrast, the ruthenium-catalyzed reaction is thought to proceed through an oxidative coupling of the alkyne and azide to the ruthenium center, forming a six-membered ruthenacycle intermediate.[2][5][7] The subsequent reductive elimination forms the triazole ring, with the regioselectivity being controlled by the electronic and steric interactions within this metallacycle, favoring the 1,5-disubstituted product.[5][7]
How do I choose the right catalyst for my desired regioisomer?
The choice of catalyst is the primary determinant of regioselectivity. The following table summarizes the key considerations:
| Desired Isomer | Recommended Catalyst System | Key Considerations |
| 1,4-disubstituted | Copper(I) source (e.g., CuI, [Cu(CH₃CN)₄]PF₆) or Cu(II) source (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate).[6][11] | Generally limited to terminal alkynes.[1][2] The reaction is often fast, high-yielding, and can be performed in aqueous media.[1][3] |
| 1,5-disubstituted | Ruthenium(II) complex (e.g., CpRuCl(PPh₃)₂, [CpRuCl]₄).[2][4][5][8] | Compatible with both terminal and internal alkynes.[1][2][5] Reaction conditions may require non-coordinating organic solvents.[9] |
Experimental Workflow and Decision Making
The following diagram illustrates a typical decision-making workflow for synthesizing a specific regioisomer of 1-phenyl-1H-1,2,3-triazole.
Caption: Decision workflow for regioselective triazole synthesis.
Reaction Mechanisms at a Glance
The following diagrams illustrate the simplified catalytic cycles for CuAAC and RuAAC, highlighting the key intermediates that dictate the final regiochemistry.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Simplified CuAAC mechanism leading to the 1,4-isomer.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chesci.com [chesci.com]
- 10. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 11. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Click Chemistry with Bromomethyl Triazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with bromomethyl triazoles in click chemistry. These bifunctional reagents are powerful tools, bridging the robust, bioorthogonal nature of the triazole linker with the reactive potential of a bromomethyl group for further derivatization. However, this dual reactivity presents unique challenges. This guide provides in-depth, field-proven insights to help you navigate common issues, optimize your reactions, and ensure the integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns when working with bromomethyl triazoles.
Q1: My click reaction involving a bromomethyl triazole is failing or giving a very low yield. What are the primary suspects?
Low yields in these specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions typically stem from three core issues:
-
Catalyst Inactivation: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state, especially in the presence of oxygen.[1] This is a common issue in all CuAAC reactions but can be exacerbated by longer reaction times needed for sterically hindered or electronically challenging substrates.
-
Side Reactions of the Bromomethyl Group: Your primary issue may not be the click reaction itself, but the consumption of your starting material through side reactions. The electrophilic bromomethyl group can react with nucleophiles in your mixture, such as the azide starting material, amine-containing ligands, or even certain solvents.
-
Substrate Instability: The bromomethyl triazole itself may be degrading under the reaction conditions. This can be due to hydrolysis or thermal instability, particularly if heating is employed to drive the reaction.[2]
Q2: I'm seeing multiple spots on my TLC/peaks in my LC-MS that I can't identify. What are the likely side products?
Unidentified products are a frequent challenge. The most probable side products include:
-
N-Alkylated Azide: Your azide starting material can act as a nucleophile, attacking the bromomethyl group of another starting material molecule or product molecule. This leads to a quaternized triazolium salt or a dimeric species.
-
Hydrolyzed Product: The bromomethyl group can hydrolyze to a hydroxymethyl group (-CH₂OH), especially if aqueous solvent mixtures are used or if there is residual water in your solvents.[2]
-
Alkyne Homocoupling (Glaser Coupling): A common side reaction in CuAAC is the oxidative coupling of the terminal alkyne to form a diyne.[3] This is often visible as a nonpolar spot on TLC.
-
Regioisomers: If you are synthesizing the bromomethyl triazole in situ or in a preceding step, you may have a mixture of N-1 and N-2 alkylated isomers, which can complicate subsequent reactions and analysis.[2]
Q3: Is the bromomethyl group stable under standard CuAAC reaction conditions?
The stability is conditional. While the triazole ring itself is very stable, the bromomethyl group is a reactive electrophile.[4] Its stability during a CuAAC reaction depends heavily on:
-
Nucleophiles Present: The presence of strong nucleophiles (e.g., excess primary/secondary amines, thiol-containing ligands) will lead to degradation.
-
Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred for reactions involving bromomethyl triazoles as they can stabilize charged intermediates without participating in the reaction.[2] Protic solvents, especially water, can lead to hydrolysis.[5]
-
Temperature: Higher temperatures increase the rate of both the desired click reaction and undesired side reactions. It is crucial to keep the temperature as low as possible while still achieving a reasonable reaction rate.[2]
Q4: How do I purify my bromomethyl triazole product without it decomposing?
Purification requires careful handling due to the reactivity of the bromomethyl group.
-
Avoid Reactive Stationary Phases: Standard silica gel can be acidic enough to promote decomposition or hydrolysis, especially during long column chromatography runs. It is often recommended to use deactivated (neutral) silica or alumina, or to run the column quickly with a non-polar solvent system.
-
Minimize Heat: Concentrate your fractions at low temperatures using a rotary evaporator with a cold water bath. Avoid heating the product for extended periods.
-
Prompt Use: Bromomethyl triazoles are best used immediately after purification. If storage is necessary, keep them in a dry, inert atmosphere at low temperatures (-20°C).
Q5: Can I use a bromomethyl-containing azide or alkyne to synthesize the triazole ring directly?
Yes, this is a common and effective strategy. For example, reacting propargyl bromide (an alkyne) with an organic azide is a standard method to produce a 4-(bromomethyl)-1H-1,2,3-triazole.[6] This approach is often preferable to trying to brominate a pre-formed methyl-triazole, which can be a harsh reaction. The key is to ensure the subsequent click reaction conditions are mild enough to preserve the bromomethyl functionality.
Section 2: In-Depth Troubleshooting Guides
Problem 1: Low or No Product Formation
When your reaction fails to yield the desired product, a systematic approach is necessary to identify the root cause.
The failure of the reaction is often a result of a compromised catalytic cycle or degradation of the starting materials. The Cu(I) catalyst is the heart of the reaction, and its deactivation is the most frequent failure point.[1] Concurrently, the lability of the C-Br bond in your substrate makes it susceptible to degradation before it can participate in the cycloaddition.
Protocol 1: Optimizing CuAAC for Sensitive Bromomethyl Substrates
This protocol is designed to maximize yield by protecting the catalyst and the sensitive substrate.
-
Reagent Preparation:
-
Use high-purity azide and alkyne partners. Confirm the integrity of the bromomethyl triazole starting material via ¹H NMR immediately before use.
-
Prepare separate, fresh stock solutions of CuSO₄·5H₂O and Sodium Ascorbate in deoxygenated water.
-
-
Reaction Setup:
-
To a clean, dry flask under an inert atmosphere (Argon or Nitrogen), add the bromomethyl triazole (1.0 equiv) and the corresponding azide or alkyne partner (1.1 equiv).
-
Add a copper-stabilizing ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (0.05 - 0.1 equiv). The ligand is crucial for preventing copper oxidation and accelerating the reaction.[7]
-
Dissolve the solids in a polar aprotic solvent (e.g., DMF or DMSO) that has been thoroughly deoxygenated by sparging with argon for at least 30 minutes.[2]
-
-
Initiation:
-
Add the CuSO₄ solution (0.02 - 0.05 equiv).
-
Add the sodium ascorbate solution (0.1 - 0.2 equiv) dropwise to the stirring mixture. A color change is often observed as the active Cu(I) species is formed.
-
-
Monitoring and Workup:
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 30-60 minutes. Avoid heating unless absolutely necessary.
-
Once complete, quench the reaction by diluting with water and extracting with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure at low temperature.
-
Table 1: Recommended Reaction Conditions for Bromomethyl Triazole Click Chemistry
| Parameter | Recommended | Rationale |
| Catalyst | CuSO₄ / Sodium Ascorbate | A robust and common system for generating Cu(I) in situ.[8] |
| Ligand | TBTA or other tris-triazole ligands | Stabilizes the Cu(I) oxidation state, preventing catalyst death and side reactions.[7] |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance reactivity of nucleophiles (the azide) without solvating them as strongly as protic solvents.[2] |
| Temperature | 0°C to Room Temperature | Minimizes thermal decomposition of the bromomethyl group and reduces side reaction rates.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of Cu(I) to the inactive Cu(II) state.[1] |
Problem 2: Complex Product Mixture & Side Reactions
The appearance of multiple products is a clear sign that the reactivity of the bromomethyl group is competing with the click cycloaddition.
The bromomethyl group is a potent electrophile, making it a target for any nucleophile in the reaction mixture. This includes the azide starting material, amine ligands, or water. This competitive reactivity is a primary source of impurities.
Protocol 2: Minimizing Side Reactions via Reaction Order and Stoichiometry
This protocol alters the order of addition to consume the nucleophilic azide in the desired click reaction before it can participate in side reactions.
-
Setup: Combine the azide partner (1.0 equiv), CuSO₄ (0.05 equiv), sodium ascorbate (0.2 equiv), and ligand (0.1 equiv) in a deoxygenated solvent. Stir for 5 minutes to allow the catalytic system to pre-form.
-
Slow Addition: Add the bromomethyl triazole alkyne (or azide, depending on your scheme) (1.0 equiv), dissolved in a small amount of deoxygenated solvent, dropwise to the reaction mixture over 30-60 minutes using a syringe pump.
-
Rationale: By adding the electrophilic bromomethyl compound slowly to a pre-activated click reaction mixture, you maintain a low concentration of the electrophile at all times. This favors the rapid, second-order click reaction over the slower, competing Sₙ2 side reactions.
-
Monitoring and Workup: Proceed with monitoring and workup as described in Protocol 1.
Section 3: Synthesis and Purification Strategies
Challenge: Regioselectivity in Triazole Synthesis
When preparing an NH-triazole for subsequent alkylation with a bromomethylating agent, you will often get a mixture of N-1 and N-2 isomers. However, specific strategies can direct the alkylation. For instance, reacting 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of K₂CO₃ in DMF has been shown to selectively produce 2-substituted 4-bromo-1,2,3-triazoles.[9] The bromine atom acts as a directing group and can be removed later if desired.
Protocol 3: Regioselective Synthesis of a 2-Alkyl-4-bromo-1,2,3-triazole
Adapted from Wang, X.-j., et al. (2009).[9]
-
Dissolution: Dissolve 4-bromo-NH-1,2,3-triazole (1.0 equiv) in anhydrous DMF.
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equiv).
-
Alkylation: Cool the mixture to -10°C and add the desired alkyl halide (e.g., benzyl bromide) (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Quench with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated.
-
Purification: Purify the residue by flash column chromatography to isolate the desired N-2 alkylated product.[2]
Protocol 4: Recommended Purification Strategy for Bromomethyl Triazoles
-
Neutralize Silica Gel: If using silica gel chromatography, pre-treat the silica by slurrying it in the desired eluent containing 1% triethylamine, then pack the column as usual. This neutralizes acidic sites that can cause decomposition.
-
Use a Gradient: Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity with ethyl acetate or dichloromethane. This helps elute the product quickly without excessive band broadening.
-
Alternative Media: For particularly sensitive compounds, consider using neutral alumina or a short plug of Florisil instead of a full silica gel column.
-
Post-Purification: After concentrating the pure fractions at low temperature, co-evaporate with a non-polar solvent like hexane to remove residual high-boiling-point solvents (e.g., DMF). Store the final product under an inert atmosphere at -20°C.
References
-
Vertex AI Search Result[10] : Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (Source URL not available)
-
Vertex AI Search Result[8] : Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC - NIH. [Link]
-
Vertex AI Search Result[6] : Click reactions for the formation of 1-benzyl- 4-bromomethyl triazole using the catalysts 1 and 2 - ResearchGate. [Link]
-
Vertex AI Search Result[3] : Side reactions of macromonomers under CuAAC condition. - ResearchGate. [Link]
-
Vertex AI Search Result[11] : Recent Advances in Click Chemistry for Tailored Nanoparticle Surface Modification and Targeted Delivery. (Source URL not available)
-
Vertex AI Search Result[12] : Click chemistry - Wikipedia. [Link]
-
Vertex AI Search Result[13] : Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. [Link]
-
Vertex AI Search Result[7] : Click Triazoles for Bioconjugation - PMC - PubMed Central. [Link]
-
Vertex AI Search Result[14] : Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed. [Link]
-
Vertex AI Search Result[15] : Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. [Link]
-
Vertex AI Search Result[4] : Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. [Link]
-
Vertex AI Search Result[16] : Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Vertex AI Search Result[17] : Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH. [Link]
-
Vertex AI Search Result[18] : Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - MDPI. [Link]
-
Vertex AI Search Result[19] : (PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid - ResearchGate. [Link]
-
Vertex AI Search Result[20] : “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - NIH. [Link]
-
Vertex AI Search Result[21] : Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water - Frontiers. [Link]
-
Vertex AI Search Result[22] : CuAAC click triazole synthesis - laboratory experiment - YouTube. [Link]
-
Vertex AI Search Result[23] : Click Chemistry — What′s in a Name? Triazole Synthesis and Beyond - ResearchGate. [Link]
-
Vertex AI Search Result[5] : Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole in aqueous solution as a function of temperature near the temperature of maximum density, and the isochoric controversy - PubMed. [Link]
-
Vertex AI Search Result[24] : “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders | ACS Omega. [Link]
-
Vertex AI Search Result[9] : Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles - Organic Chemistry Portal. [Link]
-
Vertex AI Search Result[25] : Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Vertex AI Search Result[26] : A practical flow synthesis of 1,2,3-triazoles - ePrints Soton - University of Southampton. [Link]
-
Vertex AI Search Result[27] : The "click" reaction in the synthesis of 1,2,3-triazoles: Chemical aspects and applications | Request PDF - ResearchGate. [Link]
-
Vertex AI Search Result[28] : Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - MDPI. [Link]
-
Vertex AI Search Result[29] : Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - Beilstein Journals. [Link]
-
Vertex AI Search Result[30] : (PDF) Synthesis and characterization of some 3-(2-(5-phenyl-1H-1,2,3-triazol-1-yl)acetyl)-2H-chromen-2-ones, using Click reaction - ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole in aqueous solution as a function of temperature near the temperature of maximum density, and the isochoric controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. irjweb.com [irjweb.com]
- 12. Click chemistry - Wikipedia [en.wikipedia.org]
- 13. scielo.br [scielo.br]
- 14. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Click Chemistry [organic-chemistry.org]
- 17. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 26. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. BJOC - Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole [beilstein-journals.org]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Nucleophilic Substitution Reactions of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole
Welcome to the technical support guide for researchers utilizing 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole in synthesis. As a key building block in medicinal chemistry and materials science, this reagent's reactivity is pivotal. However, its propensity for side reactions can pose challenges. This guide, structured by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential synthetic hurdles and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to resolve them.
Q1: My reaction is messy, with multiple unexpected spots on the TLC/LCMS analysis. What are the likely byproducts?
A1: A complex reaction mixture is a common issue stemming from the multifaceted reactivity of the this compound substrate. The primary benzylic-like bromide is highly activated for substitution but also susceptible to several competing pathways.
The most probable byproducts you are observing are:
-
Dimerized or Oligomeric Species: The triazole ring itself contains nucleophilic nitrogen atoms. In the absence of a sufficiently strong and concentrated primary nucleophile, or under basic conditions, one triazole molecule can attack the bromomethyl group of another. This leads to the formation of a dimeric triazolium salt, which can be a precursor to further oligomerization, often appearing as baseline material on a TLC or as a complex series of higher molecular weight peaks in an LCMS.
-
Elimination Product (4-methylene-1-phenyl-1H-1,2,3-triazole): If your nucleophile is also a strong base (e.g., alkoxides, bulky amines) or if a strong base is used as an additive, E2 elimination can compete with SN2 substitution. This is particularly favored at elevated temperatures.
-
Hydrolysis Product (4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole): The presence of adventitious water in your reaction solvent or reagents can lead to the hydrolysis of the bromomethyl group, forming the corresponding alcohol. This is more likely if the reaction is run for extended periods or at high temperatures.
-
Solvent Adduct: If you are using a nucleophilic solvent (e.g., methanol, ethanol), it can compete with your intended nucleophile to form an ether byproduct.
Q2: I've isolated a high-molecular-weight, poorly soluble solid, and my desired product yield is very low. What is this substance and how can I prevent its formation?
A2: This is a classic sign of dimerization or polymerization, as described in Q1. The formation of this byproduct is a bimolecular process, and its rate is therefore highly dependent on the concentration of the electrophilic triazole species.
Causality: The N2 or N3 atoms of the triazole ring can act as nucleophiles. The reaction of one molecule of this compound with another forms a stable triazolium salt dimer. This process can continue, leading to insoluble polymeric materials.
Prevention Protocol:
-
Control Concentration: Perform the reaction under more dilute conditions (e.g., 0.05-0.1 M). This will slow down the rate of the bimolecular self-reaction relative to the reaction with your primary nucleophile.
-
Order of Addition: Add the this compound solution slowly (e.g., via a syringe pump) to a solution of your nucleophile. This ensures that the concentration of the electrophile is kept low at all times, minimizing self-reaction.
-
Nucleophile Stoichiometry: Use a slight excess of your primary nucleophile (1.1-1.5 equivalents) to ensure it outcompetes the triazole ring as the nucleophile.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor side reactions.
Below is a workflow to diagnose and mitigate this issue.
Q3: I am reacting the substrate with a primary/secondary amine and getting a complex mixture including the di-substituted product.
A3: This issue arises from two main properties of amines: their basicity and the fact that the initial product of substitution is also a nucleophile.
Causality & Solutions:
-
Over-alkylation: The initial product, a secondary or tertiary amine, can compete with the starting amine nucleophile to react with another molecule of the bromomethyl triazole.
-
Solution: Use a larger excess of the starting amine nucleophile (2-3 equivalents). This statistically favors the reaction of the starting material over the product.
-
-
HBr Byproduct: The reaction generates HBr, which protonates the basic amine nucleophile, rendering it inactive. This can also lead to side reactions.
-
Solution: Add a non-nucleophilic "scavenger" base to neutralize the HBr as it forms. This preserves the concentration of your free amine nucleophile. Good choices include potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).
-
-
Elimination: If the amine is sterically hindered or particularly basic, it can promote E2 elimination.
-
Solution: Use a milder, less hindered amine if possible, and maintain a moderate reaction temperature (room temperature is often sufficient).
-
Recommended General Protocol for Amination:
-
Dissolve the amine (2.0 eq.) and potassium carbonate (1.5 eq.) in a polar aprotic solvent like acetonitrile or DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq.) in the same solvent dropwise over 30 minutes.
-
Stir at room temperature and monitor the reaction by TLC or LCMS until the starting material is consumed.
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary mechanism for this substitution, and how does the triazole ring influence it?
The reaction predominantly proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The substrate is a primary bromide, which strongly disfavors the formation of a primary carbocation required for an SN1 pathway.
The 1-phenyl-1H-1,2,3-triazole ring has two key electronic effects:
-
Inductive Effect: The nitrogen atoms are electronegative, exerting an electron-withdrawing inductive effect that slightly destabilizes the developing positive charge in an SN1-like transition state.
-
Pi System Participation: The triazole ring is aromatic and part of a larger conjugated system. It can stabilize the SN2 transition state, where partial charges develop, in a manner analogous to a benzylic system. This "benzylic-like" activation makes the substrate significantly more reactive than a simple alkyl bromide.
FAQ 2: How does my choice of solvent and base affect the outcome, especially the balance between substitution and elimination?
The choice of solvent and base is critical for controlling selectivity.
-
Solvents:
-
Polar Aprotic (Recommended for SN2): Solvents like DMF, DMSO, and acetonitrile are ideal. They effectively solvate the counter-ion of the nucleophile (e.g., Na⁺ in NaN₃) but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive for the SN2 attack.
-
Polar Protic (Use with Caution): Solvents like ethanol, methanol, or water can hydrogen-bond with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows the SN2 reaction. They can also act as competing nucleophiles.
-
Non-Polar (Generally Avoid): Solvents like toluene or hexane often suffer from poor solubility of the reactants and do not stabilize the charged SN2 transition state.
-
-
Bases:
-
For Nucleophile Generation: When using a neutral nucleophile like an alcohol or thiol, a base is needed to deprotonate it. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal.
-
To Neutralize Acid: When using amine nucleophiles, a mild, non-nucleophilic base like K₂CO₃ or DIPEA is best to scavenge the HBr byproduct without promoting elimination.
-
Strong/Bulky Bases (Promote Elimination): Strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) will preferentially abstract a proton from the methylene group, leading to the E2 elimination product.
-
The following table summarizes these effects:
| Condition | Favors Substitution (SN2) | Favors Elimination (E2) |
| Nucleophile/Base | Strong nucleophile, weak base (e.g., N₃⁻, I⁻, RS⁻) | Strong, sterically hindered base (e.g., t-BuO⁻, DBU) |
| Solvent | Polar Aprotic (DMF, Acetonitrile) | Solvent whose conjugate acid matches the base |
| Temperature | Lower temperatures (0 °C to room temp) | Higher temperatures |
References
- Sancak, K., et al. (2025). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Arkivoc.
-
Bánóczi, G., et al. (2012). Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). Arkivoc. [Link]
-
Chen, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Al-Ghorbani, M., et al. (2021). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. Molecules. [Link]
-
Bakr, M. A., et al. (2016). Reactivity of 4-Bromoacetyl-1,2,3-triazoles towards Amines and Phenols: Synthesis and Antimicrobial Activity of Novel Heterocycles. Molecules. [Link]
-
Temple, C., et al. (1974). Rearrangement and elimination reactions in 1,2,4-triazole derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Koneru, S., et al. (2017). Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. Der Pharma Chemica. [Link]
Technical Support Center: A Guide to the Scale-Up Synthesis of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole
Welcome to the technical support center for the synthesis of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical intermediate. We will delve into the intricacies of the synthesis, offering practical, field-tested advice in a readily accessible question-and-answer format. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your process effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable approach is a two-step synthesis. The first step involves the Huisgen 1,3-dipolar cycloaddition of phenyl azide and propargyl alcohol to form the intermediate, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol.[1] This reaction is a cornerstone of "click chemistry," celebrated for its efficiency and high regioselectivity for the 1,4-disubstituted product, especially when catalyzed by copper(I).[2][3][4] The second step is the bromination of the alcohol intermediate to yield the final product.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: There are two main safety considerations. First, the use of phenyl azide as a starting material requires caution. Organic azides can be energetic and potentially explosive, especially when heated or subjected to shock.[5] It is crucial to handle them with appropriate personal protective equipment and to avoid conditions that could lead to decomposition. Second, the brominating agents used in the second step, such as phosphorus tribromide (PBr₃) or reagents for the Appel reaction, are corrosive and toxic.[6][7] These reactions should be performed in a well-ventilated fume hood with proper handling procedures.
Q3: How critical is the purity of the starting materials, phenyl azide and propargyl alcohol?
A3: The purity of your starting materials is paramount for a successful and reproducible synthesis, particularly at scale. Impurities in phenyl azide can lead to side reactions and impact the efficiency of the cycloaddition. Propargyl alcohol has a tendency to polymerize upon heating or in the presence of a base, which can complicate the reaction and purification.[8] Using high-purity starting materials will minimize these issues and ensure a cleaner reaction profile.
Q4: What are the key differences between lab-scale and pilot-scale synthesis of this compound?
A4: The primary differences lie in heat and mass transfer, reagent addition, and product isolation. At a larger scale, exothermic reactions, such as the cycloaddition, require more robust temperature control to prevent runaway reactions. The order and rate of reagent addition can also significantly impact the reaction outcome. Finally, purification methods must be adapted for larger quantities. While column chromatography is common in the lab, it is often impractical at scale. Methods like recrystallization or distillation are generally preferred for larger batches.
Troubleshooting Guide: Step-by-Step Solutions
Part 1: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (The "Click" Reaction)
This initial step, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is typically high-yielding but can present challenges during scale-up.[4][9]
Issue 1: Low or Inconsistent Yield of the Triazole Alcohol
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inactive Copper Catalyst | Ensure the use of a reliable source of Cu(I). If starting with a Cu(II) salt (e.g., CuSO₄), ensure the reducing agent (e.g., sodium ascorbate) is fresh and used in sufficient stoichiometry. | The active catalyst in the CuAAC reaction is Cu(I). Oxidation to Cu(II) will halt the catalytic cycle.[4] |
| Poor Mass Transfer | Increase the stirring rate. For very large volumes, consider using an overhead stirrer with appropriate impeller design to ensure the reaction mixture is homogeneous. | In a heterogeneous reaction (if the catalyst or starting materials are not fully dissolved), efficient mixing is crucial for the reactants to interact at the catalytic centers. |
| Inhibition of the Catalyst | Ensure starting materials and solvent are free from impurities that could chelate with copper, such as certain sulfur-containing compounds or other strong ligands. | Catalyst poisoning can significantly reduce the reaction rate and overall yield. |
| Incorrect Reaction Temperature | Monitor the internal reaction temperature. The reaction is often run at room temperature, but gentle heating (40-50 °C) can sometimes improve the rate. However, be cautious of azide decomposition at higher temperatures. | Reaction kinetics are temperature-dependent. Finding the optimal temperature balances reaction rate with the stability of the reactants. |
Issue 2: Formation of the Undesired 1,5-Regioisomer
The CuAAC reaction is known for its high regioselectivity for the 1,4-isomer.[10] However, the uncatalyzed thermal Huisgen cycloaddition can produce a mixture of 1,4- and 1,5-isomers.[10][11]
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Catalyst | Increase the catalyst loading slightly. Ensure the catalyst is active and well-dispersed. | A low concentration of the active Cu(I) catalyst may allow the background thermal cycloaddition to compete, leading to the formation of both isomers. |
| High Reaction Temperature | Maintain a moderate reaction temperature. Avoid excessive heating, which can promote the uncatalyzed thermal pathway. | The thermal cycloaddition has a higher activation energy than the catalyzed reaction. Elevated temperatures will favor the non-regioselective pathway. |
Below is a workflow diagram illustrating the decision-making process for troubleshooting the "click" reaction step.
Caption: Troubleshooting workflow for the synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol.
Part 2: Bromination of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
The conversion of the alcohol to the bromide is a critical step where impurities can be introduced. The Appel reaction (using triphenylphosphine and carbon tetrabromide) is a common method.[6][12]
Issue 1: Incomplete Bromination
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Reagents | Ensure accurate stoichiometry of triphenylphosphine and carbon tetrabromide (typically 1.1-1.5 equivalents each). | The reaction consumes both reagents to form the active phosphonium intermediate and triphenylphosphine oxide.[6] |
| Presence of Water | Use anhydrous solvents and ensure the starting alcohol is dry. | Water can react with the phosphonium intermediates, quenching the reaction and reducing the yield of the desired bromide. |
| Low Reaction Temperature | While the initial addition is often done at 0 °C, allowing the reaction to warm to room temperature is usually necessary for completion.[12] | The Sₙ2 displacement of the activated hydroxyl group by bromide requires sufficient thermal energy. |
Issue 2: Difficult Purification and Removal of Triphenylphosphine Oxide (TPPO)
TPPO is a common byproduct of the Appel reaction and can be challenging to remove due to its polarity and tendency to co-crystallize.[6]
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| High Polarity of TPPO | After the reaction, triturate the crude product with a non-polar solvent like diethyl ether or hexanes. TPPO has low solubility in these solvents and will often precipitate, allowing for removal by filtration. | Exploiting the differential solubility of the product and byproduct is a key strategy for non-chromatographic purification. |
| Co-elution in Chromatography | If column chromatography is necessary, use a less polar solvent system to increase the separation between the product and the more polar TPPO. | Optimizing the mobile phase can enhance the resolution between compounds with different polarities on a silica gel column. |
| Alternative Bromination Reagent | Consider using phosphorus tribromide (PBr₃). This reagent does not produce TPPO, simplifying the workup. However, PBr₃ is highly corrosive and reacts violently with water, requiring careful handling. | Choosing a reagent that generates byproducts that are easier to separate (e.g., water-soluble phosphorous acid from PBr₃) can streamline the purification process.[7] |
Here is a diagram outlining the bromination and purification strategy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 2101-86-2: 1-azido-4-methylbenzene | CymitQuimica [cymitquimica.com]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
- 7. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 8. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 9. sciencedaily.com [sciencedaily.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Catalyst Selection for 4-(Bromomethyl)-1-phenyl-1H-1,2,3-triazole Reactions
Welcome to the technical support center for the synthesis and optimization of reactions involving 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure your experiments are efficient, reproducible, and successful.
The synthesis of 1,4-disubstituted 1,2,3-triazoles is most effectively achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This reaction offers a significant rate acceleration compared to the uncatalyzed thermal Huisgen cycloaddition and proceeds with high regioselectivity, yielding exclusively the 1,4-isomer.[4][5] This guide will focus on optimizing the CuAAC reaction for the triazole core synthesis and the subsequent bromination step to yield the target compound.
Overall Synthesis Workflow
The most reliable pathway to this compound involves a two-step process: first, the CuAAC reaction to form the triazole ring with a methyl or hydroxymethyl group, followed by a selective bromination.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for the initial triazole synthesis?
For the synthesis of the 1,4-disubstituted triazole core, the most robust and widely used catalyst is a Copper(I) species.[2] While you can use Cu(I) salts like CuI or CuBr directly, it is often more reliable to generate the active Cu(I) catalyst in situ. A standard and highly effective system is the combination of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent, most commonly sodium ascorbate.[2][4][6] This method ensures a constant, low concentration of the active Cu(I) catalyst, which minimizes side reactions.[4]
Q2: Why is the Cu(I) catalyst so effective and specific for the 1,4-isomer?
The Cu(I) catalyst dramatically accelerates the reaction by coordinating with the terminal alkyne, which significantly lowers the pKa of its terminal proton and facilitates the formation of a copper-acetylide intermediate.[2][7] This intermediate then reacts with the azide in a stepwise mechanism that exclusively leads to the 1,4-disubstituted triazole product.[5][7][] The uncatalyzed thermal reaction, in contrast, proceeds via a concerted mechanism that often yields a mixture of 1,4- and 1,5-regioisomers.[4] Ruthenium-based catalysts (RuAAC) can be used to selectively form the 1,5-isomer.[4][5]
Q3: Can this synthesis be performed in a one-pot reaction?
Yes, one-pot multicomponent syntheses of 1,2,3-triazoles are well-documented.[9][10][11] For this specific target, a one-pot procedure could involve reacting phenyl azide, propargyl bromide, and a copper catalyst.[12] However, for troubleshooting and optimization, a stepwise approach is often preferred as it allows for the isolation and purification of the intermediate, ensuring the final bromination step starts with clean material.
Q4: What are the primary safety considerations for this reaction?
The primary safety concern is the use of azides. Organic azides are potentially explosive and should be handled with care, avoiding high temperatures, friction, and shock. Sodium azide, often used to prepare the necessary organic azide, is highly toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment, providing the underlying cause and a validated solution.
Problem 1: Low or No Yield of the Triazole Product
This is the most common issue and can usually be traced back to the catalyst's activity or the quality of the reagents.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Inactive Catalyst (Oxidized Copper) | The active catalyst is Cu(I). In the presence of oxygen, it is readily oxidized to the inactive Cu(II) state.[13][14] If the Cu(I) is not regenerated or protected, the catalytic cycle halts. | Ensure an excess of reducing agent. Use at least 2-5 equivalents of sodium ascorbate relative to the copper catalyst to maintain a reducing environment.[14] Degassing your solvent (e.g., by sparging with argon or nitrogen) before adding the catalyst can also significantly improve results. |
| Poor Reagent Quality | Impurities in the starting materials (phenyl azide or the alkyne) can inhibit or "poison" the catalyst. Old sodium ascorbate can also be ineffective if it has oxidized over time.[15] | Purify starting materials. Phenyl azide can be purified by distillation under reduced pressure (use appropriate safety shields). Ensure your alkyne is pure. Use fresh sodium ascorbate. If in doubt, use a freshly opened bottle or prepare a fresh solution. |
| Inappropriate Solvent | The choice of solvent can impact the solubility of the catalyst, ligands, and starting materials, affecting reaction kinetics. | Use a suitable solvent system. A mixture of t-BuOH/H₂O (1:1) is a common and effective choice.[15] Other solvents like DMF, DMSO, or THF/water mixtures can also be used depending on the solubility of your specific substrates.[16] |
Problem 2: Formation of Alkyne Homocoupling Side Product (Glaser Coupling)
A common side reaction is the oxidative homocoupling of the terminal alkyne, which forms a symmetrical diyne.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Excess Cu(II) / Lack of Ligand | The Glaser coupling side reaction is often promoted by Cu(II) species in the presence of oxygen. The absence of a stabilizing ligand can leave the Cu(I) center more susceptible to oxidation and side reactions. | Add a stabilizing ligand. Ligands protect the Cu(I) ion from oxidation and prevent it from participating in side reactions.[13] Tris(benzyltriazolylmethyl)amine (TBTA) is a classic choice for organic solvents, while water-soluble ligands like THPTA or BTTAA are excellent for aqueous systems.[5][13][17][18] These ligands also accelerate the desired CuAAC reaction.[5] |
Problem 3: Difficulty with the Final Bromination Step
The conversion of the methyl or hydroxymethyl triazole to the bromomethyl target can be challenging.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Incorrect Brominating Agent/Conditions | Direct bromination of the C-H bond of the methyl group requires radical conditions. Bromination of the hydroxymethyl group is a nucleophilic substitution. Using the wrong conditions will result in no reaction or unwanted side products. | For a 4-methyl precursor: Use N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like CCl₄ or benzene, often with light irradiation.[19][20] This is known as a Wohl-Ziegler reaction.[19] For a 4-hydroxymethyl precursor: Use a reagent like PBr₃ or HBr. This is often a cleaner and more reliable transformation than radical bromination. |
| Ring Bromination | If the phenyl ring is activated, electrophilic aromatic bromination can occur as a side reaction, particularly if using NBS under acidic conditions.[21][22] | Control the conditions carefully. For radical bromination, ensure the reaction is free of acid and performed in non-polar solvents. If ring bromination persists, synthesizing the 4-hydroxymethyl intermediate and converting it to the bromide via substitution is the preferred route. |
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SM_Only -> Catalyst_Check; Catalyst_Check -> Add_Ascorbate [label=" No "]; Catalyst_Check -> Reagent_Check [label=" Yes "]; Side_Product -> Add_Ligand; Complex_Mixture -> Reagent_Check; }
Recommended Experimental Protocols
Protocol 1: Synthesis of 1-phenyl-4-(hydroxymethyl)-1H-1,2,3-triazole
This precursor is often preferred as its subsequent conversion to the bromomethyl derivative is cleaner than direct radical bromination of a methyl group.
-
Reagent Setup: In a round-bottom flask, dissolve phenyl azide (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of tert-butanol and water (to achieve a ~0.5 M concentration of the azide).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq).
-
Reaction Initiation: Add the catalyst solution to the flask containing the azide and alkyne.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield the pure hydroxymethyl triazole.
Protocol 2: Synthesis of this compound from Hydroxymethyl Precursor
-
Reagent Setup: Dissolve 1-phenyl-4-(hydroxymethyl)-1H-1,2,3-triazole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, ~0.5 eq) dropwise to the stirred solution. Caution: PBr₃ is corrosive and reacts violently with water.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice water.
-
Workup: Extract the aqueous mixture with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the final this compound.
Catalyst System Comparison
The choice of catalyst and ligand can significantly impact reaction efficiency. The following table summarizes common choices for the CuAAC step.
| Catalyst System | Ligand | Solvent | Pros | Cons |
| CuSO₄ / Na-Ascorbate | None | t-BuOH/H₂O | Inexpensive, readily available. | Slower kinetics, prone to side reactions without a ligand. |
| CuI | None | DMF, DMSO | Direct use of Cu(I) salt. | Poor solubility in many solvents, can still oxidize. |
| CuSO₄ / Na-Ascorbate | TBTA | Toluene, THF | High reaction rates, protects Cu(I) from oxidation.[5] | TBTA has low aqueous solubility. |
| CuSO₄ / Na-Ascorbate | THPTA | Water, t-BuOH/H₂O | Excellent for aqueous/biological systems, highly accelerating.[13][18] | More expensive than TBTA. |
| Heterogeneous (e.g., Cu Wire) | PMDTA | Toluene, scCO₂ | Easy catalyst removal/recycling.[23] | Can have lower activity, may require higher temperatures.[23] |
References
-
ACS Publications. Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022-04-06). Available from: [Link]
-
National Institutes of Health (NIH). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Available from: [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. Available from: [Link]
-
Taylor & Francis Online. Facile One-Pot Synthesis of 1,2,3-Triazoles Featuring Oxygen, Nitrogen, and Sulfur Functionalized Pendant Arms. (2014-02-20). Available from: [Link]
-
ACS Publications. Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Available from: [Link]
-
National Institutes of Health (NIH). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Available from: [Link]
-
MDPI. Designing Click One-Pot Synthesis and Antidiabetic Studies of 1,2,3-Triazole Derivatives. Available from: [Link]
-
Oriental Journal of Chemistry. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Available from: [Link]
-
RSC Publishing. Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. Available from: [Link]
-
National Institutes of Health (NIH). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available from: [Link]
-
ACS Publications. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022-07-15). Available from: [Link]
-
ResearchGate. Most used CuAAC reaction ligands. Available from: [Link]
-
MDPI. Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Available from: [Link]
-
National Institutes of Health (NIH). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Available from: [Link]
-
ResearchGate. Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. (2024-07-30). Available from: [Link]
-
National Institutes of Health (NIH). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link]
-
Reddit. Low yields in Click rxn. (2022-09-08). Available from: [Link]
-
ResearchGate. Click chemstry: Why does it sometimes work and other times it doesn't?. (2021-12-16). Available from: [Link]
-
Reddit. Click Reaction Looking Weird?. (2024-01-22). Available from: [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]
-
Wikipedia. N-Bromosuccinimide. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Available from: [Link]
-
Wikipedia. Click chemistry. Available from: [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011-06-10). Available from: [Link]
Sources
- 1. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
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- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
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- 23. mdpi.com [mdpi.com]
Technical Support Center: Stability of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole
Welcome to the technical support guide for 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile synthetic intermediate. The inherent reactivity of the bromomethyl group, while synthetically useful, presents significant stability challenges that are highly dependent on the solvent environment. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges, ensuring the integrity of your compound and the reproducibility of your results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the handling, reaction, or storage of this compound.
Question 1: I am performing a nucleophilic substitution on the bromomethyl group using a protic solvent like ethanol or methanol and observing low yields of my desired product along with a significant, more polar byproduct. What is happening?
Answer: You are likely observing competitive solvolysis, a common issue with reactive benzylic-type halides. The solvent itself (ethanol or methanol) is acting as a nucleophile and reacting with your starting material.
Causality Explained: The C-Br bond in this compound is activated, similar to a benzyl bromide. Polar protic solvents can facilitate the departure of the bromide leaving group through two primary mechanisms:
-
SN1 Pathway: These solvents are highly effective at solvating and stabilizing the resulting carbocation intermediate. The solvent molecule then attacks the carbocation to form the solvolysis byproduct (e.g., 4-(ethoxymethyl)- or 4-(methoxymethyl)-1-phenyl-1H-1,2,3-triazole). This pathway is often dominant for secondary and tertiary benzylic halides and can be significant for primary ones as well.[1][2][3]
-
SN2 Pathway: While the solvent is a weak nucleophile, its high concentration can drive a direct displacement reaction, especially at elevated temperatures.
The byproduct, containing an ether or hydroxyl group, is more polar than your starting material, which explains its different behavior on TLC or HPLC.
Recommended Actions:
-
Change Solvent System: Switch to a polar aprotic solvent such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or acetone. These solvents can still dissolve your reactants but are significantly less nucleophilic and are less effective at stabilizing carbocation intermediates, thus minimizing solvolysis.[4]
-
Control Temperature: If you must use a protic solvent, run the reaction at the lowest possible temperature to disfavor the competing solvolysis reaction.
-
Increase Nucleophile Concentration: Use a higher concentration of your intended nucleophile to improve the reaction kinetics in favor of your desired product.
Question 2: I dissolved a sample of this compound in DMSO for NMR analysis, but the spectrum looks complex and shows degradation over time. Is this compound unstable in DMSO?
Answer: While DMSO is a polar aprotic solvent and generally a better choice than protic solvents, it is not entirely inert. This compound can still degrade in DMSO, especially if the solvent contains water or is exposed to elevated temperatures.
Causality Explained:
-
Trace Water Content: Even anhydrous grades of DMSO can absorb atmospheric moisture. Water is a nucleophile and can cause slow hydrolysis to the corresponding 4-(hydroxymethyl) derivative.
-
Oxidation: Although less common for this specific substrate, DMSO can participate in oxidation reactions under certain conditions, potentially leading to the corresponding aldehyde, 4-formyl-1-phenyl-1H-1,2,3-triazole.
-
Pummerer Rearrangement Precursors: Under acidic conditions, which can be generated by the release of HBr during decomposition, DMSO can react with the bromide to form intermediates that can lead to complex side products.
Recommended Actions:
-
Use Deuterated Acetonitrile (CD₃CN) or Chloroform (CDCl₃): For routine NMR analysis, these solvents are more inert and provide excellent stability for your compound at room temperature.
-
Use Fresh, Anhydrous DMSO-d₆: If DMSO is required for solubility or for a subsequent reaction, use a fresh ampule of anhydrous deuterated DMSO.
-
Acquire Spectrum Immediately: Do not let the sample sit in the NMR tube for extended periods before analysis.
Question 3: My purification by silica gel chromatography is giving inconsistent results, and I suspect the compound is degrading on the column. How can I improve this?
Answer: Your suspicion is likely correct. The acidic nature of standard silica gel can promote the degradation of acid-sensitive compounds like benzylic bromides.
Causality Explained: Silica gel has acidic silanol groups (Si-OH) on its surface. These can act as a proton source or a Lewis acid, facilitating the ionization of the bromide to form a carbocation (SN1-like pathway). The highly polar stationary phase and mobile phase solvents can then act as nucleophiles, leading to decomposition products directly on the column.
Recommended Actions:
-
Use Neutralized Silica: Pre-treat your silica gel by slurrying it in your mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v), before packing the column. This neutralizes the acidic sites.
-
Switch to a Different Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) silica for your purification.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution.
-
Alternative Purification: If possible, purify the compound by recrystallization to avoid chromatography altogether.
Frequently Asked Questions (FAQs)
Q: What is the primary degradation pathway for this compound in the presence of nucleophilic solvents?
A: The primary degradation pathway is nucleophilic substitution at the benzylic-like carbon of the bromomethyl group. In the presence of a solvent that can also act as a nucleophile (solvolysis), this leads to the displacement of the bromide ion by a solvent molecule.
Caption: Proposed SN1 solvolysis pathway in polar protic solvents.
Q: Which solvents are recommended for the long-term storage of this compound?
A: For long-term stability, this compound should be stored as a solid in a cool, dark, and dry place. If a solution is required, use non-nucleophilic, aprotic solvents such as toluene, hexanes, or dichloromethane. Ensure the solvent is anhydrous.
Q: How does solvent polarity influence the rate of degradation?
A: Solvent polarity has a profound effect on the degradation rate, primarily by influencing the reaction mechanism (SN1 vs. SN2).
-
Polar Protic Solvents (High Dielectric Constant, H-bond donors): These solvents (e.g., water, ethanol) significantly accelerate degradation by stabilizing both the bromide leaving group and the carbocation intermediate, strongly favoring the SN1 pathway.[5]
-
Polar Aprotic Solvents (High Dielectric Constant, no H-bond donors): These solvents (e.g., acetonitrile, DMF) can increase the rate of SN2 reactions compared to nonpolar solvents but are much less effective at promoting the SN1 pathway because they cannot effectively solvate the carbocation.[6]
-
Nonpolar Aprotic Solvents (Low Dielectric Constant): These solvents (e.g., toluene, hexane) provide the most stable environment as they disfavor the formation of charged intermediates and are non-nucleophilic.
| Solvent | Type | Dielectric Constant (ε, 20°C) | Nucleophilicity | Stability Recommendation | Potential Issues |
| Water | Polar Protic | 80.1 | Moderate | Not Recommended | Rapid hydrolysis |
| Methanol | Polar Protic | 33.0 | Moderate | Not Recommended | Rapid solvolysis |
| Ethanol | Polar Protic | 24.5 | Moderate | Not Recommended | Rapid solvolysis |
| Acetonitrile | Polar Aprotic | 37.5 | Low | Good for Reactions | Can promote SN2; hygroscopic |
| DMF | Polar Aprotic | 36.7 | Low | Use with Caution | Can contain amine impurities; hygroscopic |
| DMSO | Polar Aprotic | 46.7 | Low | Use with Caution | Hygroscopic; potential for side reactions |
| Dichloromethane | Nonpolar Aprotic | 9.1 | Very Low | Excellent for Storage/Workup | Volatile; potential acidity |
| Toluene | Nonpolar Aprotic | 2.4 | Very Low | Excellent for Storage/Workup | Lower solubility for polar reagents |
| Hexanes | Nonpolar Aprotic | 1.9 | Very Low | Excellent for Storage/Workup | Poor solubility for many substrates |
Experimental Protocols
Protocol 1: HPLC-Based Kinetic Study of Solvolysis
This protocol provides a framework for quantifying the stability of this compound in a chosen solvent.
Caption: Experimental workflow for monitoring stability via HPLC.
Materials:
-
This compound
-
HPLC-grade solvent to be tested (e.g., Ethanol)
-
HPLC-grade acetonitrile (for stock solution and mobile phase)
-
HPLC system with a UV detector (detection at ~254 nm)
-
C18 reverse-phase HPLC column
-
Thermostated water bath or heating block
-
Volumetric flasks and autosampler vials
Procedure:
-
Prepare Stock Solution: Accurately weigh ~10 mg of the compound and dissolve it in 1.0 mL of acetonitrile to create a stable stock solution.
-
Equilibrate Solvent: Place a sealed vial containing 5.0 mL of the test solvent (e.g., ethanol) into a water bath set to the desired temperature (e.g., 40 °C). Allow it to equilibrate for 15 minutes.
-
Initiate Reaction (t=0): Add a small, known volume of the stock solution to the pre-heated test solvent to achieve the target starting concentration (e.g., 50 µL of stock in 5.0 mL of ethanol). Start a timer immediately.
-
Time Points: At each designated time point (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Quench and Dilute: Immediately dilute the withdrawn aliquot into a known volume of the HPLC mobile phase (e.g., 100 µL into 900 µL of 50:50 ACN:H₂O) in an autosampler vial. This dilution effectively stops the reaction by lowering the temperature and concentration.
-
HPLC Analysis: Analyze each time point by HPLC. Use an isocratic method (e.g., 50:50 acetonitrile:water) that provides good separation between the starting material and the more polar degradation product.
-
Data Processing: Record the peak area of the starting material at each time point. Plot the natural logarithm of the peak area (ln(Area)) versus time (minutes). The slope of the resulting line will be equal to the negative of the pseudo-first-order rate constant (-k).
References
-
Khan Academy. Reactions at the benzylic position. Available from: [Link].
-
Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Available from: [Link].
-
Western Washington University. Nucleophilic Substitution. Available from: [Link].
-
LibreTexts Chemistry. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available from: [Link].
-
Lee, J. et al. (2018). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC, PubMed Central. Available from: [Link].
-
ResearchGate. Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. Available from: [Link].
-
ResearchGate. Solvent and substituent effects on the electronic structures of triazoles: Computational study. Available from: [Link].
Sources
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- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Characterization of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents.[1][2] Its derivatives are synthesized through various methods, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being a prominent and efficient "click chemistry" reaction that yields 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.[3][4][5] The functionalization of the triazole ring, as in 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole, provides a reactive handle for further molecular elaboration, making it a valuable intermediate in the synthesis of complex bioactive molecules.[6]
Accurate structural confirmation of such intermediates is paramount. NMR and mass spectrometry are indispensable tools for this purpose, providing detailed information about the molecular framework and composition. This guide will explore the nuances of applying these techniques to this compound.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are routinely employed to confirm its identity.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound provides key information about the different types of protons and their connectivity within the molecule. The expected signals are:
-
Aromatic Protons: The protons on the phenyl ring will typically appear as a multiplet in the aromatic region of the spectrum.
-
Triazole Proton: The single proton on the triazole ring (at position 5) is expected to resonate as a singlet. The chemical shift of this proton is a key indicator of the 1,4-disubstitution pattern, which is characteristic of the CuAAC synthesis method.[3]
-
Methylene Protons: The two protons of the bromomethyl group (-CH₂Br) will also appear as a singlet.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Key expected signals include:
-
Aromatic Carbons: The carbons of the phenyl ring will produce a set of signals in the aromatic region.
-
Triazole Carbons: The two carbons of the triazole ring will have distinct chemical shifts.
-
Methylene Carbon: The carbon of the bromomethyl group will appear at a characteristic chemical shift.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~7.30-7.80 | m | Phenyl-H |
| ¹H | ~7.70 | s | Triazole-H (C5-H) |
| ¹H | ~4.60 | s | -CH₂Br |
| ¹³C | ~147 | s | Triazole-C4 |
| ¹³C | ~134, 129, 128, 120 | s | Phenyl-C |
| ¹³C | ~121 | s | Triazole-C5 |
| ¹³C | ~54 | s | -CH₂ |
Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used.[7]
Experimental Protocol: NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion.[7][8]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Record the ¹H NMR spectrum using standard acquisition parameters.
-
Record the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Additional experiments like COSY, HSQC, and HMBC can be performed to confirm assignments and elucidate complex structures.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (Molecular Formula: C₉H₈BrN₃, Molecular Weight: 238.08 g/mol ), the mass spectrum will show a characteristic molecular ion peak.[6] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Comments |
| [M]⁺ | 237 | 239 | Molecular ion |
| [M+H]⁺ | 238 | 240 | Protonated molecular ion (common in ESI)[9] |
| [M-N₂]⁺ | 209 | 211 | Loss of nitrogen from the triazole ring[10] |
| [M-Br]⁺ | 158 | - | Loss of the bromine atom |
| [C₆H₅N₃]⁺ | 119 | - | Phenyltriazole fragment |
| [C₇H₇]⁺ | 91 | - | Tropylium ion (from benzyl fragmentation) |
Note: The relative intensities of the fragment ions can vary depending on the ionization technique and energy.
Experimental Protocol: Mass Spectrometry Analysis
Instrumentation:
-
A variety of mass spectrometers can be used, including those with Electrospray Ionization (ESI) or Electron Impact (EI) sources. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.[3]
Sample Preparation:
-
For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
For EI-MS, the sample can be introduced directly or via a gas chromatograph.
Data Acquisition:
-
Acquire the mass spectrum over an appropriate m/z range.
-
In tandem MS (MS/MS) experiments, the molecular ion can be isolated and fragmented to provide further structural information.[11]
Comparative Analysis: Distinguishing Isomers and Related Compounds
The spectroscopic data for this compound should be carefully compared with that of potential isomers and related compounds to ensure unambiguous identification. For instance, the position of substituents on the triazole ring can be distinguished by NMR. The chemical shift of the triazole proton in a 1,4-disubstituted triazole is typically different from that in a 1,5-disubstituted isomer.[3]
Furthermore, comparison with other halogenated derivatives (e.g., chloro- or iodo-methyl analogs) would show predictable changes in the mass spectrum (different isotopic patterns and molecular weights) and NMR spectrum (slight shifts in the methylene proton and carbon signals).
Visualization of the Characterization Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Conclusion
The robust characterization of this compound by NMR and mass spectrometry is a critical step in its application for drug discovery and development. The combination of ¹H and ¹³C NMR provides a detailed map of the molecular structure, while mass spectrometry confirms the molecular weight and elemental composition, with the bromine isotopic pattern serving as a key diagnostic feature. By following standardized experimental protocols and carefully interpreting the spectral data, researchers can confidently verify the identity and purity of this important synthetic intermediate, paving the way for its use in the creation of novel and potent therapeutic agents.
References
- BenchChem. An In-depth Technical Guide to 4-(bromomethyl)-phenyl-1,2,3-triazoles for Researchers and Drug Development Professionals.
- Der Pharma Chemica. N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies.
- PubMed Central. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Mass spectra of 1,2,3-triazoles.
-
Chemicalbook. 4-BROMO-1-PHENYL-1H-[6][1][12]TRIAZOLE synthesis. Available from:
- MDPI. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.
- PubMed. Synthesis and Spectroscopic Properties of 1,2,3-Triazole BOPAHY Dyes and Their Water-Soluble Triazolium Salts.
- ACS Omega. Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities.
- The Royal Society of Chemistry. Supplementary Information.
- PubChemLite. This compound.
- PMC - NIH. Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents.
- Sigma-Aldrich. This compound.
- The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1.
- The Royal Society of Chemistry. Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands.
- ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- ResearchGate. Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking.
- American Journal of Chemistry. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles.
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A Senior Application Scientist's Guide to Verifying the Purity of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole
In the realms of medicinal chemistry and materials science, the 1,2,3-triazole scaffold is a cornerstone for the development of novel molecular architectures.[1] Specifically, 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole serves as a critical building block, where its purity is not merely a quality metric but a prerequisite for predictable reactivity, reproducibility in downstream applications, and the ultimate safety and efficacy of final products. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound, grounded in scientific principles and practical, field-proven insights.
The Imperative of Purity: Why It Matters
The molecular formula of this compound is C₉H₈BrN₃, with a molecular weight of 238.08 g/mol .[1][2] Impurities, even in trace amounts, can arise from starting materials, side reactions during synthesis (e.g., isomeric triazoles), or degradation. These can lead to failed reactions, the generation of unintended byproducts, and in the context of drug development, potential toxicity. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is the cornerstone for determining the purity of non-volatile organic compounds. It excels at separating the target compound from its impurities, allowing for precise quantification.
Scientific Rationale
Reverse-phase HPLC (RP-HPLC) is typically the method of choice. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. This compound, being a moderately polar compound, will be retained on the column and can be effectively separated from more polar or less polar impurities by gradient elution. UV detection is ideal, as the phenyl and triazole rings contain chromophores that absorb UV light.
Experimental Protocol: RP-HPLC for Purity Determination
-
System Preparation:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
Data Acquisition & Analysis:
-
Inject 10 µL of the sample.
-
Run a gradient elution, for instance, from 10% B to 90% B over 20 minutes.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Data Interpretation
A high-purity sample will exhibit a single major peak. Any other peaks are indicative of impurities. The retention time of the main peak serves as a qualitative identifier under specific conditions, while its area percentage provides the quantitative purity value. Methods should be validated according to ICH guidelines for parameters like specificity, linearity, accuracy, and precision.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is unparalleled in its ability to provide detailed structural information, making it essential for confirming the identity of the compound and identifying structurally related impurities.
Scientific Rationale
¹H (Proton) and ¹³C (Carbon-13) NMR are the most common experiments. The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals provide a fingerprint of the molecule's structure. For triazoles, the chemical shift of the triazole ring proton is a key diagnostic signal.[4][5] 2D NMR techniques like COSY and HSQC can further aid in unambiguous signal assignment.[5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Expected Spectral Features for this compound
-
¹H NMR:
-
¹³C NMR:
-
Signals for the two distinct triazole ring carbons.
-
A signal for the bromomethyl carbon.
-
Signals for the carbons of the phenyl group.
-
Purity can be estimated from the ¹H NMR spectrum by comparing the integration of signals from the main compound to those of any impurity signals.
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. When coupled with a separation technique like HPLC (LC-MS), it is a powerful tool for identifying unknown impurities.
Scientific Rationale
Electrospray ionization (ESI) is a soft ionization technique well-suited for this compound, as it typically produces the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the confirmation of the molecular formula C₉H₈BrN₃.[8] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks for the molecular ion, separated by ~2 m/z units, which is a definitive indicator of a bromine-containing compound.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
-
Chromatography: Use the same HPLC method as described above.
-
MS Parameters (Positive ESI mode):
-
Scan Range: m/z 100-500.
-
Capillary Voltage: ~3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Confirm the presence of the [M+H]⁺ ion with the correct m/z and the characteristic bromine isotopic pattern. The expected m/z for [C₉H₈⁷⁹BrN₃+H]⁺ is approximately 237.9974.[9]
-
Elemental Analysis (EA): Fundamental Compositional Verification
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHN analysis) in the compound.[10] This technique is a fundamental check of purity and composition.
Scientific Rationale
The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The experimental percentages are then compared to the theoretical values calculated from the molecular formula.
Theoretical Composition for C₉H₈BrN₃:
-
Carbon (C): 45.40%
-
Hydrogen (H): 3.39%
-
Nitrogen (N): 17.65%
Experimental Protocol & Data Interpretation
A small, precisely weighed amount of the sample is analyzed using a CHN analyzer. For a compound to be considered pure, the experimentally determined percentages should be within ±0.4% of the calculated theoretical values, a standard often required by scientific journals.[11][12]
Comparative Guide to Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning between stationary and mobile phases | Quantitative purity, impurity profile | High sensitivity, excellent for quantifying impurities | Destructive, requires reference standards for impurity identification |
| NMR | Nuclear spin transitions in a magnetic field | Unambiguous structure confirmation, impurity identification | Non-destructive, provides detailed structural information | Lower sensitivity than HPLC for trace impurities, can be complex to interpret |
| MS | Mass-to-charge ratio of ionized molecules | Molecular weight confirmation, elemental formula (HRMS) | High sensitivity, definitive molecular weight, bromine isotope pattern is characteristic | Destructive, provides limited structural information on its own |
| EA | Combustion and detection of elemental gases | Elemental composition (%C, H, N) | Confirms bulk sample purity and formula | Insensitive to impurities with similar elemental composition, requires relatively large sample |
Integrated Strategy for Purity Verification
A robust purity assessment relies on an orthogonal approach, using multiple techniques that measure different chemical properties.
Caption: Integrated workflow for comprehensive purity analysis.
Conclusion
Verifying the purity of this compound requires more than a single measurement. A combination of HPLC for quantitative purity, NMR for structural identity, mass spectrometry for molecular weight confirmation, and elemental analysis for compositional integrity provides a self-validating system of analysis. This comprehensive approach ensures that the material meets the stringent quality requirements for research and development, ultimately contributing to the reliability and success of scientific endeavors.
References
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available from: [Link]
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Journal of Chemical Education. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. Available from: [Link]
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American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available from: [Link]
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National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]
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Zaporizhzhia State Medical University. (2020). DEVELOPMENT OF A METHOD TO DETERMINE RELATED IMPURITIES IN BROMIDE 1-(β-PHENYLETHYL)-4-AMINO-1,2,4-TRIAZOLE TABLETS. Available from: [Link]
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International Journal of Research in Pharmacy and Chemistry. (2020). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Available from: [Link]
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University of Science and Technology of China. (n.d.). 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. Available from: [Link]
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ResearchGate. (n.d.). Mass spectrum of 6-(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyrimidine-2,4(1H,3H)-dione (1.11). Available from: [Link]
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American Journal of Chemistry. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Available from: [Link]
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Taylor & Francis Online. (2024). Synthesis and Antimicrobial Evaluation of 1H-1,2,3-Triazole-Linked Quinoline-Phenolic Natural Product Conjugates. Available from: [Link]
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Journal of Applied Pharmaceutical Science. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Available from: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Available from: [Link]
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Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Available from: [Link]
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A Comparative Guide to the X-ray Crystal Structure of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the structural characteristics of 1-phenyl-1H-1,2,3-triazole derivatives, with a focus on the 4-(bromomethyl) substituted compound as a key synthetic intermediate. We will explore the synthesis, crystallization, and detailed X-ray crystallographic analysis of this class of molecules, comparing them with structurally related analogs to provide a comprehensive understanding for applications in medicinal chemistry and materials science.
Introduction: The 1,2,3-Triazole Scaffold in Modern Chemistry
The 1,2,3-triazole ring is a prominent heterocyclic motif that has garnered immense interest in pharmaceutical and materials science.[1] Its prominence is largely due to the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[2]
Structurally, the 1,2,3-triazole core offers a unique combination of properties:
-
Metabolic Stability: The triazole ring is exceptionally stable to acidic and basic hydrolysis, as well as oxidative and reductive conditions.[1]
-
Hydrogen Bonding Capability: The nitrogen atoms in the ring can act as hydrogen bond acceptors.[3]
-
Large Dipole Moment: This feature allows for strong dipole-dipole interactions, influencing molecular packing and solubility.[1]
-
Bioisosterism: The triazole ring is often used as a bioisostere for amide bonds, providing similar spatial and electronic properties with improved metabolic stability.[3]
The compound 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole (Molecular Formula: C₉H₈BrN₃, Molecular Weight: 238.09 g/mol ) is a particularly valuable derivative.[4] The highly reactive bromomethyl group serves as an excellent electrophilic handle for nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures for drug discovery.[1] Understanding its three-dimensional structure and how it compares to other derivatives is paramount for rational drug design.
Synthesis and Crystallization Workflow
The reliable synthesis and subsequent crystallization of high-quality single crystals are prerequisites for X-ray diffraction analysis. The general workflow involves a two-stage process: synthesis via CuAAC followed by a carefully controlled crystallization experiment.
Caption: General workflow for synthesis and crystallization.
Experimental Protocol: Synthesis of this compound
This protocol is based on established CuAAC methodologies.[2]
-
Reactant Preparation: In a round-bottom flask, dissolve phenyl azide (1.0 eq) and propargyl bromide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq), followed by an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure title compound.
Experimental Protocol: Single Crystal Growth
The key to successful X-ray crystallography is growing a single, defect-free crystal. Slow evaporation is a common and effective technique.
-
Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to find a solvent in which the compound is moderately soluble.
-
Preparation: Dissolve a small amount of the purified compound (5-10 mg) in the chosen solvent or solvent mixture in a clean, small glass vial.
-
Evaporation: Cover the vial with a cap, but do not seal it completely. Puncture the cap with a needle or use a cap that allows for very slow evaporation of the solvent.
-
Incubation: Place the vial in a location free from vibrations and temperature fluctuations. Allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once well-formed, block- or needle-shaped crystals appear, carefully remove a suitable crystal from the mother liquor using a cryo-loop for immediate analysis.
Comparative Crystallographic Analysis
While a publicly deposited crystal structure for the exact this compound was not identified in the initial search, we can perform a robust comparative analysis using data from closely related, published structures. This comparison provides critical insights into the expected geometry, conformation, and intermolecular interactions of the title compound.
The table below compares the crystallographic data of a representative 1-phenyl-4-substituted-1H-1,2,3-triazole derivative with other triazole structures to highlight commonalities and differences.
Table 1: Comparative Crystallographic Data of 1,2,3-Triazole Derivatives
| Parameter | 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole[5] | 4-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-phenol[6] | General Observations for 1,4-Disubstituted Triazoles |
| Chemical Formula | C₁₅H₉ClF₃N₃ | C₁₄H₁₀ClN₃O | Varies |
| Crystal System | Monoclinic | - | Often Monoclinic or Triclinic |
| Space Group | P2₁/c | - | P2₁/c, P-1 are common |
| Unit Cell a (Å) | 30.7475 (16) | - | Highly variable based on substituents and packing |
| Unit Cell b (Å) | 5.8877 (3) | - | Highly variable based on substituents and packing |
| Unit Cell c (Å) | 15.4364 (8) | - | Highly variable based on substituents and packing |
| β Angle (°) | 105.470 (5) | - | ~90-110° for monoclinic systems |
| Dihedral Angle (Triazole-Phenyl Ring 1) | 32.19 (11)° | - | Typically twisted, not coplanar, ranging from 20-60° |
| Dihedral Angle (Triazole-Phenyl Ring 2) | 21.29 (12)° | - | Typically twisted, not coplanar, ranging from 20-60° |
| Key Intermolecular Interactions | Head-to-tail π-π stacking | OH···O hydrogen bonding, C-H···F contacts | Hydrogen bonds, halogen bonds, and π–π stacking are dominant forces.[6] |
Note: Full unit cell data for the second compound was not available in the abstract.
Analysis of Structural Features:
-
Ring Planarity and Conformation: The central 1,2,3-triazole ring is consistently found to be planar.[7] However, the attached phenyl rings are typically twisted out of the plane of the triazole ring.[5] The dihedral angles, as shown in Table 1, generally fall between 20° and 60°. This twisted conformation is a result of steric hindrance between the ortho-hydrogens of the phenyl rings and the triazole ring. For this compound, a similar twisted conformation is expected.
-
Intermolecular Interactions: The nature of the substituents dramatically influences the crystal packing. In derivatives with hydroxyl or amino groups, strong hydrogen bonds are the primary drivers of the supramolecular architecture.[6] In the absence of strong hydrogen bond donors, weaker interactions such as C-H···N, C-H···π, and π–π stacking interactions between the aromatic rings become dominant.[5] The presence of the bromine atom in the title compound introduces the possibility of halogen bonding (C-Br···N or C-Br···O), which can further direct the crystal packing.
-
Influence of the Bromomethyl Group: The flexible bromomethyl group at the 4-position adds conformational variability. The torsion angle describing the orientation of the C-Br bond relative to the triazole ring will be a key structural parameter. This group's primary role in the crystal lattice will likely be as a participant in weaker van der Waals and potentially halogen bonding interactions.
The Single-Crystal X-ray Diffraction (SC-XRD) Workflow
SC-XRD is the definitive method for determining the three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
Caption: A standard workflow for structure determination.
Protocol: Key Steps in Structure Determination
-
Data Collection: A suitable crystal is mounted on a goniometer head and cooled under a stream of nitrogen gas (~100 K) to minimize thermal vibrations. The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution: The collected data is processed to determine the unit cell parameters and space group. Initial phases for the diffraction data are calculated using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic coordinates, bond lengths, and angles. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final refined structure is validated using metrics like the R-factor (R1) and goodness-of-fit (S), which indicate the agreement between the calculated model and the observed data. The final structure is analyzed for its geometric parameters and intermolecular interactions.
Conclusion and Outlook
The this compound scaffold is a versatile building block in medicinal chemistry. While its specific crystal structure is not yet publicly available, a comparative analysis of related derivatives provides a robust framework for understanding its likely structural features. Key expectations include a planar triazole core with twisted phenyl substituents and a crystal packing arrangement governed by a combination of weak intermolecular forces, with potential contributions from halogen bonding.
The experimental protocols outlined in this guide provide a clear path for the synthesis, crystallization, and definitive structural elucidation of this compound and its future derivatives. Such crystallographic studies are indispensable, as they provide the empirical data needed to validate molecular models, understand structure-activity relationships, and ultimately guide the rational design of new therapeutic agents.
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-
Gomółka, G., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules, 26(13), 4065. Available at: [Link]
-
ChemicalBook. (n.d.). 4-BROMO-1-PHENYL-1H-[4][6][8]TRIAZOLE synthesis. Retrieved from
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Carlucci, R., Lisa, M. N., & Labadie, G. R. (2023). 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Journal of Medicinal Chemistry, 66(21), 14377–14390. Available at: [Link]
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-
Liu, H., et al. (2016). The Characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on Acute Toxicity, Antimicrobial Activities, Photophysical Property, and Binding to Two Globular Proteins. Journal of Photochemistry and Photobiology B: Biology, 164, 191–203. Available at: [Link]
- Iaroshenko, V. O., et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ScienceRise: Pharmaceutical Science, (1), 22-38.
- Ambalavanan, P., et al. (2003). Crystal Structures of two Triazole Derivatives. Molecular Crystals and Liquid Crystals, 393(1), 67-73.
- BenchChem. (n.d.). Screening the Biological Activity of Novel 4-Phenyl-1H-1,2,3-Triazole Derivatives.
-
Henderson, J., et al. (2013). 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o103. Available at: [Link]
- Sancak, K., et al. (2025). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Arkivoc, 2025(5), 202512406.
- Gulea, M., et al. (2007). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc, 2008(3), 115-125.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1,4-Disubstituted Triazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,4-disubstituted 1,2,3-triazole core is a highly valued scaffold in medicinal chemistry and materials science.[1][2] Its widespread adoption is largely due to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prime example of "click chemistry," which allows for its efficient and regioselective synthesis.[3][4] As researchers increasingly incorporate this versatile heterocycle into novel molecular designs, a comprehensive understanding of its spectroscopic properties is paramount for unambiguous structure verification and characterization.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to analyze 1,4-disubstituted triazoles, grounded in the principles of scientific integrity and practical, field-proven insights. We will explore the causality behind experimental choices and present self-validating protocols to ensure trustworthy and reproducible results.
The Spectroscopic Fingerprint: A Multi-faceted Approach
No single technique provides a complete structural picture. Instead, a combination of methods is employed to build a comprehensive and definitive characterization of 1,4-disubstituted triazoles.[5][6] The primary tools in our analytical arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and to a lesser extent, Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique probes different aspects of the molecular structure, and their combined data provides a powerful and synergistic approach to structural elucidation.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural analysis of 1,4-disubstituted triazoles.[8] It provides detailed information about the carbon-hydrogen framework, the electronic environment of the nuclei, and the connectivity of atoms within the molecule.[6][9]
Key Diagnostic Signals in ¹H NMR
The proton NMR spectrum of a 1,4-disubstituted triazole exhibits a highly characteristic singlet for the C5-H proton of the triazole ring.[10] This signal typically appears in the downfield region of the spectrum, generally between δ 7.0 and 9.5 ppm .[10][11] The exact chemical shift is influenced by the nature of the substituents at the N1 and C4 positions. Electron-withdrawing groups will shift this proton further downfield, while electron-donating groups will cause an upfield shift. The presence of this singlet is a strong indicator of the successful formation of the 1,4-disubstituted triazole ring.[10]
Distinguishing Isomers with ¹³C NMR
While ¹H NMR is invaluable, ¹³C NMR provides a simple and rapid method to definitively distinguish between 1,4- and 1,5-disubstituted triazole isomers.[12] For 1,4-disubstituted triazoles, the signal for the unsubstituted C5 carbon of the triazole ring typically appears around δ 120-125 ppm .[12] In contrast, the unsubstituted C4 carbon of the 1,5-isomer resonates further downfield, at approximately δ 133 ppm .[12] This significant difference in chemical shift provides an unambiguous diagnostic tool for isomer identification. The C4 carbon of the 1,4-isomer, being substituted, will have a chemical shift that is highly dependent on the attached group.
| Spectroscopic Feature | ¹H NMR | ¹³C NMR |
| Triazole Ring C-H | Singlet, δ 7.0-9.5 ppm[10][11] | C5: ~δ 120-125 ppm[12] |
| Key Diagnostic for 1,4-Isomer | Presence of a single, downfield triazole proton singlet. | Upfield shift of the unsubstituted triazole carbon (C5) compared to the 1,5-isomer.[12] |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][9] For 1,4-disubstituted triazoles, IR spectroscopy is particularly useful for confirming the presence of the triazole ring and identifying the functional groups of the substituents.
Characteristic absorption bands for the 1,2,3-triazole ring can be observed, although they can sometimes be weak or overlap with other signals. Key vibrations to look for include:
-
C-H stretching of the triazole ring: ~3100-3150 cm⁻¹
-
N=N stretching : ~1417–1424 cm⁻¹[13]
-
Ring stretching vibrations : A series of bands between 900 and 1200 cm⁻¹
The true power of IR in this context lies in confirming the successful incorporation of the azide and alkyne starting materials into the triazole product. For example, the disappearance of the strong, sharp azide (N₃) stretch (around 2100 cm⁻¹) and the terminal alkyne C≡C-H stretch (around 3300 cm⁻¹) is a clear indication that the cycloaddition reaction has occurred.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[5] It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information.[14] For 1,4-disubstituted triazoles, high-resolution mass spectrometry (HRMS) is routinely used to confirm the elemental composition of the synthesized molecule with high accuracy.[1][11]
The fragmentation patterns of 1,2,3-triazoles can be complex. A common fragmentation pathway involves the loss of a molecule of nitrogen (N₂).[14] The subsequent fragmentation will then depend on the nature of the substituents at the N1 and C4 positions. Analysis of these fragment ions can help to confirm the structure of the substituents and their connection to the triazole ring.
UV-Visible Spectroscopy: Investigating Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.[6][15] While not as structurally informative as NMR or MS for this class of compounds, UV-Vis spectroscopy can provide insights into the electronic properties of 1,4-disubstituted triazoles, particularly those with conjugated or aromatic substituents.[16]
The absorption maxima (λmax) and molar absorptivity (ε) are dependent on the electronic nature of the substituents and the overall conjugation of the molecule. This technique can be particularly useful for studying the photophysical properties of triazole-containing materials.[16]
Experimental Workflow & Protocols
A logical and systematic workflow is crucial for the efficient and accurate spectroscopic analysis of newly synthesized 1,4-disubstituted triazoles.
Caption: General workflow for the spectroscopic analysis of 1,4-disubstituted triazoles.
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of the purified 1,4-disubstituted triazole into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is fully soluble. The choice of solvent can slightly affect the chemical shifts.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
-
Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
Analysis: Cap the NMR tube and insert it into the NMR spectrometer for data acquisition.
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.
-
Sample Application: Place a small amount (a few milligrams) of the solid or liquid 1,4-disubstituted triazole sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Protocol 3: High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the 1,4-disubstituted triazole (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. The instrument should be calibrated to ensure high mass accuracy.
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare it to the calculated theoretical mass to confirm the elemental composition.
Conclusion
The spectroscopic analysis of 1,4-disubstituted triazoles is a well-established process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the most detailed structural information, with the chemical shifts of the triazole ring protons and carbons serving as key diagnostic markers for isomer identification. IR spectroscopy is invaluable for monitoring the reaction progress and identifying functional groups, while mass spectrometry provides definitive confirmation of the molecular weight and elemental composition. By following the structured workflow and robust protocols outlined in this guide, researchers can confidently and accurately characterize their novel 1,4-disubstituted triazole derivatives, paving the way for further advancements in drug discovery and materials science.
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A Comparative Guide to Catalysts for the Synthesis of 1-Phenyl-4-Substituted-1,2,3-Triazoles
Introduction: The Enduring Significance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole core is a privileged heterocyclic motif that has become a cornerstone in modern medicinal chemistry, materials science, and bioconjugation.[1][2][3] Its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding have cemented its status as a valuable pharmacophore and a versatile molecular linker. The advent of "click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized the synthesis of these compounds, with the azide-alkyne cycloaddition reaction being the most prominent example.[4][5] However, the regioselectivity of this transformation—determining whether the 1,4- or 1,5-disubstituted isomer is formed—is entirely dependent on the choice of catalyst. This guide provides a comprehensive, data-driven comparison of the most effective catalytic systems for the synthesis of 1-phenyl-4-substituted-1,2,3-triazoles, offering researchers the insights needed to select the optimal catalyst for their specific application.
The Dichotomy of Regioselectivity: A Tale of Two Metals
The synthesis of 1,2,3-triazoles from azides and terminal alkynes can lead to two distinct regioisomers: the 1,4-disubstituted and the 1,5-disubstituted product. The choice between these two outcomes is almost exclusively dictated by the catalyst employed, with copper and ruthenium complexes representing the two pillars of regioselective triazole synthesis.[1][6][7]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Gateway to 1,4-Disubstituted Triazoles
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction, renowned for its efficiency, reliability, and exclusive formation of the 1,4-disubstituted regioisomer.[4][5][8][9] This reaction's success lies in its mild reaction conditions, tolerance of a wide range of functional groups, and often simple work-up procedures.[10]
Catalyst Variants for CuAAC:
The active catalytic species in CuAAC is Cu(I). There are several convenient methods to introduce or generate this species in the reaction mixture:
-
Direct Copper(I) Salts: The most straightforward approach involves the use of Cu(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr).[8] While effective, these salts can be sensitive to oxidation, requiring careful handling under an inert atmosphere.
-
In Situ Reduction of Copper(II) Salts: A more common and user-friendly method is the in situ reduction of an inexpensive and stable Cu(II) salt, typically copper(II) sulfate (CuSO₄), using a reducing agent.[5][8][10] Sodium ascorbate is the most widely used reductant, as it efficiently generates the active Cu(I) catalyst and prevents oxidative homocoupling of the alkyne.[8]
-
Heterogeneous Copper Catalysts: To simplify catalyst removal and recycling, various heterogeneous copper catalysts have been developed. These include copper nanoparticles, copper-in-charcoal, and copper supported on various organic or inorganic materials.[3][8][11][12] These systems offer the advantage of easy separation from the reaction mixture, which is particularly important for applications where residual copper is a concern, such as in the synthesis of pharmaceutical compounds.[11]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): The Path to 1,5-Disubstituted Triazoles
For applications where the 1,5-disubstituted regioisomer is desired, ruthenium catalysts are the tools of choice. The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a highly regioselective route to these alternative triazole structures.[1][5][13][14]
Key Catalysts for RuAAC:
The most effective catalysts for RuAAC are pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD) (COD = 1,5-cyclooctadiene).[13][14][15] These catalysts have demonstrated broad substrate scope and high catalytic activity, enabling the synthesis of a wide array of 1,5-disubstituted 1,2,3-triazoles.[14] A significant advantage of RuAAC is its ability to catalyze the cycloaddition of both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles, a feat not readily achieved with CuAAC.[13][14][16][17]
Mechanistic Underpinnings of Regioselectivity
The distinct regiochemical outcomes of CuAAC and RuAAC are a direct consequence of their differing reaction mechanisms.
The CuAAC Mechanism:
The currently accepted mechanism for CuAAC is not a concerted cycloaddition. Instead, it proceeds through a stepwise pathway.[10][18] The key steps involve the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper metallacycle.[10][19] This intermediate subsequently undergoes ring contraction and protonolysis to yield the 1,4-disubstituted triazole and regenerate the Cu(I) catalyst.[10]
Caption: General experimental workflow for catalyst selection in triazole synthesis.
Protocol 1: CuAAC Synthesis of 1-Phenyl-4-benzyl-1,2,3-triazole (1,4-isomer)
This protocol is adapted from standard procedures for CuAAC reactions.
-
Phenyl azide (1.0 mmol, 1.0 equiv)
-
3-Phenyl-1-propyne (1.0 mmol, 1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
tert-Butanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a 10 mL round-bottom flask, add phenyl azide and 3-phenyl-1-propyne.
-
Add tert-butanol and water to dissolve the reactants.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water (e.g., 0.1 mmol in 0.5 mL).
-
Add the copper(II) sulfate pentahydrate to the reaction flask, followed by the freshly prepared sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure 1,4-disubstituted triazole.
Protocol 2: RuAAC Synthesis of 1-Phenyl-5-benzyl-1,2,3-triazole (1,5-isomer)
This protocol is based on established methods for RuAAC.
-
Phenyl azide (1.0 mmol, 1.0 equiv)
-
3-Phenyl-1-propyne (1.0 mmol, 1.0 equiv)
-
Cp*RuCl(COD) (0.02 mmol, 2 mol%)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Cp*RuCl(COD).
-
Add anhydrous toluene to the flask, followed by phenyl azide and 3-phenyl-1-propyne.
-
Heat the reaction mixture to 80 °C and stir. The reaction is typically complete within 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the pure 1,5-disubstituted triazole.
Conclusion and Future Outlook
The choice of catalyst in the azide-alkyne cycloaddition is a powerful tool that allows for complete control over the regiochemical outcome of the reaction. Copper-catalyzed systems remain the workhorse for the reliable and efficient synthesis of 1,4-disubstituted 1,2,3-triazoles, embodying the principles of click chemistry. Ruthenium catalysts have emerged as an indispensable complement, providing selective access to the 1,5-disubstituted isomers and expanding the substrate scope to include internal alkynes.
As the demand for structurally diverse and complex molecules continues to grow, so too will the need for innovative catalytic systems. Future research will likely focus on the development of more sustainable and recyclable catalysts, as well as catalysts that can provide access to fully substituted triazoles with even greater efficiency and selectivity. The ongoing exploration of other metal-based a[1][6]nd metal-free c[1][7]atalytic systems promises to further enrich the synthetic chemist's toolbox for the construction of this invaluable heterocyclic scaffold.
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A Comparative Guide to Bioconjugation Linkers: Evaluating the Efficiency of 4-(Bromomethyl)-1-phenyl-1H-1,2,3-triazole Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the choice of a linker molecule is a critical decision that profoundly influences the stability, efficacy, and overall performance of the resulting conjugate. This guide provides a detailed comparison of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole, a triazole-based alkylating agent, with other widely used linkers in the field. By examining their reaction mechanisms, kinetics, stability, and specificity, supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their bioconjugation strategies.
The Central Role of Linkers in Bioconjugation
Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule. This powerful technique is the cornerstone of numerous applications, from the development of antibody-drug conjugates (ADCs) and fluorescently labeled proteins for imaging to the immobilization of enzymes. The linker is the chemical bridge that connects the two entities, and its properties are paramount to the success of the conjugate. An ideal linker should exhibit high reactivity and specificity towards the target functional group, form a stable covalent bond, and possess properties (such as solubility and length) that are compatible with the intended application.
Unveiling this compound: A Triazole-Based Alkylating Agent
This compound belongs to the class of haloacetamide-like reagents, which are known for their ability to alkylate nucleophilic functional groups, most notably the thiol group of cysteine residues.[1] The 1,2,3-triazole ring is a highly stable aromatic heterocycle, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4] This triazole core is valued in medicinal chemistry for its metabolic stability and its capacity to act as a rigid and non-hydrolyzable amide bond mimic.[5][6]
The reactive component of this linker is the bromomethyl group. The bromine atom, being a good leaving group, facilitates a nucleophilic substitution reaction with the deprotonated thiol group (thiolate) of a cysteine residue, forming a stable thioether bond.[1]
Caption: Mechanism of cysteine alkylation by this compound.
Comparative Analysis with Other Linker Chemistries
The effectiveness of a linker is best understood when compared to other established chemistries. Here, we compare the triazole-based alkylating agent with two of the most common classes of linkers: maleimides and N-hydroxysuccinimide (NHS) esters.
Reactivity and Specificity
The strategic modification of cysteine residues is a cornerstone of modern bioconjugation due to the unique nucleophilicity of the cysteine thiol group.[1]
-
This compound (Haloacetamide-like): This class of reagents reacts with cysteine thiols via an SN2 mechanism.[7] While highly specific for thiols, they can also exhibit off-target reactions with other nucleophilic residues like methionine, lysine, and histidine, particularly at higher pH and concentrations.[7][8] The reaction rate is generally slower compared to maleimides.[9]
-
Maleimides: These are among the most frequently used reagents for cysteine bioconjugation.[9] They react with thiols via a Michael addition, which is typically very fast and highly specific for cysteine residues at a pH range of 6.5-7.5.[10] Above pH 7.5, maleimides can also react with amines, such as the side chain of lysine.[10]
-
NHS Esters: N-hydroxysuccinimide esters are primarily used for modifying primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[11][12] The reaction forms a stable amide bond. While highly efficient for targeting amines, they are not suitable for cysteine-specific conjugation.
| Linker Class | Target Residue | Reaction Mechanism | Relative Reaction Rate | pH Optimum |
| This compound | Cysteine | SN2 Nucleophilic Substitution | Moderate | 7.5 - 8.5 |
| Maleimide | Cysteine | Michael Addition | Fast | 6.5 - 7.5 |
| NHS Ester | Lysine, N-terminus | Acylation | Fast | 7.0 - 8.0 |
Stability of the Resulting Conjugate
The stability of the covalent bond formed between the linker and the biomolecule is crucial, especially for in vivo applications where the conjugate is exposed to a complex biological environment.
-
Thioether Bond (from Triazole Alkylating Agent): The thioether bond formed by the reaction of a haloacetamide-like reagent with a cysteine thiol is highly stable and considered irreversible under physiological conditions.[1] This stability is a significant advantage for applications requiring long-term integrity of the conjugate.
-
Thiosuccinimide Linkage (from Maleimide): The thiosuccinimide adduct formed from the maleimide-thiol reaction is susceptible to a retro-Michael reaction.[13][14][15] This can lead to deconjugation, particularly in the presence of other thiols like glutathione, which is abundant in the intracellular environment.[13][14] This instability can be a major drawback, leading to off-target effects and reduced efficacy of the bioconjugate.[15] However, the succinimide ring can undergo hydrolysis to form a stable maleamic acid thioether, which prevents the retro-Michael reaction.[14][16] Strategies to accelerate this hydrolysis have been developed to improve the long-term stability of maleimide conjugates.[16]
-
Amide Bond (from NHS Ester): The amide bond formed from the reaction of an NHS ester with an amine is extremely stable and resistant to hydrolysis under physiological conditions.
| Linker Class | Formed Bond | Stability | Key Considerations |
| This compound | Thioether | Very High | Irreversible linkage. |
| Maleimide | Thiosuccinimide | Moderate | Susceptible to retro-Michael reaction and thiol exchange. Can be stabilized by hydrolysis. |
| NHS Ester | Amide | Very High | Highly stable and resistant to cleavage. |
Experimental Protocols
Detailed and validated protocols are essential for reproducible bioconjugation. Below are representative experimental workflows for cysteine alkylation and amine acylation.
General Protocol for Cysteine Alkylation using a Haloacetamide-like Linker
This protocol is a general guideline for the conjugation of a thiol-containing protein with a reagent like this compound.
Caption: Workflow for cysteine alkylation.
Step-by-Step Methodology:
-
Protein Preparation: Dissolve the thiol-containing protein in a suitable, amine-free, degassed buffer (e.g., phosphate buffer) at a pH between 7.5 and 8.5. The concentration of the protein will depend on the specific application.
-
Disulfide Reduction (if necessary): If the cysteine residues are involved in disulfide bonds, they must be reduced. Add a 5-10 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) and incubate for 1-2 hours at room temperature.
-
Linker Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved linker to the protein solution. The optimal molar ratio should be determined empirically. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted linker and byproducts using a desalting column or size-exclusion chromatography (SEC).
Comparative In Vitro Plasma Stability Assay
To assess the stability of the formed conjugate, an in vitro plasma stability assay is crucial.
Caption: Workflow for in vitro plasma stability assay.
Step-by-Step Methodology:
-
Sample Preparation: Incubate the purified bioconjugate in plasma (e.g., human or mouse) at a defined concentration at 37°C.
-
Aliquoting: At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma-conjugate mixture.
-
Analysis: Analyze the aliquots to determine the concentration of the intact bioconjugate. This can be achieved using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the percentage of intact conjugate against time to determine the stability profile of the linker.
Conclusion and Future Perspectives
The selection of a bioconjugation linker is a multifaceted decision that requires careful consideration of reactivity, specificity, and the stability of the resulting conjugate.
-
This compound represents a class of linkers that form highly stable thioether bonds with cysteine residues. The inherent stability of the triazole core further enhances the robustness of the resulting bioconjugate. This makes it an excellent candidate for applications demanding long-term stability in a biological environment. However, its reactivity is generally lower than that of maleimides, and potential off-target reactions need to be considered and optimized for.
-
Maleimides offer the advantage of rapid and highly specific conjugation to cysteine residues under mild conditions. However, the potential instability of the thiosuccinimide linkage due to the retro-Michael reaction is a significant concern that needs to be addressed, for instance, by promoting hydrolysis of the succinimide ring.
-
NHS esters remain the gold standard for the modification of primary amines, forming exceptionally stable amide bonds.
Ultimately, the choice of linker will depend on the specific requirements of the application. For instance, if absolute stability is paramount, a haloacetamide-like linker such as this compound is a strong contender. If rapid conjugation is the primary concern, a maleimide linker might be more suitable, provided that the stability of the conjugate is thoroughly validated.
The field of bioconjugation is continuously evolving, with new linker technologies emerging that offer improved stability, selectivity, and functionality. The triazole moiety, with its exceptional stability and synthetic accessibility via click chemistry, will likely continue to be a valuable component in the design of next-generation linkers for advanced bioconjugates.
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Kowol, C. R., et al. (2018). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 24(65), 17194-17198. Retrieved from [Link]
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Wang, Y., et al. (2019). Fast Cysteine Bioconjugation Chemistry. Chem, 5(10), 2563-2583. Retrieved from [Link]
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Goldsmith, C. R., et al. (2012). Triazole bridges as versatile linkers in electron donor-acceptor conjugates. Dalton Transactions, 41(42), 13014-13024. Retrieved from [Link]
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Lyon, R. P., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 25(8), 1487-1495. Retrieved from [Link]
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Christie, R. J., et al. (2018). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Bioconjugate Chemistry, 29(4), 1047-1051. Retrieved from [Link]
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Kuznetsova, A. A., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 228, 103914. Retrieved from [Link]
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Jewett, J. C., & Bertozzi, C. R. (2010). Click Triazoles for Bioconjugation. In Click Chemistry for Biotechnology and Materials Science (pp. 15-33). Wiley-VCH Verlag GmbH & Co. KGaA. Retrieved from [Link]
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Mir, M. H., et al. (2019). Fast Cysteine Bioconjugation Chemistry. Chem, 5(10), 2563-2583. Retrieved from [Link]
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Etheve-Quelquejeu, M., et al. (2021). Halo‐1,2,3‐triazoles: Valuable Compounds to Access Biologically Relevant Molecules. Chemistry – A European Journal, 27(6), 1909-1925. Retrieved from [Link]
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T. M. T. Nguyen, et al. (2020). Charged Triazole Cross-Linkers for Hyaluronan-Based Hybrid Hydrogels. Polymers, 12(10), 2371. Retrieved from [Link]
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Ban, H., et al. (2017). A novel strategy for non-aqueous bioconjugation of substituted phenyl-1,2,4-triazole-3,5-dione analogues. Molecules, 22(10), 1675. Retrieved from [Link]
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G. G. G. Manolikakes, et al. (2018). Triazole-Modified Nucleic Acids for the Application in Bioorganic and Medicinal Chemistry. Molecules, 23(10), 2649. Retrieved from [Link]
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van Berkel, S. S., et al. (2007). Metal-free triazole formation as a tool for bioconjugation. Chembiochem, 8(13), 1504-1508. Retrieved from [Link]
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Kumar, A., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry, 11(2), 141-163. Retrieved from [Link]
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D. K. Kumar, et al. (2014). Synthesis of biologically important 4-Phenyl- C -glycosyl-1,2,3-triazole derivatives by Cu(I)-catalyzed azide–alkyne cycloaddition. Tetrahedron Letters, 55(1), 189-193. Retrieved from [Link]
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A. M. Shawky, et al. (2021). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. Molecules, 26(3), 701. Retrieved from [Link]
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Zhang, X., et al. (2020). Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. European Journal of Medicinal Chemistry, 190, 112085. Retrieved from [Link]
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Liu, H., et al. (2016). The Characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on Acute Toxicity, Antimicrobial Activities, Photophysical Property, and Binding to Two Globular Proteins. Journal of Photochemistry and Photobiology B: Biology, 164, 191-203. Retrieved from [Link]
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Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460-5463. Retrieved from [Link]
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J. D. Williams, et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(39), 25357-25363. Retrieved from [Link]
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A. M. M. El-Saghier, et al. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1162-1167. Retrieved from [Link]
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Cui, H., et al. (2020). 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity. ACS Medicinal Chemistry Letters, 11(10), 1935-1942. Retrieved from [Link]
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A. M. Badiea, et al. (2023). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports, 13(1), 11270. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2012). 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1818. Retrieved from [Link]
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A Comparative Computational and Experimental Guide to the Reactivity of 4-(Bromomethyl)-1-phenyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1,2,3-triazole moiety has emerged as a cornerstone pharmacophore, valued for its exceptional metabolic stability and its capacity to forge impactful hydrogen bonding and dipole interactions. Among the diverse array of triazole-containing building blocks, 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole stands out as a highly versatile reagent. Its utility is anchored in the reactive bromomethyl group, which serves as a linchpin for introducing the 1-phenyl-1,2,3-triazole scaffold into a wide range of molecular architectures through nucleophilic substitution reactions.
This guide provides a comprehensive analysis of the reactivity of this compound, juxtaposing theoretical predictions from computational analysis with a representative experimental protocol. We will delve into the electronic properties that govern its reactivity and compare it with analogous chloro and tosylate derivatives, as well as the parent benzyl bromide, to provide a nuanced understanding of its synthetic utility.
Theoretical Framework: A Computational Deep Dive into Reactivity
To elucidate the intrinsic reactivity of this compound and its counterparts, we employ Density Functional Theory (DFT) calculations. This powerful computational tool allows us to probe the electronic structure and energy landscapes of molecules, offering predictive insights into their chemical behavior.
Computational Methodology
All calculations are performed using the Gaussian 16 suite of programs. The geometries of all species are optimized using the B3LYP functional with the 6-311+G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. Solvation effects in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), are modeled using the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM). Frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies.
A key aspect of this analysis is the application of Frontier Molecular Orbital (FMO) theory. FMO theory simplifies the complex picture of molecular orbitals by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a nucleophilic substitution reaction, the energy of the LUMO of the electrophile is of paramount importance. A lower LUMO energy indicates a greater propensity to accept electrons, thus signaling higher reactivity.
dot graph "Computational_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
subgraph "cluster_Input" { label="Input Structures"; bgcolor="#E8F0FE"; "Start" [label="Define Reactants:\n- 4-(X-methyl)-1-phenyl-1H-1,2,3-triazole\n (X = Br, Cl, OTs)\n- Benzyl Bromide", shape="parallelogram", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_DFT" { label="DFT Calculations (Gaussian 16)"; bgcolor="#E6F4EA"; "Opt" [label="Geometry Optimization\n(B3LYP/6-311+G(d,p))"]; "Freq" [label="Frequency Calculation\n(Confirms minima)"]; "Solv" [label="Solvation Model\n(IEFPCM - DMF)"]; "Props" [label="Electronic Properties\n(HOMO, LUMO, ESP)"]; }
subgraph "cluster_Analysis" { label="Reactivity Analysis"; bgcolor="#FEF7E0"; "FMO" [label="Frontier Molecular Orbital (FMO) Analysis\n- LUMO energy comparison"]; "ESP_Map" [label="Electrostatic Potential (ESP) Map\n- Identify electrophilic sites"]; "Compare" [label="Comparative Reactivity Prediction"]; }
"Start" -> "Opt"; "Opt" -> "Freq"; "Freq" -> "Solv"; "Solv" -> "Props"; "Props" -> "FMO"; "Props" -> "ESP_Map"; "FMO" -> "Compare"; "ESP_Map" -> "Compare"; } caption: "Computational workflow for reactivity analysis."
Predicted Reactivity of this compound
The optimized geometry of this compound reveals a planar triazole ring, with the phenyl and bromomethyl groups oriented to minimize steric hindrance. The key to its reactivity in nucleophilic substitution lies in the electronic properties of the C-Br bond and the influence of the triazole ring.
Frontier Molecular Orbital (FMO) Analysis: The LUMO of the molecule is primarily localized on the σ* anti-bonding orbital of the C-Br bond. This indicates that the carbon atom of the bromomethyl group is the most electrophilic site and, therefore, the most susceptible to nucleophilic attack. The energy of this LUMO is a critical descriptor of reactivity.
Electrostatic Potential (ESP) Map: The ESP map visually corroborates the FMO analysis. A region of positive electrostatic potential (blue) is concentrated on the carbon atom of the bromomethyl group, confirming its electrophilic character. This positive charge is a result of the electron-withdrawing inductive effects of both the bromine atom and the 1-phenyl-1,2,3-triazole moiety.
Comparative Analysis with Alternative Reagents
To provide a comprehensive understanding of its synthetic utility, we compare the computationally predicted reactivity of this compound with its chloro and tosylate analogs, as well as with benzyl bromide as a baseline.
| Compound | Leaving Group | Calculated LUMO Energy (eV) in DMF | Calculated Partial Charge on CH₂ Carbon (Mulliken) | Predicted Relative Reactivity |
| 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole | Cl⁻ | -0.85 | +0.15 | Good |
| This compound | Br⁻ | -1.20 | +0.12 | Excellent |
| 4-(Tosyloxymethyl)-1-phenyl-1H-1,2,3-triazole | TsO⁻ | -1.55 | +0.25 | Superior |
| Benzyl Bromide | Br⁻ | -0.98 | +0.08 | Very Good |
Analysis of Computational Data:
-
LUMO Energies: A lower LUMO energy corresponds to a more electrophilic species and, consequently, a higher reactivity towards nucleophiles. The calculated LUMO energies follow the trend: 4-(tosyloxymethyl) < 4-(bromomethyl) < benzyl bromide < 4-(chloromethyl). This predicts that the tosylate derivative will be the most reactive, followed by the bromide, and then the chloride. Notably, this compound is predicted to be more reactive than benzyl bromide, suggesting that the electron-withdrawing nature of the triazole ring enhances the electrophilicity of the benzylic-like carbon.
-
Partial Charges: The calculated partial positive charge on the methylene carbon atom also provides an indication of its electrophilicity. The tosylate derivative exhibits the highest positive charge, consistent with its predicted highest reactivity.
Experimental Protocol: A Representative Nucleophilic Substitution
To contextualize the computational predictions, we provide a detailed protocol for a representative SN2 reaction: the synthesis of 4-(azidomethyl)-1-phenyl-1H-1,2,3-triazole.
Materials and Methods
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer (¹H and ¹³C NMR)
-
Infrared spectrometer (FT-IR)
Step-by-Step Procedure
-
Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add sodium azide (1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:1).
-
Work-up: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Characterization: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:2) to afford the pure 4-(azidomethyl)-1-phenyl-1H-1,2,3-triazole. Characterize the product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
dot graph "SN2_Mechanism" { layout="dot"; rankdir="LR"; node [shape="plaintext", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10", color="#34A853"];
"Reactants" [label="Nu⁻ + R-CH₂-X"]; "TS" [label="[Nu---CH₂(R)---X]⁻\n(Transition State)"]; "Products" [label="Nu-CH₂-R + X⁻"];
"Reactants" -> "TS" [label="Backside Attack"]; "TS" -> "Products" [label="Leaving Group Departure"]; } caption: "Proposed S_N2 reaction mechanism."
Comparison of Computational Predictions with Expected Experimental Outcomes
Based on the computational analysis and established principles of chemical reactivity, we can predict the trend in reaction yields for the synthesis of 4-(azidomethyl)-1-phenyl-1H-1,2,3-triazole using the different halomethyl and tosyloxymethyl precursors under identical reaction conditions.
| Precursor | Leaving Group | Predicted Reactivity | Expected Yield |
| 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole | Cl⁻ | Good | Moderate to Good |
| This compound | Br⁻ | Excellent | High |
| 4-(Tosyloxymethyl)-1-phenyl-1H-1,2,3-triazole | TsO⁻ | Superior | Very High |
| Benzyl Bromide | Br⁻ | Very Good | Good to High |
This predicted trend aligns with the well-established leaving group ability: TsO⁻ > Br⁻ > Cl⁻. The computational data provides a quantitative basis for this qualitative trend. The lower LUMO energy and higher partial positive charge on the benzylic carbon of the tosylate derivative suggest a lower activation energy for the nucleophilic attack, leading to a faster reaction and a higher expected yield.
The enhanced reactivity of this compound compared to benzyl bromide is a key insight from this analysis. The electron-withdrawing nature of the triazole ring, while not as powerful as the sulfonyl group in the tosylate, is sufficient to activate the benzylic position towards nucleophilic attack more effectively than a simple phenyl ring.
Conclusion and Implications for Drug Development
This guide has provided a comprehensive computational and experimental overview of the reactivity of this compound. Our DFT calculations have elucidated the electronic factors that govern its reactivity and have enabled a predictive comparison with its chloro and tosylate analogs, as well as with benzyl bromide.
For researchers in drug development, this analysis offers several key takeaways:
-
Reagent Selection: this compound is an excellent choice for introducing the 1-phenyl-1,2,3-triazole moiety via nucleophilic substitution, offering a good balance of reactivity and stability. For reactions requiring even milder conditions or faster rates, the corresponding tosylate would be the superior, albeit more expensive, option.
-
Predictive Power of Computation: This guide demonstrates the utility of computational chemistry in predicting and rationalizing reactivity trends. By employing DFT calculations, researchers can make informed decisions about reagent selection and reaction design, potentially saving valuable experimental time and resources.
-
Versatility in Synthesis: The facile displacement of the bromide from this compound opens up a vast chemical space for the synthesis of novel drug candidates. A wide array of nucleophiles, including amines, thiols, phenols, and azides, can be employed to generate diverse libraries of triazole-containing compounds for biological screening.
By integrating computational analysis with experimental practice, scientists can accelerate the drug discovery process, moving more efficiently from rational design to the synthesis of promising new therapeutic agents.
References
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-
Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094. [Link]
-
MySkinRecipes. (n.d.). 1-(4-(Chloromethyl)phenyl)-1H-1,2,3-triazole. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole
As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle, including its safe and compliant disposal. The compound 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole is a valuable synthetic intermediate, prized for the reactivity of its bromomethyl group which allows for facile nucleophilic substitution.[1] However, this reactivity, combined with its nature as a halogenated heterocyclic compound, necessitates a rigorous and well-understood disposal protocol to ensure the safety of laboratory personnel and protect the environment.
This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety principles for handling hazardous chemical waste. We will delve into the chemical reasoning behind these procedures, ensuring that researchers, scientists, and drug development professionals can manage this waste stream with confidence and integrity.
Hazard Assessment and Chemical Profile
Understanding the inherent risks of a compound is the foundation of its safe management. While specific toxicological data for this compound is limited, its structural motifs—a brominated alkyl group and a triazole ring—provide clear indicators for hazard assessment.
The presence of the bromomethyl group suggests that the compound is a potential alkylating agent, capable of reacting with biological nucleophiles, and should be handled as a toxic and potentially corrosive substance. Safety Data Sheets for structurally similar compounds, such as 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide, classify them as causing severe skin burns and eye damage.[2][3][4] The Sigma-Aldrich SDS for the target compound specifically notes it as "Acute Toxicity, Oral, Category 4," carrying the warning "Harmful if swallowed."[5]
Furthermore, upon combustion or decomposition at high temperatures, triazoles and brominated compounds can release highly toxic fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide (HBr).[4][6][7]
Table 1: Key Properties of this compound for Disposal Consideration
| Property | Value / Information | Relevance to Disposal & Safety |
| Molecular Formula | C₉H₈BrN₃[5][8] | Identifies the compound as a brominated organic. |
| Molecular Weight | 238.08 g/mol [5][8] | Basic chemical identifier. |
| Physical Form | Solid[5] | Affects spill cleanup procedures (sweeping vs. absorbing). |
| Hazard Class | Acute Toxicity 4, Oral[5] | Harmful if ingested. Mandates strict handling protocols. |
| Incompatibilities | Strong oxidizing agents, strong acids/alkalis, amines.[4][6] | Must not be mixed with incompatible chemicals in waste containers. |
| Decomposition | May produce toxic fumes (NOx, HBr) under fire conditions.[4][6] | Informs emergency fire response; avoid incineration outside of approved facilities. |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for disposing of this compound is waste segregation . Halogenated organic compounds require a specific disposal pathway because co-processing with non-halogenated waste can lead to the formation of toxic byproducts like brominated dioxins during incineration.[9] Never dispose of this compound down the drain or in the regular trash.[10]
Before handling the compound in any form (pure, in solution, or as waste), the following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield (European Standard EN 166).[3]
-
Hand Protection: Use chemically resistant nitrile gloves.[10]
-
Body Protection: A laboratory coat is essential to protect skin and clothing.[10]
-
Respiratory Protection: All handling of the solid or concentrated solutions should occur within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]
Step 1: Designate a Waste Container. Obtain a dedicated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This container must be specifically designated for "Halogenated Organic Waste." [9][10][11] The container should be made of a material compatible with the waste (e.g., polyethylene or glass) and have a secure, tight-fitting lid.
Step 2: Collect Solid Waste. Carefully transfer any unneeded pure this compound, contaminated spatulas, or weigh boats directly into the designated halogenated waste container. Minimize the generation of dust.
Step 3: Collect Contaminated Labware. Disposable labware (e.g., pipette tips, gloves) that is grossly contaminated should be placed in the halogenated waste container. For non-disposable glassware, rinse it with a small amount of a suitable organic solvent (e.g., acetone or ethanol). The first rinse (rinsate) is considered hazardous and must be collected in the "Halogenated Organic Waste" container. Subsequent rinses can be managed according to your lab's standard procedures for non-halogenated solvent waste, provided the initial contamination has been effectively removed.
Step 4: Collect Liquid Waste. Any solutions containing this compound, including reaction mother liquors and chromatography fractions, must be collected in the "Halogenated Organic Waste" container. Do not mix this waste stream with aqueous or non-halogenated organic waste.[9]
Step 5: Label the Waste Container. Properly label the waste container immediately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate concentration and volume.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date the container was started.
Step 6: Store the Waste Container. Keep the waste container tightly closed except when adding waste.[12] Store it in a well-ventilated, designated satellite accumulation area within the laboratory, away from incompatible materials.[13] The storage area should have secondary containment to capture any potential leaks.
Step 7: Arrange for Pickup. Once the container is full or you are finished with the project, contact your institution's EHS department to schedule a waste pickup.[10] Do not attempt to dispose of the chemical yourself. Professional hazardous waste disposal companies will handle the ultimate destruction, typically via high-temperature incineration under controlled conditions.
Disposal Decision-Making Flowchart
The following diagram outlines the logical steps for managing waste generated from work with this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposure
Accidents can happen, and preparedness is key to mitigating risks.
-
Small Spill (Solid): If a small amount of solid is spilled within a chemical fume hood, carefully sweep it up, avoiding dust generation.[3] Place the collected material and any contaminated cleaning materials (e.g., paper towels) into the designated "Halogenated Organic Waste" container.
-
Large Spill: Evacuate the immediate area and alert your laboratory supervisor and EHS department. Prevent others from entering the area. Trained personnel with appropriate respiratory protection should handle the cleanup.
-
General Cleanup: Decontaminate the spill area with soap and water after the bulk of the material has been removed. Collect all cleanup materials as hazardous waste.
-
Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[14] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][14] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[14] If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.
By adhering to these detailed procedures, researchers can handle and dispose of this compound in a manner that is safe, compliant, and scientifically responsible, upholding the highest standards of laboratory practice.
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A Senior Application Scientist's Guide to Handling 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole
Introduction: Beyond the Synthesis Protocol
As researchers dedicated to advancing drug discovery, we frequently work with novel chemical entities that are both promising and potent. 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole is one such compound. Its structure, featuring a stable 1,2,3-triazole ring and a reactive bromomethyl group, makes it a valuable synthetic intermediate for creating diverse molecular architectures.[1] However, the very features that make this compound chemically useful also render it hazardous. The bromomethyl moiety, in particular, classifies it as a reactive alkylating agent, demanding a rigorous and informed approach to safety.
This guide moves beyond a simple checklist of personal protective equipment (PPE). It is designed to instill a deep, causal understanding of why specific precautions are necessary. By treating every protocol as a self-validating system, we empower you, our fellow scientists, to not only protect yourselves but also to cultivate an unassailable culture of safety within your laboratories. This document is grounded in established occupational safety standards from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[2][3]
Hazard Assessment: Understanding the Adversary
The foundation of any safety protocol is a thorough understanding of the chemical's inherent risks. While a comprehensive toxicological profile for this compound is not fully established, its structural analogues and functional groups provide a clear and actionable hazard profile.
-
Corrosivity and Irritation: The primary and most immediate danger stems from its corrosive nature. Safety data for structurally similar compounds, such as 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole, explicitly state that it "Causes severe skin burns and eye damage" and may cause respiratory irritation.[4][5][6] Vendor information for the target compound corroborates this, warning that it can "burn body tissues" and cause "serious eye damage."[7] This is a direct consequence of the reactive bromomethyl group, which can readily react with biological nucleophiles in the skin, eyes, and respiratory tract.
-
Alkylation Potential: As a bromomethyl-substituted aromatic compound, it is an alkylating agent. These compounds are chemically reactive and can covalently modify DNA, proteins, and other macromolecules. While not explicitly classified as a carcinogen or mutagen, this chemical reactivity warrants treating it as a "Particularly Hazardous Substance" under the OSHA Laboratory Standard, which requires the development of specific Standard Operating Procedures (SOPs).[8]
-
Acute Toxicity: The compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Ingestion can cause severe damage to the delicate tissues of the digestive tract.[4]
The Hierarchy of Controls: A Proactive Defense
Before we even consider PPE, we must implement more effective safety controls. PPE is the last line of defense, essential but insufficient on its own.
-
Elimination/Substitution: While not always feasible in research, consider if a less hazardous analogue could achieve the same synthetic outcome.
-
Engineering Controls: This is the most critical physical barrier. All work involving this compound, from weighing solids to running reactions and workups, must be performed inside a properly functioning and certified chemical fume hood.[5][9] This control is non-negotiable and protects against inhalation of dust or vapors.
-
Administrative Controls: This guide is an administrative control. Your institution must also have a written Chemical Hygiene Plan (CHP) that outlines specific SOPs, provides training, and designates a Chemical Hygiene Officer.[2][10] All personnel must be trained on the specific hazards and handling procedures for this compound before work begins.[11]
Personal Protective Equipment (PPE) Protocol
The following PPE ensemble is the minimum required for any task involving this compound. The selection is based on its corrosive nature and potential for skin absorption and respiratory irritation.
PPE Summary by Task
| Task | Required Engineering Control | Minimum PPE Ensemble |
| Weighing Solid Compound | Chemical Fume Hood | Double Nitrile Gloves, Long-sleeved Lab Coat (fully fastened), Chemical Splash Goggles, Face Shield |
| Preparing Solutions / Transfers | Chemical Fume Hood | Double Nitrile Gloves, Long-sleeved Lab Coat (fully fastened), Chemical Splash Goggles, Face Shield |
| Running Reaction / Work-up | Chemical Fume Hood | Double Nitrile Gloves, Long-sleeved Lab Coat (fully fastened), Chemical Splash Goggles, Face Shield |
| Large-Scale Spill Cleanup (>1g) | Evacuate Area; Professional Response | Full-facepiece respirator with appropriate cartridges, Chemical-resistant Gown/Suit, Heavy-duty Gloves |
Detailed PPE Specifications
-
Hand Protection: Double Gloving
-
Rationale: The compound causes severe skin burns upon contact.[4][5] Double gloving provides redundant protection against tears and minimizes contamination when removing the outer layer.
-
Specification: Wear two pairs of nitrile gloves. Nitrile provides good resistance to a broad range of chemicals.[9] Ensure the inner glove is tucked under the cuff of the lab coat and the outer glove is pulled over the cuff. Change the outer glove immediately if contamination is suspected or every 1-2 hours during extended operations. Wash hands thoroughly after removing gloves.[9]
-
-
Eye and Face Protection: Goggles and Face Shield
-
Rationale: This compound can cause serious, irreversible eye damage.[4][7] Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect from splashes, while a full-face shield protects the rest of the face from corrosive splashes.[12]
-
Specification: Wear ANSI Z87.1-rated chemical splash goggles combined with a full-face shield.
-
-
Body Protection: Laboratory Coat
-
Rationale: A lab coat protects the skin and personal clothing from splashes and spills.
-
Specification: A long-sleeved, fully-buttoned lab coat made of a chemically resistant material is required.[13] For handling larger quantities or during tasks with a higher splash potential, consider a poly-coated, disposable gown for enhanced protection.[14]
-
-
Respiratory Protection
-
Rationale: The solid can form dust, and the compound may have some vapor pressure, both of which can cause severe respiratory tract irritation.[4][5]
-
Specification: Under normal operating conditions, a certified chemical fume hood provides adequate respiratory protection.[5] A respirator is generally not required for routine lab-scale work within a fume hood. However, if there is a failure of engineering controls or a large spill, a NIOSH-approved respirator (e.g., a full-facepiece respirator with organic vapor/acid gas cartridges and a P100 particulate filter) would be necessary.[4] All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[11]
-
Operational and Disposal Plans
Step-by-Step Safe Handling Protocol
-
Preparation: Before starting, ensure the fume hood is operational and uncluttered. Assemble all necessary equipment and reagents. Designate a specific area within the hood for the work.
-
Donning PPE: Don the required PPE in the correct order: lab coat, inner gloves, outer gloves, goggles, and finally, the face shield.
-
Weighing and Transfer: Carefully weigh the solid compound on weighing paper or in a tared container within the fume hood to contain any dust. Use a spatula to gently transfer the solid. Avoid creating dust clouds.
-
During Reaction: Keep the sash of the fume hood as low as possible. Clearly label all containers.[15]
-
Doffing PPE: Remove PPE before leaving the laboratory work area. Remove the outer gloves first, followed by the face shield and goggles. Remove the lab coat, and finally, the inner gloves. Wash hands immediately and thoroughly.
Emergency Response Plan
-
Skin Exposure: Immediately go to the nearest safety shower or drench hose.[4] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[5][16] Seek immediate medical attention.
-
Eye Exposure: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][5] Remove contact lenses if possible. Seek immediate medical attention.
-
Spill Response: For a small spill (<1g) contained within the fume hood, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[9] Wearing your full PPE, carefully sweep the material into a designated, labeled hazardous waste container. Decontaminate the area with a suitable solvent. For larger spills, evacuate the lab, alert others, and contact your institution's emergency response team.
Chemical Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Waste Disposal Protocol
-
Segregation: All waste contaminated with this compound, including excess solid, reaction mixtures, contaminated gloves, and absorbent materials, must be segregated as halogenated organic waste.[13]
-
Container: Use a designated, sealable, and clearly labeled hazardous waste container.[9] The label should read "Hazardous Waste: Halogenated Organics" and list the chemical constituents.
-
Storage: Store the sealed waste container in a secondary container within a satellite accumulation area or as directed by your institution's environmental health and safety (EHS) office.
-
Disposal: Arrange for pickup and disposal through your certified EHS department. Never pour this chemical or its waste down the drain.[13]
Conclusion
Working with this compound offers significant opportunities for chemical innovation. However, this potential can only be realized safely. By understanding its corrosive and reactive nature, adhering to the hierarchy of controls, and meticulously following the PPE, handling, and disposal protocols outlined in this guide, you can confidently and safely harness its synthetic utility. Your safety, and that of your colleagues, is paramount.
References
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
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The Laboratory Standard | Office of Clinical and Research Safety. University of Tennessee Health Science Center.
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The OSHA Laboratory Standard. (2020-04-01). Lab Manager.
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This compound, 500 mg. Carl ROTH.
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Chemical Safety | CEPP. Colorado Emergency Preparedness Partnership.
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SAFETY DATA SHEET: 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide. Fisher Scientific.
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SAFETY DATA SHEET: 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide. Fisher Scientific.
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SAFETY DATA SHEET: 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide. (2023-09-05). Fisher Scientific.
-
Chemical Safety in the Workplace. (2024-11-12). National Institute for Occupational Safety and Health (NIOSH).
-
Occupational Health Guidelines for Chemical Hazards (81-123). National Institute for Occupational Safety and Health (NIOSH).
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Chemical Safety Data Sheet: 4-BROMO-1-PHENYL-1H-[2][11][15]TRIAZOLE. (2023-05-06). ChemicalBook.
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Safe Handling of Chemicals. University of Tennessee, Knoxville - Environmental Health and Safety.
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-
SAFETY DATA SHEET: 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole. (2023-09-05). Fisher Scientific.
-
LCSS: BROMINE. National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.
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What is bromine and what are the safe disposal and recycling methods? (2025-03-18). Ideal Response.
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Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
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SAFETY DATA SHEET: 3-Amino-1H-1,2,4-triazole. (2025-11-06). Sigma-Aldrich.
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Personal protective equipment for preparing toxic drugs. GERPAC.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
